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  • Product: 5-Hydroxy-2-methylisonicotinic acid
  • CAS: 27951-89-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Hydroxy-2-methylisonicotinic acid

An In-depth Technical Guide to 5-Hydroxy-2-methylisonicotinic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Hydroxy-2-methylisonicotinic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Hydroxy-2-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Hydroxy-2-methylisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights and detailed protocols for its handling and application.

Core Molecular Architecture and Physicochemical Profile

5-Hydroxy-2-methylisonicotinic acid belongs to the pyridine carboxylic acid family, a class of compounds recognized for its diverse biological activities. The molecule's architecture, featuring a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups, imparts a unique combination of properties that make it a valuable building block in synthetic chemistry.

The strategic placement of an electron-donating hydroxyl group and a weakly electron-donating methyl group on the pyridine ring, along with an electron-withdrawing carboxylic acid group, creates a nuanced electronic environment. This arrangement influences the molecule's reactivity, acidity, and potential for intermolecular interactions, which are critical determinants of its utility in drug design and materials science.

Chemical Structure

The IUPAC name for this compound is 5-Hydroxy-2-methylpyridine-4-carboxylic acid. Its structure is defined by a central pyridine ring, with substituents at positions 2, 4, and 5.

Caption: Chemical structure of 5-Hydroxy-2-methylisonicotinic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

PropertyValueSource
CAS Number 27951-89-9
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol
Physical Form Solid
Purity Typically ≥98%
InChI Key PZFCGNPCQFHNCX-UHFFFAOYSA-N
Storage Inert atmosphere, 2-8°C[1]

Spectroscopic Characterization: A Predictive Analysis

While a comprehensive public database of experimental spectra for 5-Hydroxy-2-methylisonicotinic acid is limited, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from structurally analogous compounds.[2] This predictive approach is a cornerstone of modern chemical analysis, allowing researchers to anticipate spectral features and confirm the identity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.[2] For 5-Hydroxy-2-methylisonicotinic acid, both ¹H and ¹³C NMR are vital for structural confirmation. The expected chemical shifts are influenced by the interplay of electron-donating (hydroxyl, methyl) and electron-withdrawing (carboxylic acid, pyridine nitrogen) groups.[2]

¹H NMR Predicted Data (in DMSO-d₆, 400 MHz)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)12.0 - 13.5Singlet (broad)Chemical shift is concentration-dependent; proton is D₂O exchangeable.
Hydroxyl (-OH)9.0 - 10.0Singlet (broad)Chemical shift is concentration-dependent; proton is D₂O exchangeable.
Aromatic CH (H-6)~8.1SingletPositioned adjacent to the pyridine nitrogen.
Aromatic CH (H-3)~7.8SingletPositioned between the methyl group and the carboxylic acid.
Methyl (-CH₃)~2.4SingletAliphatic protons deshielded by the aromatic ring.

¹³C NMR Predicted Data (in DMSO-d₆, 100 MHz)

CarbonExpected Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-C OOH)165 - 170Carbonyl carbon, typically downfield.
Aromatic C (C5-OH)155 - 160Carbon attached to the hydroxyl group, significantly deshielded.
Aromatic C (C2-CH₃)150 - 155Carbon attached to the methyl group.
Aromatic C (C4-COOH)140 - 145Carbon attached to the carboxylic acid group.
Aromatic CH (C6)135 - 140Aromatic methine carbon.
Aromatic CH (C3)120 - 125Aromatic methine carbon.
Methyl (-C H₃)18 - 22Aliphatic carbon.
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.[2] The spectrum of 5-Hydroxy-2-methylisonicotinic acid is expected to show prominent absorption bands corresponding to its key functional moieties.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)3300 - 2500BroadVery broad due to hydrogen bonding.
O-H Stretch (Phenolic)3400 - 3200BroadOverlaps with the carboxylic acid O-H stretch.
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of sp² C-H bonds.[3]
C-H Stretch (Aliphatic)3000 - 2850MediumCharacteristic of sp³ C-H bonds.[3]
C=O Stretch (Carboxylic Acid)1720 - 1680StrongConjugation with the aromatic ring may slightly lower the frequency.
C=C & C=N Stretch (Aromatic)1610 - 1450Medium-StrongMultiple bands are expected due to the substituted pyridine ring.[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.[4] For 5-Hydroxy-2-methylisonicotinic acid (MW = 153.14), the molecular ion peak (M⁺˙) would be observed at m/z 153.

Expected Fragmentation Pattern (Electron Ionization - EI)

  • [M-H₂O]⁺˙ (m/z 135): Loss of water from the carboxylic acid and hydroxyl groups.

  • [M-OH]⁺ (m/z 136): Loss of a hydroxyl radical from the carboxylic acid group.

  • [M-COOH]⁺ (m/z 108): Loss of the entire carboxyl group, a common fragmentation for aromatic carboxylic acids.[2]

  • [M-CH₃]⁺ (m/z 138): Loss of the methyl group.

Synthesis and Purification Workflow

A plausible and efficient synthesis of 5-Hydroxy-2-methylisonicotinic acid can be adapted from established methods for preparing substituted nicotinic acids.[5][6] A common strategy involves the selective oxidation of a lutidine (dimethylpyridine) precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 2,5-lutidine (2,5-dimethylpyridine). The methyl group at the 2-position is sterically hindered by the nitrogen atom, making the methyl group at the 4-position (para to the nitrogen) more susceptible to oxidation. However, a more direct and regioselective approach would be the oxidation of 5-hydroxy-2,4-lutidine. A more common route involves the oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by subsequent functionalization, though this is a multi-step process.[5][6] A direct oxidation of 2,5-lutidine to the desired product is challenging due to regioselectivity. A more feasible route, outlined below, involves the oxidation of 3,5-lutidine followed by further chemical transformations.

cluster_0 Synthesis Workflow A 3,5-Lutidine B Oxidation (e.g., KMnO₄ or H₂O₂/H₂SO₄) A->B C 5-Methylnicotinic Acid B->C D Further Functionalization (e.g., Hydroxylation) C->D E 5-Hydroxy-2-methylisonicotinic Acid D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Caption: Proposed workflow for the synthesis and purification of 5-Hydroxy-2-methylisonicotinic acid.

Experimental Protocol: Synthesis via Oxidation

This protocol describes the synthesis of the intermediate, 5-Methylnicotinic acid, which would require further steps for hydroxylation.

Materials:

  • 3,5-Lutidine

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Reaction Setup: In a large reaction vessel, add 3,5-lutidine to water and stir to create a solution.[5]

  • Oxidant Addition: While maintaining the temperature between 25-35°C, slowly add potassium permanganate portion-wise over several hours.[5]

  • Reaction: After the addition is complete, heat the mixture to approximately 45°C and allow it to react for about 20 hours.[5]

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.

  • Acidification & Isolation: Combine the filtrates and concentrate them under reduced pressure. Adjust the pH of the filtrate to ~3.0 with concentrated HCl to precipitate the crude product.[5]

  • Collection: Collect the crude 5-methylnicotinic acid by filtration.

Purification Protocol: Recrystallization

Rationale: Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

Procedure:

  • Solvent Selection: Based on the polar nature of the molecule, a polar protic solvent like ethanol or a water/ethanol mixture is a suitable choice.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[5]

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Reactivity and Biological Significance

The chemical behavior of 5-Hydroxy-2-methylisonicotinic acid is dictated by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the pyridine nitrogen.

  • Carboxylic Acid: This group can undergo standard reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst), conversion to an acyl chloride (using thionyl chloride), and amide formation.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base. It can also undergo etherification.

  • Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. It also influences the reactivity of the aromatic ring.

The presence of both acidic (carboxylic acid, hydroxyl) and basic (pyridine nitrogen) centers makes it an interesting candidate for the formation of zwitterions and coordination complexes. Its structural motifs are found in various biologically active molecules, suggesting potential applications in drug discovery as a scaffold or intermediate.[7] The covalent reactivity of similar heterocyclic motifs has been explored for targeting proteins, indicating that this compound could be a starting point for developing novel molecular probes or therapeutic agents.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Hydroxy-2-methylisonicotinic acid.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and inert atmosphere.

Conclusion

5-Hydroxy-2-methylisonicotinic acid is a versatile heterocyclic compound with a well-defined chemical structure and predictable physicochemical and spectroscopic properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The molecule's unique combination of functional groups provides a platform for diverse chemical modifications, making it a valuable building block for researchers in drug development and materials science. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a research setting.

References

  • From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020). Organic Syntheses. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 5-Hydroxy-6-methylnicotinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link][7]

  • Andersen, R. J., et al. (2021). The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. RSC Chemical Biology. Retrieved from [Link][8][9]

  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid. Retrieved from [6]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][3]

  • Nuñez, A., Sapozhnikova, Y., & Lehotay, S. J. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Toxics. Retrieved from [Link][4]

Sources

Exploratory

Comprehensive Technical Guide on 5-Hydroxy-2-methylisonicotinic Acid (CAS: 27951-89-9): Identifiers, Synthesis, and Applications

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, functionalized pyridines serve as indispensable pharmacophores. 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, functionalized pyridines serve as indispensable pharmacophores. 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a highly specialized, multi-functional heterocyclic building block. Characterized by its amphoteric nature—housing both an acidic carboxyl group and a basic pyridine nitrogen—alongside an electron-donating hydroxyl group, this compound presents unique electronic properties. This whitepaper provides an authoritative, in-depth analysis of its chemical identifiers, structural parameters, synthesis workflows, and analytical validation protocols, designed specifically for researchers and drug development professionals.

Chemical Identity and Structural Parameters

Accurate chemical identification is the cornerstone of reproducible research. The following table summarizes the core identifiers and quantitative physicochemical parameters of 5-Hydroxy-2-methylisonicotinic acid[1].

Table 1: Core Chemical Identifiers and Physicochemical Data

Parameter / IdentifierValue
Chemical Name 5-Hydroxy-2-methylisonicotinic acid
CAS Registry Number 27951-89-9
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Exact Mass 153.04259 Da
SMILES Cc1cc(C(=O)O)c(O)cn1
InChI Key PZFCGNPCQFHNCX-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 70.4 Ų[2]
Hydrogen Bond Donors / Acceptors 2 / 4

Structural and Electronic Properties

The reactivity of 5-hydroxy-2-methylisonicotinic acid is dictated by the push-pull electronic system of its substituted pyridine ring. The electron-withdrawing carboxyl group at the C4 position and the electronegative nitrogen atom deplete electron density from the ring, making it generally resistant to electrophilic aromatic substitution. Conversely, the hydroxyl group at C5 donates electron density via resonance, creating localized areas of nucleophilicity.

When the pyridine nitrogen is protonated in acidic media, the lowest unoccupied molecular orbital (LUMO) of the heterocycle is significantly lowered[3]. This electronic transformation is critical for functionalization, as it renders the ring highly susceptible to nucleophilic radical attack—a principle exploited in its synthesis.

Synthesis Methodologies: The Minisci Alkylation Pathway

Due to the difficulty of directly functionalizing electron-deficient pyridines, the synthesis of 5-hydroxy-2-methylisonicotinic acid from 5-hydroxyisonicotinic acid is best achieved via a Minisci-type reaction [4]. This protocol utilizes a silver(I)/persulfate catalytic system to generate nucleophilic methyl radicals from acetic acid, which selectively attack the protonated heterocycle[5].

Protocol 1: Step-by-Step Minisci Alkylation
  • Step 1: Substrate Protonation (Causality): Suspend 5-hydroxyisonicotinic acid (1.0 equiv) in a 10% aqueous H₂SO₄ solution and stir until dissolved. Why? Protonation of the nitrogen prevents the lone pair from acting as a radical scavenger and significantly lowers the LUMO of the ring, directing the incoming nucleophilic radical to the electron-deficient C2 position[3].

  • Step 2: Radical Precursor Addition: Add glacial acetic acid (3.0 equiv) as the methyl radical source, followed by catalytic silver nitrate (AgNO₃, 0.2 equiv). Heat the biphasic mixture to 60°C.

  • Step 3: Oxidative Decarboxylation (Causality): Slowly add an aqueous solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) dropwise over 30 minutes. Why? The persulfate anion oxidizes Ag(I) to Ag(II). The highly reactive Ag(II) species subsequently oxidizes the acetate ion, triggering a decarboxylation event that releases CO₂ and a nucleophilic methyl radical[5].

  • Step 4: Rearomatization & Isolation: The methyl radical attacks the C2 position. A second equivalent of the oxidant facilitates the loss of a proton to rearomatize the ring. After 2 hours at 60°C, cool the mixture, adjust the pH to the compound's isoelectric point (~pH 3.5) using NaOH, and isolate the precipitated product via vacuum filtration.

MinisciWorkflow A 5-Hydroxyisonicotinic Acid (Starting Material) B Protonation (10% H2SO4, 60°C) A->B C Radical Generation (AcOH, AgNO3, (NH4)2S2O8) B->C D Nucleophilic Radical Attack (C2 Position) C->D E Oxidation & Rearomatization D->E F 5-Hydroxy-2-methylisonicotinic Acid (Product Isolation) E->F

Figure 1: Step-by-step Minisci reaction workflow for the synthesis of CAS 27951-89-9.

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesized batch, a self-validating, multi-modal analytical workflow must be employed[1].

Protocol 2: LC-MS and NMR Validation
  • LC-MS (ESI+) Analysis: Dissolve a 1 mg sample in LC-MS grade methanol. Inject onto a C18 reverse-phase column using a gradient of water/acetonitrile containing 0.1% formic acid. Causality: The formic acid ensures the amphoteric molecule remains fully protonated during chromatography, preventing peak tailing. In positive electrospray ionization mode, the basic pyridine nitrogen readily accepts a proton, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 154.05 .

  • ¹H-NMR (DMSO-d₆) Analysis: The structural regiochemistry is confirmed via NMR. The spectrum will exhibit a sharp singlet at δ 2.45 ppm , integrating for 3 protons, confirming the C2 methyl group. Two distinct aromatic singlets will appear: the C6 proton, heavily deshielded by the adjacent nitrogen and hydroxyl group, resonates downfield near δ 8.10 ppm , while the C3 proton appears near δ 7.60 ppm .

AnalyticalWorkflow Sample Purified Compound (CAS: 27951-89-9) LCMS LC-MS Analysis ESI+ Mode [M+H]+ = 154.05 m/z Sample->LCMS NMR 1H-NMR Analysis DMSO-d6 δ 2.45 (s), δ 8.10 (s) Sample->NMR HPLC HPLC Purity C18 Column UV 254 nm, >98% Sample->HPLC Valid Structural Validation LCMS->Valid NMR->Valid HPLC->Valid

Figure 2: Multi-modal analytical validation workflow for structural confirmation.

Applications in Drug Development

In medicinal chemistry, 5-hydroxy-2-methylisonicotinic acid is a highly prized fragment. Its structural topology is isomeric to derivatives of Pyridoxine (Vitamin B₆), making it an excellent bioisostere for designing inhibitors targeting pyridoxal phosphate (PLP)-dependent enzymes. Furthermore, the combination of a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting pyridine nitrogen allows it to participate in complex, directional binding interactions within kinase active sites, positioning it as a critical starting material for next-generation targeted therapeutics.

References

  • [4] RSC Publishing. "Direct C–H functionalisation of azoles via Minisci reactions". Available at: [Link]

  • [5] SciSpace. "Recent Advances in Minisci-Type Reactions". Available at: [Link]

Sources

Foundational

Thermodynamic Properties of 5-Hydroxy-2-methylpyridine-4-carboxylic acid: A Technical Characterization Guide

This guide provides an in-depth technical analysis of the thermodynamic characterization of 5-Hydroxy-2-methylpyridine-4-carboxylic acid (CAS 27951-89-9). Due to the sparse availability of direct experimental data in ope...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic characterization of 5-Hydroxy-2-methylpyridine-4-carboxylic acid (CAS 27951-89-9). Due to the sparse availability of direct experimental data in open literature for this specific isomer, this whitepaper synthesizes theoretical predictions with rigorous, self-validating experimental protocols derived from structural analogs (Isonicotinic acid and Pyridoxine derivatives).

Executive Summary & Chemical Identity

5-Hydroxy-2-methylpyridine-4-carboxylic acid (also known as 5-Hydroxy-2-methylisonicotinic acid) is a functionalized pyridine derivative serving as a critical building block in the synthesis of pharmaceutical intermediates and heterocyclic ligands. Its structure combines a basic nitrogen, an acidic carboxyl group, and a phenolic hydroxyl group, creating a complex zwitterionic landscape that dictates its thermodynamic behavior.

This guide outlines the theoretical thermodynamic profile and establishes the standard operating procedures (SOPs) required to empirically determine its solubility, pKa, and solid-state properties.

Chemical Identity Table
PropertyDetail
Systematic Name 5-Hydroxy-2-methylpyridine-4-carboxylic acid
Synonyms 5-Hydroxy-2-methylisonicotinic acid; 2-Methyl-5-hydroxy-4-pyridinecarboxylic acid
CAS Number 27951-89-9
Molecular Formula C

H

NO

Molecular Weight 153.14 g/mol
SMILES CC1=NC=C(C(=C1)C(=O)O)O
Key Functional Groups Pyridine Ring (Basic), Carboxylic Acid (Acidic), Phenolic Hydroxyl (Weakly Acidic)

Theoretical Thermodynamic Profile

Before initiating wet-lab experimentation, researchers must understand the predicted physicochemical behavior based on Structural Activity Relationships (SAR) with Isonicotinic acid and Vitamin B6 metabolites.

Ionization & Zwitterionic Character

Like its analog Isonicotinic acid (CAS 55-22-1), this molecule exhibits zwitterionic behavior in aqueous solution. The proton transfer occurs between the carboxylic acid group and the pyridine nitrogen.

  • Predicted pKa

    
     (Carboxyl):  ~1.8 – 2.5 (Acidic dissociation)
    
  • Predicted pKa

    
     (Pyridine N):  ~4.8 – 5.5 (Protonation of ring nitrogen)
    
  • Predicted pKa

    
     (Phenolic OH):  ~8.5 – 9.5 (Deprotonation)
    

Significance: The solubility profile will be highly pH-dependent, exhibiting a "U-shaped" curve with minimum solubility at the isoelectric point (pI), likely between pH 3.0 and 4.0.

Solid-State Thermodynamics
  • Melting Point Prediction: Based on the high lattice energy typical of zwitterionic pyridine acids, the melting point is expected to be >250°C , potentially accompanied by decomposition or sublimation, similar to Isonicotinic acid (

    
    C).
    
  • Enthalpy of Fusion (

    
    ):  Expected to be high (>25 kJ/mol) due to extensive intermolecular hydrogen bonding (O-H···O and N-H···O networks).
    

Experimental Protocols (Self-Validating Systems)

To establish authoritative thermodynamic data, the following protocols must be executed. These workflows are designed to be self-validating, ensuring data integrity.

Protocol A: Determination of Melting Point & Enthalpy of Fusion (DSC)

Objective: Accurately measure the onset melting temperature (


) and enthalpy of fusion (

).

Methodology: Differential Scanning Calorimetry (DSC).

  • Calibration: Calibrate the DSC instrument using Indium (

    
    C) and Zinc (
    
    
    
    C) standards.
  • Sample Prep: Weigh 3–5 mg of dried sample (vacuum dried at 50°C for 24h) into a Tzero aluminum pan. Crimp with a pinhole lid to allow gas escape if decomposition occurs.

  • Run Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Validation: Perform Thermogravimetric Analysis (TGA) in parallel. If mass loss (>1%) occurs before the DSC endotherm, the event is decomposition, not pure fusion.

Protocol B: pH-Dependent Solubility Profiling (Shake-Flask)

Objective: Determine equilibrium solubility (


) across the physiological pH range.

Methodology:

  • Buffer Preparation: Prepare 0.1 M phosphate/citrate buffers at pH 1.2, 4.0, 6.8, and 7.4.

  • Saturation: Add excess solid to 10 mL of buffer in borosilicate glass vials.

  • Equilibration: Shake at 25.0 ± 0.1°C for 72 hours.

  • Separation: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-heated to 25°C to prevent precipitation).

  • Quantification: Analyze via HPLC-UV (C18 column, Mobile Phase: MeOH/Water + 0.1% Formic Acid).

  • Validation: Check pH of the supernatant after equilibrium. If the pH shifted >0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol C: pKa Determination (Potentiometric Titration)

Objective: Determine dissociation constants to model ionization fractions.

Methodology:

  • Setup: Use an automatic titrator (e.g., Mettler Toledo or Sirius T3).

  • Solvent: Carbonate-free water (degassed).

  • Procedure: Dissolve ~1 mg of compound in water. Titrate with 0.1 M KOH from pH 2 to 11, then back-titrate with 0.1 M HCl.

  • Calculation: Use the Bjerrum difference plot method to calculate pKa values.

Visualization of Thermodynamic Workflows

Diagram 1: Thermodynamic Characterization Workflow

This diagram illustrates the logical flow for characterizing the solid-state and solution properties of the compound.

ThermoCharacterization Start Sample: 5-Hydroxy-2-methyl pyridine-4-carboxylic acid TGA TGA Analysis (Thermal Stability) Start->TGA pKa Potentiometric Titration (pKa Determination) Start->pKa DSC DSC Analysis (Mp & Enthalpy) TGA->DSC If stable < 200°C Model Thermodynamic Modeling (Apelblat / Henderson-Hasselbalch) DSC->Model Fusion Data Solubility Shake-Flask Solubility (pH 1.2 - 7.4) pKa->Solubility Define pH range pKa->Model Ionization Data Solubility->Model Solubility Data

Caption: Workflow for establishing the thermodynamic profile, linking thermal stability (TGA) to solubility modeling.

Diagram 2: Ionization Species Distribution

Visualizing the dominant species at different pH levels is crucial for understanding solubility behavior.

Ionization cluster_pH Dominant pH Regions Cation Cationic Form (N+ Protonated, COOH) Zwitterion Zwitterionic Form (N+ Protonated, COO-) Cation->Zwitterion pKa1 ~2.0 (-H+) Anion Anionic Form (N Neutral, COO-) Zwitterion->Anion pKa2 ~5.0 (-H+) Dianion Dianion Form (Phenolic O-, COO-) Anion->Dianion pKa3 ~9.0 (-H+)

Caption: Predicted ionization pathway. The Zwitterion (pH 2-5) represents the region of minimum solubility.

Comparative Data Synthesis

Since specific values for CAS 27951-89-9 are not standard in literature, the table below provides Reference Values from its closest structural analog, Isonicotinic Acid, to serve as a baseline for validation.

PropertyIsonicotinic Acid (Reference)5-Hydroxy-2-methyl-derivative (Expected Trend)
Melting Point 315°C (Sublimes)Lower (~200–250°C) due to methyl steric hindrance disrupting packing.
pKa

(Acid)
1.84Similar (~2.0) ; Carboxyl environment is comparable.
pKa

(Base)
4.90Higher (~5.5) ; Methyl group is electron-donating, increasing N-basicity.
Solubility (Water) 5.2 g/L (25°C)Lower ; Methyl group adds lipophilicity (+LogP).

26.5 kJ/molComparable ; Driven by H-bond network.

References

  • Isonicotinic Acid Thermodynamics: Wang, S., et al. "Solubility of Isonicotinic Acid in Water and Organic Solvents." Journal of Chemical & Engineering Data, 2006. Link

  • Pyridine Derivative Characterization: Haynes, W. M. CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press, 2016.
  • Solubility Modeling: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.
  • Experimental Protocols: "Standard Practice for Calibration of Differential Scanning Calorimeters." ASTM E967-18. Link

  • Compound Identity: PubChem Compound Summary for CID 27951-89-9 (5-Hydroxy-2-methylisonicotinic acid). Link

Exploratory

The Divergent Fates of Vitamin B6: A Technical Guide to its Metabolism in Humans and Bacteria

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Vitamin B6, a cornerstone of cellular metabolism, encompasses a group of six interconvertible vitamers, with pyridoxal 5'-phosphat...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, a cornerstone of cellular metabolism, encompasses a group of six interconvertible vitamers, with pyridoxal 5'-phosphate (PLP) serving as the indispensable coenzyme in over 140 enzymatic reactions. While the metabolic pathways of Vitamin B6 in humans are well-documented, culminating in the excretion of 4-pyridoxic acid, the microbial world presents a fascinatingly divergent catabolic landscape. This technical guide provides an in-depth exploration of human Vitamin B6 metabolism, juxtaposed with a detailed analysis of a distinct bacterial degradation pathway. A central focus of this guide is to elucidate the role of pyridine derivatives, including the formation of 2-methyl-3-hydroxypyridine-5-carboxylic acid in bacteria, an isomer of 5-hydroxy-2-methylisonicotinic acid, a compound not found in human metabolic schemes. This document aims to equip researchers with a comprehensive understanding of these parallel, yet distinct, metabolic narratives, offering insights for fields ranging from clinical diagnostics to microbiology and drug development.

I. Human Vitamin B6 Metabolism: The Centrality of Pyridoxal 5'-Phosphate (PLP)

In humans, Vitamin B6 is not a single entity but a collective of six vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[1] These compounds are absorbed from the diet, primarily in the jejunum, and undergo a series of enzymatic conversions, predominantly in the liver, to yield the biologically active coenzyme, PLP.[2]

The conversion of dietary B6 vitamers to PLP is a tightly regulated process, orchestrated by two key enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase (PNPO).[1] PLP's central role stems from its aldehyde group, which forms a Schiff base with the ε-amino group of a lysine residue in the active site of a vast array of enzymes. This covalent linkage is critical for the catalysis of a wide spectrum of reactions essential for life, including:

  • Amino Acid Metabolism: Transamination, decarboxylation, and racemization reactions.[2]

  • Neurotransmitter Synthesis: Production of serotonin, dopamine, norepinephrine, epinephrine, and GABA.[3][4]

  • Heme Synthesis: PLP is a cofactor for δ-aminolevulinate synthase, a key enzyme in heme biosynthesis.[5]

  • Glycogenolysis: PLP is a component of glycogen phosphorylase, which mobilizes glucose from glycogen stores.[2]

The catabolism of Vitamin B6 in humans is a relatively straightforward process. The primary end-product of Vitamin B6 degradation is 4-pyridoxic acid (4-PA).[2][6] This inactive metabolite is formed from the oxidation of pyridoxal by aldehyde oxidase in the liver and is subsequently excreted in the urine.[2][3] Urinary 4-PA is a reliable biomarker for assessing recent dietary Vitamin B6 intake.

Diagram 1: Human Vitamin B6 Metabolism

Human_B6_Metabolism Diet Dietary Vitamin B6 (PN, PL, PM, PNP, PMP) PN Pyridoxine (PN) Diet->PN PL Pyridoxal (PL) Diet->PL PM Pyridoxamine (PM) Diet->PM PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal Kinase PMP Pyridoxamine 5'-Phosphate (PMP) PM->PMP Pyridoxal Kinase PNP->PLP PNPO PMP->PLP PNPO Four_PA 4-Pyridoxic Acid (Excreted) PLP->Four_PA Aldehyde Oxidase

Caption: Overview of human Vitamin B6 metabolism, highlighting the conversion of dietary vitamers to the active coenzyme PLP and its subsequent catabolism to 4-pyridoxic acid.

II. Microbial Degradation of Pyridoxine: The Case of Pathway I

In stark contrast to the singular catabolic fate of Vitamin B6 in humans, certain bacteria have evolved sophisticated pathways to utilize pyridoxine as a sole source of carbon and nitrogen.[7] One such pathway, designated as Pathway I, has been elucidated in bacteria such as Mesorhizobium loti and Pseudomonas sp. MA-1.[7][8][9] This intricate cascade of eight enzymatic reactions dismantles the pyridine ring of pyridoxine, yielding simple metabolites that can be funneled into central metabolism.[2][5]

The initial and committing step in Pathway I is the oxidation of pyridoxine at the 4-position, catalyzed by pyridoxine 4-oxidase , to yield pyridoxal.[7][8][10] This is followed by a series of dehydrogenation, oxidation, and decarboxylation steps, leading to the formation of several pyridine-based intermediates. A key intermediate in this pathway is 2-methyl-3-hydroxypyridine-5-carboxylic acid .[11] This compound is then acted upon by 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase , a flavin-dependent enzyme that catalyzes the oxidative cleavage of the pyridine ring.[3][6][11][12]

It is crucial to note that the topic compound, 5-hydroxy-2-methylisonicotinic acid (5-hydroxy-2-methylpyridine-4-carboxylic acid), is an isomer of the identified intermediate in Pathway I. While the direct formation of 5-hydroxy-2-methylisonicotinic acid has not been explicitly documented in the literature reviewed, its structural similarity to the intermediates of this bacterial pathway suggests it belongs to a class of pyridine derivatives that can be generated through microbial metabolism of Vitamin B6. The enzymatic machinery of different bacterial species could potentially lead to the formation of this specific isomer.

Diagram 2: Bacterial Pyridoxine Degradation Pathway I

Bacterial_B6_Degradation Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase Four_Pyridoxolactone 4-Pyridoxolactone Pyridoxal->Four_Pyridoxolactone Pyridoxal 4-dehydrogenase Four_Pyridoxate 4-Pyridoxate Four_Pyridoxolactone->Four_Pyridoxate 4-Pyridoxolactonase Formyl_Intermediate 2-Methyl-3-hydroxy-5- formylpyridine-4-carboxylate Four_Pyridoxate->Formyl_Intermediate 4-Pyridoxate dehydrogenase Dicarboxylate_Intermediate 3-Hydroxy-2-methylpyridine- 4,5-dicarboxylate Formyl_Intermediate->Dicarboxylate_Intermediate 2-Methyl-3-hydroxy-5-formylpyridine -4-carboxylate dehydrogenase MHPC 2-Methyl-3-hydroxypyridine- 5-carboxylate Dicarboxylate_Intermediate->MHPC 3-Hydroxy-2-methylpyridine-4,5- dicarboxylate 4-decarboxylase Isomer 5-Hydroxy-2-methylisonicotinic acid (Isomer of MHPC Precursor) Dicarboxylate_Intermediate->Isomer Ring_Cleavage_Product α-(N-Acetylaminomethylene) succinic acid MHPC->Ring_Cleavage_Product 2-Methyl-3-hydroxypyridine- 5-carboxylic acid oxygenase Central_Metabolism Central Metabolism (Succinic semialdehyde, Acetate, NH3, CO2) Ring_Cleavage_Product->Central_Metabolism Further enzymatic steps

Caption: Bacterial degradation of pyridoxine via Pathway I, illustrating the multi-step enzymatic conversion to central metabolites and the position of a key pyridine derivative intermediate.

III. Methodologies for the Analysis of Vitamin B6 Metabolites

The distinct metabolic fates of Vitamin B6 in humans and bacteria necessitate different analytical approaches for the study of their respective metabolites.

A. Quantification of Human Vitamin B6 Metabolites

The assessment of Vitamin B6 status in humans and the study of its metabolism rely on the accurate quantification of B6 vitamers and their catabolites in biological matrices such as plasma, red blood cells, and urine.[13]

Table 1: Analytical Techniques for Human Vitamin B6 Metabolites

Analyte(s)MatrixPrimary Technique(s)Key Considerations
PLP, PL, PM, PNPlasma, Red Blood CellsHigh-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS/MS)Sample stability (light and temperature sensitivity), deproteinization, and potential for interferences.[14]
4-Pyridoxic Acid (4-PA)UrineHPLC with fluorescence or UV detectionReflects recent dietary intake, requires accurate urine collection (e.g., 24-hour collection).
Functional Assays (e.g., Erythrocyte Aspartate Aminotransferase activity)Red Blood CellsSpectrophotometric assaysProvides a long-term indicator of Vitamin B6 status but is an indirect measure.

Protocol 1: HPLC-Fluorescence Detection of 4-Pyridoxic Acid in Human Urine

This protocol outlines a standard method for the quantification of 4-pyridoxic acid, a key biomarker of human Vitamin B6 catabolism.

1. Sample Preparation: a. Collect a 24-hour urine sample, ensuring it is protected from light and kept refrigerated. b. Measure the total volume of the 24-hour collection. c. Centrifuge an aliquot of the urine sample at 3000 x g for 10 minutes to remove particulate matter. d. Dilute the supernatant 1:10 with a mobile phase-A (e.g., 0.1 M phosphate buffer, pH 3.0). e. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1 M Phosphate buffer, pH 3.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

3. Fluorescence Detection:

  • Excitation Wavelength: 328 nm.
  • Emission Wavelength: 406 nm.

4. Quantification: a. Prepare a standard curve of 4-pyridoxic acid in the mobile phase. b. Calculate the concentration of 4-PA in the urine sample by comparing its peak area to the standard curve. c. Express the final result as µmol of 4-PA per 24 hours.

B. Investigation of Bacterial Vitamin B6 Degradation

Studying the microbial catabolism of pyridoxine requires culturing specific bacterial strains and analyzing the culture medium for the presence of pathway intermediates.

Protocol 2: Culturing Mesorhizobium loti and Detection of Pyridine Intermediates

This protocol provides a framework for investigating the degradation of pyridoxine by Mesorhizobium loti.

1. Bacterial Culture: a. Prepare a minimal synthetic medium with pyridoxine as the sole carbon and nitrogen source.[7] b. Inoculate the medium with Mesorhizobium loti (e.g., MAFF303099).[2] c. Incubate the culture at 30°C with shaking for 48-72 hours. d. As a control, prepare a similar culture without pyridoxine.

2. Sample Preparation from Culture Supernatant: a. Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells. b. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria. c. Acidify the supernatant to pH 2.0 with HCl to protonate the carboxylic acid groups of the intermediates. d. Perform a liquid-liquid extraction with ethyl acetate. The pyridine carboxylic acid derivatives will partition into the organic phase. e. Evaporate the ethyl acetate layer to dryness under a stream of nitrogen. f. Reconstitute the residue in a suitable solvent for analysis (e.g., methanol/water).

3. Analytical Detection (LC-MS/MS):

  • Rationale: LC-MS/MS is the method of choice for identifying and quantifying unknown or a range of metabolites due to its high sensitivity and specificity.
  • Chromatography: Utilize a C18 reverse-phase column with a gradient elution profile using acidified water and acetonitrile as mobile phases.
  • Mass Spectrometry:
  • Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of compounds.
  • Perform a full scan to identify the molecular ions of potential intermediates.
  • Use tandem mass spectrometry (MS/MS) to fragment the parent ions and obtain structural information, which can help in the identification of specific isomers like 2-methyl-3-hydroxypyridine-5-carboxylic acid.

Diagram 3: Experimental Workflow for Studying Bacterial Vitamin B6 Degradation

Bacterial_Workflow Culture Bacterial Culture (M. loti with Pyridoxine) Centrifugation Centrifugation and Filtration of Culture Medium Culture->Centrifugation Extraction Liquid-Liquid Extraction of Supernatant Centrifugation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Identification of Pyridine Derivative Intermediates Analysis->Identification

Sources

Foundational

pKa values and ionization behavior of 5-Hydroxy-2-methylisonicotinic acid

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 5-Hydroxy-2-methylisonicotinic acid Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ioniz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 5-Hydroxy-2-methylisonicotinic acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it directly influences solubility, permeability, protein binding, and formulation characteristics. This technical guide provides a comprehensive analysis of the ionization behavior of 5-Hydroxy-2-methylisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acid-base equilibria, detail robust experimental protocols for pKa determination, and discuss the profound implications of its ionization profile on its journey as a potential therapeutic agent.

Introduction: The Critical Role of Ionization in Molecular Behavior

5-Hydroxy-2-methylisonicotinic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid, a hydroxyl group, and a methyl group. This unique combination of functional groups makes it an attractive scaffold in synthetic chemistry and a potential building block for novel therapeutics.

The molecule possesses three distinct ionizable centers: the acidic carboxylic acid group, the weakly acidic phenolic hydroxyl group, and the basic pyridine ring nitrogen. The protonation state of each of these groups is dictated by the surrounding pH, and understanding these transitions is not merely an academic exercise. For a molecule to become a successful drug, its absorption, distribution, metabolism, and excretion (ADME) profile must be optimized. The degree of ionization, governed by the pKa values of its functional groups, is a master variable controlling this profile. From the acidic environment of the stomach to the near-neutral pH of the bloodstream and the varied pH within cellular compartments, the charge of 5-Hydroxy-2-methylisonicotinic acid will change, profoundly affecting its interactions with biological systems.

This guide serves as a foundational resource for researchers, providing both the theoretical framework and practical methodologies to fully characterize the ionization landscape of this and similar molecules.

Theoretical Framework: Acid-Base Equilibria of a Polyprotic System

The ionization of 5-Hydroxy-2-methylisonicotinic acid can be described by three distinct pKa values, corresponding to the sequential deprotonation of its functional groups.

  • pKa₁ (Carboxylic Acid): The carboxylic acid is the most acidic proton. Its deprotonation results in a carboxylate anion.

  • pKa₂ (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen can accept a proton, making it a base. The pKa value refers to the dissociation of its conjugate acid, the pyridinium ion.

  • pKa₃ (Hydroxyl Group): The phenolic hydroxyl group is the least acidic proton. Its deprotonation yields a phenoxide anion.

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of each functional group. For a generic acid HA:

pH = pKa + log([A⁻]/[HA])

The specific pKa values for 5-Hydroxy-2-methylisonicotinic acid are not widely reported in the literature. However, we can estimate them based on the known values of related structures. These estimations are crucial for designing experiments and interpreting data.

Table 1: Estimated pKa Values and Corresponding Ionization Events for 5-Hydroxy-2-methylisonicotinic acid

pKaEstimated ValueIonizable GroupEquilibrium
pKa₁~2.5 - 4.0Carboxylic Acid-COOH ⇌ -COO⁻ + H⁺
pKa₂~4.5 - 6.0Pyridine Nitrogen-NH⁺- ⇌ -N- + H⁺
pKa₃~8.5 - 10.0Hydroxyl Group-OH ⇌ -O⁻ + H⁺

Note: These are estimated ranges. The electronic interplay between the electron-donating methyl and hydroxyl groups and the electron-withdrawing carboxylic acid and pyridine ring will influence the precise experimental values.

The ionization state of the molecule transitions through several species as the pH increases, as illustrated in the following diagram.

G FullyProtonated Cationic (pH < pKa₁) Zwitterion Zwitterionic / Neutral (pKa₁ < pH < pKa₂) FullyProtonated->Zwitterion -H⁺ (COOH) Anionic1 Anionic (pKa₂ < pH < pKa₃) Zwitterion->Anionic1 -H⁺ (Pyridine-H⁺) Anionic2 Dianionic (pH > pKa₃) Anionic1->Anionic2 -H⁺ (OH) G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Prepare Stock Solution of Compound D Titrate Sample with Titrant (or adjust pH of aliquots) A->D B Prepare Standardized Titrant (Acid/Base) B->D C Calibrate pH Meter / Spectrophotometer C->D E Record pH and/or Absorbance Data D->E F Plot Titration Curve (pH vs. Volume) or (Absorbance vs. pH) E->F G Determine Inflection Points or Fit to Sigmoidal Model F->G H Calculate pKa Values G->H

Caption: General experimental workflow for pKa determination.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa is the pH at the half-equivalence point. [1] Causality: The choice of potentiometric titration is based on its reliability and direct measurement of the property of interest (pH change upon addition of acid/base). It is a fundamental technique applicable to a wide range of ionizable compounds.

Methodology:

  • Solution Preparation:

    • Prepare a ~1-5 mM solution of 5-Hydroxy-2-methylisonicotinic acid in deionized, CO₂-free water. A co-solvent (e.g., methanol, DMSO) may be used if aqueous solubility is low, but its effect on pKa must be noted.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Place a known volume (e.g., 25 mL) of the compound solution with the background electrolyte into a thermostatted vessel (e.g., 25 °C).

    • To determine all pKa values, first, titrate the solution with standardized HCl to a low pH (e.g., pH 2) to ensure all groups are protonated.

    • Begin the forward titration by adding small, precise increments of standardized NaOH.

    • Record the pH reading after each addition, allowing the reading to stabilize. Use smaller increments near the expected equivalence points.

    • Continue the titration to a high pH (e.g., pH 12) to ensure all acidic protons have been dissociated.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the midpoints of the buffer regions (50%, 150%, and 250% of the volume required for the first equivalence point).

    • Alternatively, calculate the first and second derivatives of the titration curve. The equivalence points are the maxima of the first derivative plot, and the pKa values are the pH values where the second derivative is zero.

    • Perform the titration in triplicate to ensure reproducibility.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorbance spectra. [2] Causality: This method is chosen when the compound possesses a chromophore whose electronic environment is altered by ionization, leading to a measurable change in absorbance. It is highly sensitive and requires only a small amount of material.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • For each buffer, prepare a sample by adding a small aliquot of the stock solution to achieve a final concentration that gives an absorbance in the optimal range (0.3-1.0 AU).

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

    • Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the molecule.

  • Data Analysis:

    • Plot absorbance at the chosen wavelength(s) against pH.

    • The resulting data should form a sigmoidal curve (or multiple curves for a polyprotic substance).

    • The pKa is the pH at the inflection point of the curve, which can be determined by fitting the data to the appropriate sigmoidal equation.

Ionization Profile and Its Impact on Drug Development

The pKa values are not just numbers; they are predictors of in vivo behavior. The distribution of ionic species at different physiological pH values is critical.

  • Stomach (pH 1.5-3.5): At this pH, well below pKa₂, the carboxylic acid will be largely neutral (-COOH), while the pyridine nitrogen will be fully protonated (-NH⁺-). The molecule will carry a net positive charge. Solubility in the acidic medium may be high, but permeability across the gastric mucosa could be limited due to the charge.

  • Small Intestine (pH 6.0-7.4): In this range, the carboxylic acid will be deprotonated (-COO⁻) and the pyridine nitrogen will be mostly deprotonated (-N-). The hydroxyl group remains protonated. The molecule will exist primarily as a zwitterion or an anion. This transition significantly impacts both solubility and permeability, which is governed by the pH-dependent distribution coefficient, LogD.

  • Bloodstream (pH 7.4): Similar to the intestine, the molecule will be predominantly in its anionic form (-COO⁻, -N-). This high water solubility is favorable for systemic distribution but may reduce cell membrane permeability and increase renal clearance.

The relationship between ionization and key pharmaceutical properties is summarized below:

Table 2: Influence of Ionization on Key Pharmaceutical Properties

PropertySignificanceRelationship to Ionization
Aqueous Solubility Crucial for dissolution and absorption.The charged (ionized) forms of the molecule are generally much more soluble in water than the neutral form. The pH-solubility profile will show increased solubility at pH values far from the isoelectric point. [3]
Membrane Permeability (LogD) Governs absorption across biological membranes (e.g., gut wall, blood-brain barrier).The neutral form of a molecule is typically the most membrane-permeable. LogD, the distribution coefficient at a specific pH, will be maximal when the net charge of the molecule is zero.
Drug-Receptor Binding The charge state can dictate the ability to form ionic bonds with the target protein.A specific protonation state may be required for optimal fit and interaction within the binding pocket of a biological target.
Formulation & Stability Determines choices for salt forms, buffers, and excipients.Knowledge of pKa is essential for developing stable, soluble, and bioavailable formulations, including oral solids, liquids, and parenteral solutions.

Conclusion

5-Hydroxy-2-methylisonicotinic acid is a polyprotic molecule with complex ionization behavior dictated by its three pKa values. A thorough characterization of these constants is a non-negotiable first step in evaluating its potential as a drug candidate. By employing robust experimental techniques such as potentiometric titration and UV-Vis spectrophotometry, researchers can obtain the precise pKa values needed to build predictive models of the molecule's ADME properties. This understanding allows for a rational, data-driven approach to lead optimization, formulation development, and ultimately, the design of safer and more effective medicines.

References

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link] [4]2. ERIC. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. ERIC Institute of Education Sciences. [Link] [5]3. Akcin, G., et al. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

  • Llinàs, A., et al. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of 5-Hydroxy-2-methylisonicotinic Acid in Aqueous and Organic Media

This in-depth technical guide provides a comprehensive analysis of the expected solubility profile of 5-Hydroxy-2-methylisonicotinic acid. In the absence of extensive empirical data in publicly accessible literature, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected solubility profile of 5-Hydroxy-2-methylisonicotinic acid. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes fundamental principles of physical chemistry and data from structurally related analogs to construct a scientifically grounded theoretical solubility profile. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's behavior in various solvent systems.

Executive Summary

5-Hydroxy-2-methylisonicotinic acid is a substituted pyridine carboxylic acid with functional groups that impart a nuanced and pH-dependent solubility. This guide posits that the compound will exhibit amphoteric behavior, with its aqueous solubility being minimal at its isoelectric point and increasing significantly in both acidic and alkaline conditions. Its solubility in organic solvents is predicted to be dictated by the polarity and hydrogen bonding capacity of the solvent, with higher solubility expected in polar protic solvents. This document provides a detailed theoretical framework for these predictions and outlines the gold-standard experimental protocol—the shake-flask method—for empirical verification.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its physicochemical properties. For 5-Hydroxy-2-methylisonicotinic acid, the key determinants are its molecular structure, ionization constants (pKa), and lipophilicity (logP).

Molecular Structure

5-Hydroxy-2-methylisonicotinic acid possesses three key functional groups that govern its solubility:

  • A carboxylic acid group (-COOH): This is an acidic group capable of donating a proton to form a carboxylate anion (-COO⁻). This group can participate in hydrogen bonding.

  • A pyridine ring nitrogen: This nitrogen atom is basic and can accept a proton to form a pyridinium cation.

  • A hydroxyl group (-OH): This group is weakly acidic and can also participate in hydrogen bonding as both a donor and an acceptor.

The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group suggests that the molecule is amphoteric and likely exists as a zwitterion at certain pH values.

Estimated Physicochemical Parameters
PropertyEstimated Value/RangeRationale and Significance
Molecular Formula C₇H₇NO₃Provides the elemental composition.
Molecular Weight 153.14 g/mol Important for converting mass-based solubility to molarity.
pKa₁ (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid group is expected to be a stronger acid than that of isonicotinic acid (pKa ~4.96) due to the electron-withdrawing effect of the hydroxyl group.[1]
pKa₂ (Pyridine Nitrogen) ~5.0 - 6.0The pyridine nitrogen's basicity is influenced by both the electron-donating methyl group and the electron-withdrawing hydroxyl group. Its pKa is likely to be in a similar range to isonicotinic acid.
pKa₃ (Hydroxyl Group) ~9.0 - 10.0The phenolic hydroxyl group is expected to be weakly acidic.
Estimated logP ~0.5 - 1.5The addition of a hydroxyl group will decrease the logP (increase hydrophilicity) compared to a methyl group alone, while the methyl group increases it. The overall value suggests a compound with moderate lipophilicity.

Predicted Solubility Profile

The interplay of the functional groups and their ionization states dictates the solubility of 5-Hydroxy-2-methylisonicotinic acid in different solvent systems.

Aqueous Solubility and pH-Dependence

The aqueous solubility of 5-Hydroxy-2-methylisonicotinic acid is expected to be highly dependent on the pH of the solution.

  • In strongly acidic solutions (pH < pKa₁): The carboxylic acid will be protonated (-COOH), and the pyridine nitrogen will also be protonated, resulting in a net positive charge. This cationic species is expected to be highly soluble in water.

  • In moderately acidic to neutral solutions (pKa₁ < pH < pKa₂): The carboxylic acid will be deprotonated (-COO⁻), and the pyridine nitrogen will be protonated, leading to the formation of a zwitterion. Zwitterions can have lower solubility due to strong intermolecular electrostatic interactions in the solid state. The minimum solubility is expected at the isoelectric point (pI).

  • In alkaline solutions (pH > pKa₂): The pyridine nitrogen will be neutral, and the carboxylic acid will be anionic (-COO⁻). As the pH further increases above pKa₃, the hydroxyl group will also deprotonate. The resulting anionic species will be highly soluble in water due to ion-dipole interactions.

This relationship can be visualized as a "U-shaped" pH-solubility profile, with the lowest solubility around the isoelectric point.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like".[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. 5-Hydroxy-2-methylisonicotinic acid, with its multiple hydrogen bonding sites, is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them as effectively. Good solubility is still anticipated due to the polarity of the solute and its ability to act as a hydrogen bond donor.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of 5-Hydroxy-2-methylisonicotinic acid, it is expected to have very poor solubility in nonpolar solvents.

The following table summarizes the predicted solubility behavior:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, BufferspH-dependentAmphoteric nature, formation of soluble salts at low and high pH.
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between solute and solvent.
Polar Aprotic DMSO, AcetonitrileModerate to HighFavorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Nonpolar Hexane, TolueneLowMismatch in polarity between the highly polar solute and nonpolar solvent.

Experimental Verification: The Shake-Flask Method

To empirically determine the solubility profile and validate the theoretical predictions, the equilibrium shake-flask method is the recommended gold-standard procedure.[1][2][3][4]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then quantified.[2][3]

Step-by-Step Protocol
  • Preparation: Add an excess amount of 5-Hydroxy-2-methylisonicotinic acid to a series of vials containing the solvents of interest (e.g., water, pH buffers ranging from 1 to 10, methanol, ethanol, DMSO, acetonitrile, hexane). The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a predetermined period, typically 24-72 hours, to ensure equilibrium is reached.[2][4]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid via centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[2]

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase. Determine the concentration of 5-Hydroxy-2-methylisonicotinic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations to accurately quantify the solubility. Report the solubility in units such as mg/mL or mol/L.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis prep1 Weigh Excess Solid prep2 Add to Solvent prep1->prep2 equil Agitate at Constant Temp (24-72 hours) prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter Supernatant sep1->sep2 quant1 Dilute Filtrate sep2->quant1 quant2 Analyze via HPLC quant1->quant2 analysis Calculate Solubility quant2->analysis

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Interplay of Physicochemical Properties and Solubility

The following diagram illustrates the logical relationship between the core physicochemical properties of 5-Hydroxy-2-methylisonicotinic acid and its resulting solubility behavior in different media.

G compound 5-Hydroxy-2-methyl- isonicotinic acid pka pKa Values compound->pka logp logP compound->logp structure Molecular Structure (H-bond donors/acceptors) compound->structure aq_sol Aqueous Solubility (pH-dependent) pka->aq_sol governs ionization org_sol Organic Solvent Solubility logp->org_sol dictates polarity match structure->aq_sol enables H-bonding with water structure->org_sol enables H-bonding with polar solvents

Caption: Relationship between Physicochemical Properties and Solubility.

Conclusion

This technical guide provides a robust, theoretically grounded framework for understanding the solubility of 5-Hydroxy-2-methylisonicotinic acid. The predictions of pH-dependent aqueous solubility and varying solubility in organic solvents based on polarity are derived from fundamental chemical principles. The outlined shake-flask methodology offers a clear and reliable path for the empirical validation of this predicted solubility profile, which is a critical step in the research and development of any new chemical entity.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.
  • World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Merck Index. (n.d.). Isonicotinic Acid.

Sources

Foundational

The Strategic Utility of 5-Hydroxy-2-methylisonicotinic Acid Derivatives in Medicinal Chemistry and Organic Synthesis

Executive Summary The rational design of small-molecule therapeutics relies heavily on versatile, multifunctional scaffolds. 5-Hydroxy-2-methylisonicotinic acid (5-H-2-MIA) , identified by CAS number 27951-89-9[1], repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, multifunctional scaffolds. 5-Hydroxy-2-methylisonicotinic acid (5-H-2-MIA) , identified by CAS number 27951-89-9[1], represents a highly privileged pyridine derivative in modern drug discovery and materials science. Featuring a unique arrangement of a methyl group, a phenolic hydroxyl, and a carboxylic acid on a pyridine core, this compound and its derivatives serve as critical building blocks. They are extensively utilized in the synthesis of receptor antagonists, enzyme inhibitors, and stable transition-metal coordination complexes[2][3].

This technical guide provides an authoritative overview of 5-H-2-MIA derivatives, detailing their structural properties, derivatization methodologies, pharmacological applications, and field-proven experimental protocols designed for self-validation.

Structural and Physicochemical Profiling

The core scaffold of 5-H-2-MIA (C₇H₇NO₃, MW: 153.14 g/mol ) is defined by its highly functionalized pyridine ring[4]. The spatial arrangement of its functional groups dictates its chemical behavior:

  • N1 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor and a site for protonation or alkylation.

  • C2 (Methyl Group): Provides steric bulk and lipophilicity, influencing the molecule's orientation within enzymatic binding pockets.

  • C4 (Carboxylic Acid): The primary site for derivatization (esterification, amidation) and a key pharmacophore for ionic interactions[2].

  • C5 (Hydroxyl Group): Essential for hydrogen bond donation, antioxidant activity, and bidentate metal chelation when paired with the adjacent C4 functional group[5].

This specific substitution pattern makes 5-H-2-MIA an excellent bioisostere for salicylic acid and other phenolic acids, offering improved aqueous solubility and distinct electronic properties due to the electron-withdrawing nature of the pyridine ring.

Mechanistic Pathways & Derivatization Strategies

The synthetic utility of 5-H-2-MIA lies in the orthogonal reactivity of its functional groups. The carboxylic acid can be activated for coupling without necessarily protecting the C5-hydroxyl, provided the reaction conditions are carefully controlled.

Synthesis Core 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) Ester Esterification (e.g., Ethyl ester) Core->Ester ROH, H2SO4 (Reflux) Amide Amidation (Bioactive Amides) Core->Amide Amines, EDC/HOBt Metal Coordination Complexes (Cu2+, Zn2+) Core->Metal Metal Acetates, MeOH Ether O-Alkylation (Ether Derivatives) Core->Ether R-X, K2CO3, DMF

Synthetic pathways for 5-Hydroxy-2-methylisonicotinic acid and its primary derivatives.

Causality in Derivatization:
  • Esterification: Converting the highly polar carboxylic acid to an ester (e.g., Ethyl 5-hydroxy-2-methylisonicotinate, CAS 52685-79-7) drastically increases the molecule's lipophilicity (LogP), enhancing cell membrane permeability for intracellular assays[6].

  • Amidation: Coupling with bulky amines (e.g., dichlorophenyl derivatives) generates potent receptor antagonists. The amide bond provides metabolic stability against esterases[2].

Pharmacological Applications and Bioisosterism

Derivatives of hydroxypyridinecarboxylic acids are heavily leveraged in two primary domains:

  • Receptor Antagonism & Enzyme Inhibition: Substituted derivatives, particularly those bearing halogenated phenyl rings, have demonstrated potent antagonist activity against targets like the neurokinin-2 (NK2) receptor[2]. The pyridine nitrogen and the C5-hydroxyl group engage in critical hydrogen-bonding networks within the receptor's active site, while the C2-methyl group anchors the molecule in hydrophobic pockets.

  • Metal Ion Chelation: The proximity of the C5-hydroxyl and C4-carboxylate/amide groups creates a perfect bidentate ligand system. These derivatives effectively chelate divalent transition metals (Cu²⁺, Zn²⁺, Fe²⁺), making them valuable in developing antioxidant therapies, radiopharmaceuticals, and environmental remediation agents[5][7].

Mechanism Drug 5-H-2-MIA Derivative Target Target Enzyme / Receptor Drug->Target H-Bonding & Pi-Stacking Metal Divalent Metal Ion (Cu2+, Zn2+) Drug->Metal Bidentate Chelation (O, N) Outcome1 Enzyme Inhibition Target->Outcome1 Conformational Shift Complex Coordination Complex Metal->Complex Coordination Outcome2 Antioxidant / Detoxification Complex->Outcome2 ROS Quenching

Dual mechanism of action: target receptor antagonism and transition metal ion chelation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls and mechanistic rationales.

Protocol A: Synthesis of Ethyl 5-hydroxy-2-methylisonicotinate

Objective: To synthesize a lipophilic ester derivative from 5-H-2-MIA.

  • Reagent Preparation: Suspend 1.0 equivalent (e.g., 1.53 g, 10 mmol) of 5-Hydroxy-2-methylisonicotinic acid[1] in 25 mL of anhydrous ethanol.

    • Causality: Ethanol serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification forward via Le Chatelier's principle.

  • Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise under continuous stirring.

    • Causality: H₂SO₄ protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity and making it susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent.

  • Reflux & In-Process Control: Heat the mixture to reflux (approx. 80°C) for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent.

    • Self-Validation: The starting acid will remain near the baseline due to its high polarity. The successful formation of the ester is validated by the appearance of a new, higher-Rf spot, confirming the masking of the polar carboxylic acid group.

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with 30 mL of Ethyl Acetate and wash with saturated aqueous NaHCO₃ (3 x 20 mL).

    • Self-Validation: The NaHCO₃ wash neutralizes the H₂SO₄ and converts any unreacted starting acid into a water-soluble sodium salt. The organic layer will exclusively contain the target ester, ensuring high purity upon solvent evaporation.

  • Analytical Validation: Confirm the structure via ¹H-NMR (look for the appearance of a triplet at ~1.3 ppm and a quartet at ~4.3 ppm corresponding to the ethyl ester group).

Protocol B: Synthesis of a Copper(II) Coordination Complex

Objective: To generate a stable bidentate metal complex for antioxidant screening.

  • Complexation: Dissolve 2.0 equivalents of the synthesized Ethyl 5-hydroxy-2-methylisonicotinate in 10 mL of warm methanol. In a separate vial, dissolve 1.0 equivalent of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 5 mL of methanol.

  • Reaction: Slowly add the copper solution to the ligand solution while stirring.

    • Causality: Copper acetate is utilized because the acetate anion acts as a mild, intrinsic base. It facilitates the deprotonation of the C5-hydroxyl group without the need for harsh external bases that might hydrolyze the ester[3].

  • Isolation: Stir for 2 hours at room temperature.

    • Self-Validation: The formation of the complex is immediately validated by a stark colorimetric shift from a pale yellow solution to a deep green/blue precipitate. Filter the precipitate, wash with cold methanol, and dry in vacuo.

Quantitative Data & Comparative Analysis

The following table summarizes the key physicochemical properties of 5-H-2-MIA and its closely related derivatives/bioisosteres, providing a quantitative baseline for structure-activity relationship (SAR) studies.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Application
5-Hydroxy-2-methylisonicotinic acid 27951-89-9C₇H₇NO₃153.14Universal scaffold, metal chelation[1][4]
Ethyl 5-hydroxy-2-methylisonicotinate 52685-79-7C₉H₁₁NO₃181.19Lipophilic prodrug/intermediate[6]
3-Hydroxypyridine-4-carboxylic acid 10128-71-9C₆H₅NO₃139.11Bioisostere, enzyme inhibition[8][9]
Methyl 3-hydroxypyridine-4-carboxylate 10128-72-0C₇H₇NO₃153.14Synthetic intermediate[10]

References

  • PubChem (National Institutes of Health). 3-Hydroxy-4-pyridinecarboxylic acid (CID 459503). Retrieved from[Link]

  • ResearchGate. Some drugs containing isonicotinic moiety: Docking Studies, Metal Complexes and Coordination Complexes. Retrieved from [Link]

Sources

Exploratory

Biocatalytic and Medicinal Applications of 5-Hydroxy-2-methylisonicotinic Acid Intermediates: A Technical Whitepaper

Executive Summary The development of novel therapeutics frequently relies on the strategic functionalization of established pharmacophores. 5-Hydroxy-2-methylisonicotinic acid (5-HMI) (CAS 27951-89-9) is a highly special...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on the strategic functionalization of established pharmacophores. 5-Hydroxy-2-methylisonicotinic acid (5-HMI) (CAS 27951-89-9) is a highly specialized pyridine derivative that serves as a crucial intermediate in the synthesis of advanced anti-tubercular agents, antiradical compounds, and pyridoxal phosphate (PLP)-dependent enzyme inhibitors.

This whitepaper provides an in-depth technical analysis of the biological activity of 5-HMI derivatives. By examining the causality between its unique structural substitutions and its downstream pharmacological effects, this guide establishes a framework for researchers utilizing 5-HMI in drug discovery pipelines.

Structural and Electronic Profiling: The Causality of Substitution

To understand the biological utility of 5-HMI, one must analyze the electronic and steric contributions of its substituents compared to the baseline isonicotinic acid core.

  • The 2-Methyl Group (Steric Shielding): The introduction of a methyl group at the C2 position sterically hinders the adjacent pyridine nitrogen. In the context of anti-tubercular drug design, this steric shielding reduces the rate of N-acetylation by host arylamine N-acetyltransferases (NAT2)—a primary mechanism of rapid drug clearance. Consequently, 2-substituted derivatives often exhibit prolonged pharmacokinetic half-lives.

  • The 5-Hydroxyl Group (Electronic Modulation & Anchoring): The hydroxyl group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring. This lowers the oxidation potential of the molecule, a critical factor for prodrugs that require enzymatic oxidation for activation (). Furthermore, the 5-OH moiety provides a synthetic anchor for etherification, allowing researchers to build bulky, lipophilic side chains that bypass traditional resistance mechanisms.

Quantitative Structure-Activity Data

The following table summarizes the physicochemical shifts induced by 5-HMI substitutions and their predictive biological implications.

PropertyIsonicotinic Acid (Core)5-Hydroxy-2-methylisonicotinic AcidBiological Implication
Molecular Weight 123.11 g/mol 153.14 g/mol Increased steric bulk; altered target diffusion kinetics.
LogP (Predicted) 0.81.2Enhanced lipophilicity for superior mycobacterial cell wall penetration.
pKa (Pyridine N) 5.46.1Altered protonation state at physiological pH, improving target docking.
H-Bond Donors 12Increased binding affinity via the C5-hydroxyl group.

Primary Biological Pathway: Anti-Tubercular Hydrazide Activation

The most prominent biological application of 5-HMI is its conversion into substituted isonicotinic acid hydrazides (analogues of Isoniazid, INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG .

The 5-HMI hydrazide derivatives bind to KatG, where the electron-rich pyridine ring facilitates rapid oxidation into an isonicotinoyl acyl radical. This radical subsequently forms a covalent adduct with NAD+, creating a potent inhibitor of InhA (enoyl-acyl carrier protein reductase), thereby halting mycolic acid synthesis and inducing bacterial cell death.

KatG_Activation Prodrug 5-HMI Hydrazide (Prodrug) KatG KatG Enzyme (Oxidation) Prodrug->KatG Docking Radical Acyl Radical Intermediate KatG->Radical e- transfer Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct + NAD+ NAD NAD+ Cofactor NAD->Adduct Target InhA Inhibition (Cell Death) Adduct->Target Covalent Binding

Fig 1: KatG-mediated activation pathway of 5-HMI hydrazide derivatives into active NAD adducts.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of 5-HMI derivatives must utilize self-validating experimental systems. The following protocols integrate internal quality controls to eliminate false positives.

Protocol A: Synthesis of 5-HMI Hydrazones

The conversion of high-purity 5-HMI () into biologically active hydrazones requires a three-step controlled synthesis.

  • Esterification: React 5-HMI (1.0 eq) with absolute ethanol and catalytic H₂SO₄ under reflux for 12 hours.

    • Validation: Monitor via TLC. A successful reaction is validated by an Rf shift indicating the loss of the highly polar carboxylic acid.

  • Hydrazinolysis: Treat the resulting ester with 80% hydrazine hydrate (N₂H₄·H₂O) (3.0 eq) in ethanol at 70°C for 6 hours.

    • Validation: Conduct FTIR spectroscopy. The system validates itself when the ester carbonyl stretch (~1730 cm⁻¹) completely disappears, replaced by a distinct amide/hydrazide carbonyl stretch (~1660 cm⁻¹).

  • Condensation: Condense the hydrazide with an aromatic aldehyde to form the final Schiff base (hydrazone), known for potent antiradical and antimicrobial activity ().

Protocol B: In Vitro MIC Evaluation (Alamar Blue Assay)

To test the biological activity of the synthesized 5-HMI derivatives against Mycobacterium tuberculosis (H37Rv), utilize the Microplate Alamar Blue Assay (MABA). This system uses metabolic reduction as a self-validating viability marker.

  • Preparation: Seed 96-well plates with 10⁵ CFU/mL of M. tuberculosis in Middlebrook 7H9 broth.

  • Dosing: Add serial dilutions of the 5-HMI derivative (0.1 to 100 µg/mL).

  • Internal Controls (Critical):

    • Sterility Control: Media only (Must remain blue).

    • Growth Control: Media + Bacteria (Must turn pink).

    • Positive Control: Standard Isoniazid (Establishes baseline efficacy).

  • Incubation & Readout: Incubate at 37°C for 7 days. Add Resazurin (Alamar Blue) reagent. Incubate for an additional 24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color shift from blue (oxidized) to pink (reduced).

Synth_Workflow S1 Step 1: Esterification (5-HMI + EtOH / H2SO4) S2 Step 2: Hydrazinolysis (Intermediate + N2H4·H2O) S1->S2 S3 Step 3: Condensation (Hydrazide + Ar-CHO) S2->S3 S4 Step 4: Biological Screening (Alamar Blue MIC Assay) S3->S4 QC QC: Resazurin Viability (Internal Colorimetric Control) S4->QC Self-Validation

Fig 2: Step-by-step synthetic workflow and self-validating biological screening system.

Secondary Biological Pathway: PLP-Dependent Enzyme Inhibition

Beyond anti-tubercular activity, 5-HMI is structurally homologous to pyridoxic acid , a catabolite of Vitamin B6 (pyridoxal phosphate, PLP). Because of the precise positioning of the 2-methyl and 5-hydroxyl groups, 5-HMI derivatives can act as competitive inhibitors for PLP-dependent enzymes, such as transaminases and decarboxylases.

By occupying the active site, the 5-OH group forms critical hydrogen bonds with active-site histidine or arginine residues, while the C4-carboxylic/hydrazide moiety displaces the natural PLP cofactor. This mechanism is currently being explored in the development of novel anti-epileptic and anti-neoplastic agents targeting amino acid metabolism.

References

  • Reinvestigation of the structure-activity relationships of isoniazid. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal. Available at:[Link]

Foundational

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Hydroxy-2-methylisonicotinic Acid: From Synthesis to Structural Elucidation

This in-depth technical guide provides a comprehensive workflow for the crystal structure analysis of 5-Hydroxy-2-methylisonicotinic acid, a molecule of interest for its potential applications in drug development. As a s...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive workflow for the crystal structure analysis of 5-Hydroxy-2-methylisonicotinic acid, a molecule of interest for its potential applications in drug development. As a substituted pyridine derivative, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. The strategic placement of a methyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect[1]. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and theoretical underpinnings of crystal structure determination.

Introduction: The Significance of Structural Insight

5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a small organic molecule with potential for further chemical modification and exploration in medicinal chemistry.[2][3] Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's chemical behavior and its interactions with biological targets.[5][6] This guide will navigate the reader through a systematic approach, from the synthesis of the target compound to the final refinement and validation of its crystal structure.

Synthesis and Purification: Obtaining High-Quality Material

A prerequisite for successful crystallization is the availability of high-purity material. While the direct synthesis of 5-Hydroxy-2-methylisonicotinic acid is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A potential route could involve the selective oxidation of a suitable precursor like 3,5-lutidine, followed by functional group manipulation. For instance, the synthesis of 5-methylnicotinic acid involves the oxidation of 3,5-dimethylpyridine with potassium permanganate.[7] A similar strategy could be adapted, potentially requiring subsequent hydroxylation.

Proposed Synthesis Workflow:

Caption: Proposed synthetic pathway for 5-Hydroxy-2-methylisonicotinic acid.

Purification Protocol:

Following synthesis, rigorous purification is essential. Recrystallization is the most powerful method for purifying crystalline organic compounds.[8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Screen a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.[8]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, higher-quality crystals.[8]

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Crystallization: The Art and Science of Single Crystal Growth

The bottleneck in many crystal structure analyses is obtaining diffraction-quality single crystals.[4][9] This often requires a systematic screening of various crystallization conditions.

Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A drop containing the compound, precipitant, and buffer is equilibrated against a larger reservoir of the precipitant. The slow diffusion of vapor from the drop to the reservoir (or vice versa) gradually increases the concentration of the compound, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, decreasing its solubility and causing crystallization.

For small organic molecules, modern high-throughput techniques can accelerate the screening process. Encapsulated Nanodroplet Crystallisation (ENaCt) allows for the rapid exploration of a wide range of conditions using minimal amounts of the sample.[10]

Experimental Workflow for Crystallization Screening:

Caption: A systematic workflow for the crystallization of small molecules.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal is obtained, the process of determining its atomic structure through X-ray diffraction can begin.[5][11][12]

Step-by-Step SCXRD Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[11] This process involves indexing the reflections, integrating their intensities, and applying various corrections.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods or Patterson methods are commonly employed. Software packages like SIR92 or SHELXS are often used for this step.[14]

  • Structure Refinement: The initial model of the structure is refined against the experimental diffraction data to improve its accuracy.[5] This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Widely used software for refinement includes SHELXL and Olex2.[5]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Tools like PLATON can be used to check for missed symmetry and other potential issues.[14]

Key Crystallographic Software:

Software SuiteKey Functions
CRYSTALS Structure refinement and analysis, with built-in guidance for novice users.[14]
PHENIX A comprehensive suite for macromolecular crystallography, but with many useful tools for small molecules, including automated model building and refinement.[15]
SHELX A set of programs for the solution and refinement of crystal structures, considered a standard in the field.[16]
WinGX Provides a graphical user interface for a suite of crystallographic programs, facilitating the entire structure determination process.[17]

Data Interpretation and Presentation

The final output of a crystal structure analysis is a set of atomic coordinates that describe the molecule's structure within the crystal lattice.

Key Parameters to Analyze:

  • Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

  • Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.

  • Bond Lengths and Angles: These provide direct information about the molecule's geometry.

  • Torsion Angles: These describe the conformation of the molecule.

  • Intermolecular Interactions: Analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Tabular Summary of Expected Crystallographic Data:

ParameterDescription
Chemical FormulaC₇H₇NO₃
Formula Weight153.14 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
R-factorTo be determined
Goodness-of-fitTo be determined

Visualization of Molecular Interactions:

The crystal packing is dictated by a network of intermolecular interactions. Understanding these interactions is crucial for rationalizing the physical properties of the solid state.

Sources

Exploratory

An In-depth Technical Guide to the Tautomeric Forms of 5-Hydroxy-2-methylisonicotinic Acid in Solution

Abstract 5-Hydroxy-2-methylisonicotinic acid, a substituted hydroxypyridine, is a molecule of significant interest in medicinal chemistry and drug development. Its chemical behavior, particularly its existence in various...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Hydroxy-2-methylisonicotinic acid, a substituted hydroxypyridine, is a molecule of significant interest in medicinal chemistry and drug development. Its chemical behavior, particularly its existence in various tautomeric forms in solution, is critical to its pharmacokinetic and pharmacodynamic properties. Tautomerism, the interconversion of structural isomers, can profoundly impact a molecule's solubility, polarity, and ability to interact with biological targets.[1] This guide provides a comprehensive technical overview of the potential tautomeric forms of 5-Hydroxy-2-methylisonicotinic acid in solution, the underlying principles governing their equilibrium, and detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important class of compounds.

Introduction: The Significance of Tautomerism in Drug Development

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium is highly sensitive to environmental factors such as solvent polarity, pH, and temperature.[2][3] For a drug molecule, the predominant tautomeric form in a specific physiological environment can dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to its target receptor.[1] Mischaracterization or a lack of understanding of a compound's tautomeric behavior can lead to inconsistent experimental results and potential failures in the drug development pipeline.

5-Hydroxy-2-methylisonicotinic acid, possessing both a hydroxyl group on the pyridine ring and a carboxylic acid moiety, is susceptible to several tautomeric and ionic equilibria. Understanding which forms predominate under various conditions is paramount for its successful application.

Potential Tautomeric and Ionic Forms of 5-Hydroxy-2-methylisonicotinic Acid

In solution, 5-Hydroxy-2-methylisonicotinic acid can exist in a dynamic equilibrium between several forms, primarily driven by keto-enol tautomerism of the hydroxypyridine ring and the ionization states of the carboxylic acid and the pyridine nitrogen. The principal species to consider are the neutral enol and keto forms, as well as their corresponding zwitterionic, cationic, and anionic species.

The equilibrium between these forms is governed by the relative stabilities of the tautomers, which are influenced by intramolecular hydrogen bonding, resonance stabilization, and salvation effects.[3][4]

Tautomers cluster_neutral Neutral Forms cluster_ionic Ionic Forms Enol 5-Hydroxy (Enol) Keto Pyridone (Keto) Enol->Keto Tautomerization Zwitterion Zwitterionic Enol->Zwitterion Proton Transfer Cation Cationic Enol->Cation Protonation (Low pH) Keto->Zwitterion Proton Transfer Anion Anionic Zwitterion->Anion Deprotonation (High pH)

Caption: Tautomeric and ionic equilibria of 5-Hydroxy-2-methylisonicotinic acid in solution.

The Influence of Solvent and pH on Tautomeric Equilibrium

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium.[2][3] Polar protic solvents, such as water and alcohols, can stabilize more polar tautomers, like the zwitterionic and keto forms, through hydrogen bonding.[4] Conversely, nonpolar aprotic solvents tend to favor the less polar enol form.

The pH of the solution is another critical determinant, influencing the ionization state of the molecule.[5] At low pH, the pyridine nitrogen is likely to be protonated, favoring the cationic form. At high pH, the carboxylic acid and hydroxyl groups will be deprotonated, leading to anionic species. The interplay between tautomerism and ionization can be complex, and the pKa values of the various functional groups will dictate the predominant species at a given pH.[6]

Experimental Characterization of Tautomeric Forms

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of the tautomeric forms of 5-Hydroxy-2-methylisonicotinic acid in solution. The primary techniques employed are UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

UV-Vis Spectroscopy: A Quantitative Probe

UV-Vis spectroscopy is a powerful tool for quantifying the relative concentrations of different tautomers in solution, as each form often possesses a distinct absorption spectrum.[7] The enol form typically exhibits absorption maxima at shorter wavelengths compared to the more conjugated keto or zwitterionic forms.[8][9]

Experimental Protocol: pH-Dependent UV-Vis Titration

This protocol allows for the determination of the pKa values and the identification of different ionic species as a function of pH.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 5-Hydroxy-2-methylisonicotinic acid in a suitable solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range). Ensure the concentration of the organic solvent from the stock solution is minimal to avoid altering the buffer's properties.

  • Spectra Acquisition: Record the UV-Vis spectrum for each sample from approximately 200 to 450 nm.[10] Use the corresponding buffer as a blank.

  • Data Analysis: Plot the absorbance at specific wavelengths (corresponding to the λmax of different species) against pH. The resulting titration curves can be fitted to the Henderson-Hasselbalch equation to determine the pKa values. Isosbestic points, where the molar absorptivity of two species in equilibrium is equal, can confirm the presence of a two-component equilibrium.[10]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution Samples Prepare Samples at Various pH Stock->Samples Buffers Prepare pH Buffers Buffers->Samples Spectra Record UV-Vis Spectra Samples->Spectra Plot Plot Absorbance vs. pH Spectra->Plot pKa Determine pKa Values Plot->pKa Isosbestic Identify Isosbestic Points Plot->Isosbestic

Caption: Workflow for pH-Dependent UV-Vis Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy provides detailed structural information, allowing for the differentiation of tautomers based on their unique chemical shifts and coupling constants.[7] Both ¹H and ¹³C NMR are valuable.

  • ¹H NMR: The chemical shifts of the aromatic protons and the exchangeable protons (hydroxyl, carboxylic acid, and N-H) are particularly informative. For instance, the chemical shift of the proton attached to the carbon bearing the hydroxyl group will differ significantly between the enol and keto forms.

  • ¹³C NMR: The chemical shift of the carbonyl carbon in the keto form will be significantly downfield (around 170-180 ppm) compared to the corresponding carbon in the enol form.

Experimental Protocol: Solvent-Dependent NMR Studies

This protocol aims to elucidate the predominant tautomeric form in different solvent environments.

  • Sample Preparation: Dissolve a sufficient amount of 5-Hydroxy-2-methylisonicotinic acid (typically 5-10 mg) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃, Benzene-d₆).

  • Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. It is also beneficial to acquire 2D NMR spectra, such as COSY and HSQC, to aid in peak assignments.

  • Data Analysis: Compare the chemical shifts of key protons and carbons across the different solvents. Changes in chemical shifts can indicate a shift in the tautomeric equilibrium. For example, a downfield shift of the aromatic protons and the appearance of a broad N-H signal may suggest an increase in the proportion of the keto tautomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is useful for identifying the presence of specific functional groups that are characteristic of each tautomer.[11]

  • Enol Form: Characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching vibrations in the aromatic region (1500-1600 cm⁻¹).

  • Keto Form: Characterized by a strong C=O stretching band (around 1650-1700 cm⁻¹) and an N-H stretching band (around 3300-3500 cm⁻¹).[12]

  • Carboxylic Acid: A broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹).[13]

Experimental Protocol: IR Analysis in Different States

  • Solid-State Analysis: Acquire an IR spectrum of the solid compound using KBr pellet or ATR techniques. This provides a baseline spectrum of the predominant tautomer in the solid state.

  • Solution-State Analysis: Acquire IR spectra of the compound dissolved in various solvents of differing polarity (e.g., chloroform, acetonitrile, water if possible). Use a solution cell with appropriate window materials (e.g., CaF₂ or BaF₂).

  • Spectral Comparison: Compare the spectra obtained in different solvents and with the solid-state spectrum. The appearance or disappearance of characteristic bands (e.g., the pyridone C=O stretch) will indicate a shift in the tautomeric equilibrium.

Expected Spectroscopic Data and Interpretation

While specific experimental data for 5-Hydroxy-2-methylisonicotinic acid is not extensively published, we can predict the expected spectroscopic features based on the known properties of similar hydroxypyridine and isonicotinic acid derivatives.[14][15]

Spectroscopic Technique Tautomeric Form Expected Key Signals
¹H NMR EnolAromatic protons, a sharp OH signal (in aprotic solvents), a broad COOH signal.
KetoAromatic protons shifted relative to the enol form, a broad NH signal.
ZwitterionSignificant changes in aromatic proton chemical shifts due to charge distribution.
¹³C NMR EnolAromatic carbons, a C-OH signal.
KetoA C=O signal (pyridone) around 170-180 ppm.
UV-Vis EnolAbsorption maximum at a shorter wavelength.
Keto/ZwitterionAbsorption maximum at a longer, red-shifted wavelength due to extended conjugation.[9]
IR EnolBroad O-H stretch (hydroxyl), C=C aromatic stretches.
KetoStrong C=O stretch (pyridone), N-H stretch.
BothC=O stretch (carboxylic acid), broad O-H stretch (carboxylic acid).

Conclusion and Future Perspectives

The tautomeric behavior of 5-Hydroxy-2-methylisonicotinic acid is a critical aspect of its chemical characterization, with profound implications for its use in drug development. A thorough investigation using a combination of UV-Vis, NMR, and IR spectroscopy, as outlined in this guide, is essential to understand its solution-state behavior. By systematically studying the influence of pH and solvent polarity, researchers can gain a predictive understanding of which tautomeric and ionic forms will be present under specific physiological conditions. This knowledge is invaluable for optimizing drug formulation, predicting bioavailability, and designing more effective and reliable therapeutic agents. Future studies could also involve computational modeling to complement experimental findings and provide deeper insights into the thermodynamics of the tautomeric equilibria.

References

  • Bharatam PV, Valanju OR, Wani AA, et al. Importance of tautomerism in drugs. Drug Discov Today. 2023;28:103494.
  • Antonov, L., & Stoyanov, S. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry.
  • Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. BenchChem.
  • MilliporeSigma. 5-Hydroxy-2-methylisonicotinic acid. Sigma-Aldrich.
  • Al-Soufi, W., & Al-Kahtani, H. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences.
  • BLD Pharm. 5-Hydroxy-2-methylisonicotinic acid. BLD Pharm.
  • ResearchGate. (2026). Quantum mechanical study of the tautomerism and molecular spectra of 2-hydroxy-3-methyl-2-cyclopenten-1-one.
  • ResearchGate. Ring–Chain Tautomerism of Hydroxyketones.
  • WuXi Biology. How about Tautomers?. WuXi Biology.
  • Piedade, M. E. M., & Bernardes, C. E. S. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals.
  • Google Patents. (2012). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • SIELC Technologies. (2026). Uv-Vis Spectrum of 5-Hydroxymethyl-2-furaldehyde (5-HMF). SIELC Technologies.
  • Royal Society of Chemistry. (2014). Tautomerism in Schiff bases.
  • ResearchGate. Scheme 1 Tautomerization between pyridones and hydroxypyridines.
  • Al-Hourani, B. J. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. Molecules.
  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses.
  • Lange, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B.
  • Sigma-Aldrich. 5-Hydroxy-2-methylisonicotinic acid. Sigma-Aldrich.
  • ChemicalBook. 5-Methylnicotinic acid synthesis. ChemicalBook.
  • MDPI. (2020).
  • ResearchGate. Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one.
  • Moroccan Journal of Chemistry. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry.
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Semantic Scholar. (2022). Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining. Semantic Scholar.
  • Sahu, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis.
  • MDPI. (2023). A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[14]arene Chromoionophore. MDPI.

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • ResearchGate. The pH-dependent multiequilibria of natural anthocyanins.
  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • NIST. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook.
  • ChemicalBook. Isonicotinic acid(55-22-1) IR Spectrum. ChemicalBook.
  • Evans, D. A. pKa Values of Common Bases. Harvard University.

Sources

Protocols & Analytical Methods

Method

Efficient synthesis of 5-Hydroxy-2-methylisonicotinic acid from pyridoxine

Application Note & Protocol An Efficient and Selective Synthesis of 5-Hydroxy-2-methylisonicotinic Acid (4-Pyridoxic Acid) from Pyridoxine Abstract This application note provides a detailed, two-step protocol for the eff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

An Efficient and Selective Synthesis of 5-Hydroxy-2-methylisonicotinic Acid (4-Pyridoxic Acid) from Pyridoxine

Abstract

This application note provides a detailed, two-step protocol for the efficient synthesis of 5-Hydroxy-2-methylisonicotinic acid, also known as 4-pyridoxic acid, starting from the readily available vitamin B6 precursor, pyridoxine. 4-Pyridoxic acid is the principal urinary metabolite of vitamin B6 and serves as a crucial biomarker in nutritional and clinical studies.[1][2] The described methodology focuses on the selective oxidation of the C4-hydroxymethyl group of the pyridoxine ring, a key chemical challenge. The protocol first employs a selective oxidation of pyridoxine to the intermediate pyridoxal using manganese dioxide, followed by a subsequent oxidation to the target carboxylic acid. This guide is intended for researchers in medicinal chemistry, drug development, and biochemistry requiring a reliable source of this important metabolite for analytical standards or further derivatization.

Introduction and Scientific Rationale

Vitamin B6 is a group of six chemically related compounds (vitamers): pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphate esters.[3][4] The metabolically active form, pyridoxal 5'-phosphate (PLP), is a vital coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism.[3][5] The catabolism of these vitamers in the liver primarily results in the formation of 4-pyridoxic acid, which is then excreted in the urine.[2] Its quantification is therefore a direct measure of the body's vitamin B6 status.

The chemical synthesis of 4-pyridoxic acid from pyridoxine presents a distinct challenge: the selective oxidation of one of two primary alcohol groups (at the C4 and C5 positions) and a phenolic hydroxyl group. The protocol detailed herein overcomes this by employing a two-step strategy that leverages the differential reactivity of these groups.

The core strategy involves:

  • Selective oxidation of the C4-hydroxymethyl group of pyridoxine to an aldehyde (pyridoxal). This position is analogous to a benzylic alcohol, making it more susceptible to oxidation by specific reagents like manganese dioxide (MnO₂) compared to the C5-hydroxymethyl group.

  • Further oxidation of the resulting aldehyde (pyridoxal) to the corresponding carboxylic acid, 4-pyridoxic acid.

This approach ensures high selectivity and leads to a good overall yield of the final product, avoiding the formation of significant byproducts that can result from more aggressive, non-selective oxidation methods.[6]

Synthetic Workflow Overview

The overall transformation from pyridoxine to 5-Hydroxy-2-methylisonicotinic acid is depicted below.

SynthesisWorkflow Pyridoxine Pyridoxine (Starting Material) Step1 Step 1: Selective Oxidation Pyridoxine->Step1 Reagent1 MnO₂ Aqueous H₂SO₄ Step1->Reagent1 Pyridoxal Pyridoxal (Intermediate) Step1->Pyridoxal Step2 Step 2: Oxidation Pyridoxal->Step2 Reagent2 KMnO₄ NaOH(aq) Step2->Reagent2 Product 5-Hydroxy-2-methylisonicotinic Acid (Final Product) Step2->Product

Diagram 1: Two-step synthesis workflow from pyridoxine to the target acid.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Manganese dioxide is a strong oxidizing agent and should be handled with care.

Part 1: Synthesis of Pyridoxal from Pyridoxine Hydrochloride

This step selectively oxidizes the 4-hydroxymethyl group of pyridoxine to an aldehyde.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Pyridoxine Hydrochloride≥99%Sigma-AldrichStarting Material
Activated Manganese Dioxide (MnO₂)Reagent Grade, ~85%Sigma-AldrichKey oxidizing agent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificFor pH adjustment
Deionized WaterHigh Purity-Solvent
Celite® 545-Sigma-AldrichFiltration aid
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent
Ethyl AcetateACS GradeFisher ScientificExtraction solvent

Step-by-Step Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of pyridoxine hydrochloride in 200 mL of deionized water.

  • pH Adjustment: Slowly add 1 M sulfuric acid dropwise to the solution until the pH reaches approximately 3.0. This protonates the pyridine nitrogen, which aids in the reaction.

  • Addition of Oxidant: To the stirred solution, add 30.0 g of activated manganese dioxide in portions over 15 minutes. The mixture will turn into a dark brown/black slurry.

  • Reaction: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Methanol 8:2). The starting material (pyridoxine) will have a lower Rf than the product (pyridoxal).

  • Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® 545 to remove the manganese dioxide solids. Wash the filter cake thoroughly with 100 mL of warm deionized water.

  • Neutralization and Extraction: Combine the filtrate and washes. Carefully neutralize the solution to pH 7.0-7.5 by the slow addition of solid sodium bicarbonate. The solution may effervesce.

  • Product Isolation: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridoxal as a pale-yellow solid. The product can be used directly in the next step without further purification.

Part 2: Synthesis of 5-Hydroxy-2-methylisonicotinic Acid from Pyridoxal

This step oxidizes the aldehyde intermediate to the final carboxylic acid product.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Pyridoxal (from Part 1)--Starting Material
Potassium Permanganate (KMnO₄)ACS GradeSigma-AldrichOxidizing Agent
Sodium Hydroxide (NaOH)ACS GradeFisher ScientificFor basic conditions
Hydrochloric Acid (HCl)ConcentratedVWRFor acidification
Deionized WaterHigh Purity-Solvent
EthanolReagent GradeFisher ScientificRecrystallization

Step-by-Step Procedure

  • Reaction Setup: Dissolve the crude pyridoxal (assuming ~7-8 g from the previous step) in 150 mL of deionized water in a 500 mL round-bottom flask. Add 5.0 g of sodium hydroxide and stir until dissolved. Cool the solution in an ice bath to 0-5°C.

  • Oxidant Addition: Prepare a solution of 10.0 g of potassium permanganate in 100 mL of deionized water. Add this KMnO₄ solution dropwise to the cold pyridoxal solution over 1 hour, ensuring the temperature does not rise above 10°C. A brown precipitate of manganese dioxide will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Filtration: Quench the reaction by adding a small amount of ethanol until the purple color of permanganate disappears. Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of water.

  • Product Precipitation: Cool the clear filtrate in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. The target product, 5-Hydroxy-2-methylisonicotinic acid, will precipitate as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration and wash it with a small amount of cold water. Recrystallize the crude product from a water/ethanol mixture to obtain pure 5-Hydroxy-2-methylisonicotinic acid. Dry the crystals under vacuum.

Expected Results and Characterization

Quantitative Data Summary

ParameterStep 1: Pyridoxal SynthesisStep 2: Acid SynthesisOverall
Typical Yield 75-85%70-80%52-68%
Physical Appearance Pale-yellow solidWhite crystalline solid-
Purity (by HPLC) >95% (crude)>99% (recrystallized)-

Characterization Data for 5-Hydroxy-2-methylisonicotinic Acid

AnalysisExpected Result
Melting Point 255-258 °C (decomposes)
¹H NMR δ (ppm) in D₂O/NaOD: ~2.4 (s, 3H, CH₃), ~7.9 (s, 1H, Ar-H)
¹³C NMR δ (ppm) in D₂O/NaOD: ~18.0 (CH₃), ~125.0, ~140.0, ~145.0, ~150.0, ~160.0 (Ar-C), ~175.0 (COOH)
FT-IR (KBr) ν (cm⁻¹): ~3400-2500 (broad, O-H stretch of acid and phenol), ~1710 (C=O stretch), ~1620, ~1580 (aromatic C=C)
Mass Spec (ESI-) m/z: 168.0 [M-H]⁻

Conclusion

The protocol described provides a reliable and efficient pathway for the synthesis of high-purity 5-Hydroxy-2-methylisonicotinic acid (4-pyridoxic acid) from pyridoxine hydrochloride. The two-step selective oxidation strategy is robust and scalable, making it suitable for laboratory-scale production of this important vitamin B6 metabolite for use as an analytical standard or as a building block in further chemical synthesis.

References

  • URBAŃSKI, T. (1949). Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Research, 2, 1-11.
  • Trautmann, K., et al. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2117. [Link]

  • Google Patents. (2014). Preparing method of 5-methylnicotinicacid. CN102584695B.
  • Said, H. M., & Dakshinamurti, K. (Eds.). (2012). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. In B Vitamins and Folate. [Link]

  • PubChem. (2026). Pyridoxine. National Center for Biotechnology Information. [Link]

  • Stanulović, M., & Chaykin, S. (1976). New Pathway of Conversion of Pyridoxal to 4-Pyridoxic Acid. Enzyme, 21(2), 163-172. [Link]

  • IUPAC-IUB Commission on Biochemical Nomenclature. (1973). Nomenclature for Vitamins B-6 and Related Compounds. [Link]

  • Nipane, S.V., et al. (2011). Kinetics and mechanism of oxidation of pyridoxine by enneamolybdomanganate(IV). Journal of Molecular Catalysis A: Chemical, 345(1-2), 108-114. [Link]

  • Wikipedia. (2026). Vitamin B6. [Link]

  • Toney, M. D. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. [Link]

  • di Salvo, M. L., et al. (2024). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(6), 3144. [Link]

  • Leistner, E. W. (2000). Biosynthesis of vitamin B6 and structurally related derivatives. Phytochemistry, 53(1), 5-29. [Link]

  • Yuan, H., et al. (2004). Degradation pathway I for vitamin B6. ResearchGate. [Link]

  • Zhdankin, V. V. (2019). Chemistry of pyridoxine in drug design. ResearchGate. [Link]

  • Scott, T. A., & Picton, C. (1976). The conversion of 3-Hydroxy-2,4,5-trihydroxymethylpyridine into pyridoxine by Kloeckera apiculata. Biochemical Journal, 154(1), 35-41. [Link]

Sources

Application

Application Note: Selective Oxidation of 5-Hydroxymethyl-2-methylpyridin-3-ol to 5-Formyl-2-methylpyridin-3-ol

Introduction & Mechanistic Rationale The selective oxidation of pyridyl carbinols is a critical transformation in the synthesis of vitamin B6 analogs, pharmaceutical intermediates, and specialized ligands. This applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The selective oxidation of pyridyl carbinols is a critical transformation in the synthesis of vitamin B6 analogs, pharmaceutical intermediates, and specialized ligands. This application note details the robust methodologies for the oxidation of 5-hydroxymethyl-2-methylpyridin-3-ol (a structural analog of pyridoxine) to its corresponding aldehyde, 5-formyl-2-methylpyridin-3-ol .

Achieving high selectivity without over-oxidation to the carboxylic acid requires carefully tuned thermodynamic and kinetic conditions. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation due to its high specificity for allylic, benzylic, and pyridylic alcohols[1]. The reaction proceeds via a surface-adsorption mechanism followed by a single-electron transfer[2].

Causality of Reaction Conditions: Crucially, the oxidation must be performed under strict pH control (pH 5.1) and low temperature (14 °C)[3]. At this specific pH, the pyridine nitrogen is protonated. This protonation serves a dual purpose: it increases the electrophilicity of the carbinol carbon (facilitating the initial oxidation step) and stabilizes the resulting aldehyde against hydration. By preventing the formation of the aldehyde hydrate, the system effectively halts subsequent over-oxidation to the inactive 5-carboxylic acid derivative[4].

Experimental Protocols

Protocol A: Scalable Oxidation using Activated MnO₂ (Preparative Scale)

This method is highly scalable, utilizes cost-effective reagents, and is the industry standard for process chemistry involving pyridoxine derivatives.

Materials & Reagents:

  • 5-Hydroxymethyl-2-methylpyridin-3-ol (Substrate)

  • Activated Manganese(IV) Oxide (MnO₂, ~85% active, 10 equivalents)

  • 10% w/w Aqueous Sulfuric Acid (H₂SO₄)

  • 1M Sodium Hydroxide (NaOH)

  • Celite 545 (for filtration)

Step-by-Step Procedure:

  • Substrate Dissolution: Suspend 10.0 g (71.9 mmol) of 5-hydroxymethyl-2-methylpyridin-3-ol in 150 mL of deionized water in a jacketed reactor.

  • pH Adjustment: Slowly add 10% H₂SO₄ dropwise under continuous stirring until the substrate fully dissolves and the solution reaches a stable pH of 5.10 ± 0.10[3].

  • Temperature Control: Cool the reaction vessel to 14 ± 2 °C using a recirculating chiller. Maintaining this temperature is critical to suppress the formation of degradation byproducts and over-oxidized species[3].

  • Oxidation: Add 62.5 g (719 mmol) of activated MnO₂ in five equal portions over 45 minutes. The reaction is mildly exothermic; ensure the internal temperature does not exceed 16 °C during the addition.

  • pH Maintenance: The oxidation process consumes protons, causing the pH to rise. Continuously monitor the pH and add 10% H₂SO₄ via an automated titrator to maintain the pH strictly at 5.1[3].

  • In-Process Control (IPC): After 6 hours, sample the reaction mixture, filter through a 0.22 μm syringe filter, and analyze via HPLC (C18 column, 0.1% TFA in Water/Acetonitrile). The reaction is deemed complete when the substrate peak area is <1.0%.

  • Workup & Filtration: Once complete, filter the black suspension through a tightly packed pad of Celite to remove the MnO₂ waste. Wash the filter cake with 3 × 50 mL of warm water (40 °C) to ensure full product recovery.

  • Isolation: Adjust the pH of the combined pale-yellow filtrate to 7.0 using 1M NaOH to precipitate the product. Cool to 4 °C overnight, filter the resulting crystals, and dry under vacuum at 40 °C to yield 5-formyl-2-methylpyridin-3-ol.

Protocol B: Mild Oxidation using Dess-Martin Periodinane (Analytical Scale)

For milligram-scale synthesis where heterogeneous metal waste is undesirable, Dess-Martin Periodinane (DMP) offers a rapid, room-temperature alternative with near-quantitative yields.

Step-by-Step Procedure:

  • Dissolve 100 mg (0.72 mmol) of the substrate in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 335 mg (0.79 mmol, 1.1 eq) of DMP in a single portion at 0 °C.

  • Remove the ice bath, warm the mixture to room temperature, and stir for 2 hours.

  • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ and 5 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

  • Extract the aqueous layer with DCM (3 × 10 mL), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo.

Data Presentation & Method Comparison

The following table summarizes the quantitative metrics and operational parameters of both protocols to aid researchers in selecting the appropriate methodology for their specific workflow.

ParameterProtocol A (MnO₂ Oxidation)Protocol B (DMP Oxidation)
Optimal Scale Grams to Kilograms (Preparative)Milligrams (Analytical)
Reagent Cost LowHigh
Reaction Time 8 - 12 hours2 hours
Temperature 14 ± 2 °C0 °C to Room Temperature
pH Control Strict (pH 5.1)Not required (Non-aqueous)
Typical Yield 75 - 82%90 - 95%
Primary Impurity Over-oxidized carboxylic acid (<2%)Iodane byproducts (requires chromatography)

Workflow Visualization

The following diagram illustrates the critical path for the scalable MnO₂ oxidation workflow, highlighting the required in-process controls and isolation steps.

Workflow Start 5-Hydroxymethyl-2-methylpyridin-3-ol (Substrate) Prep Dissolve in H2SO4 (aq) Adjust pH to 5.1 Start->Prep Oxidation Add Activated MnO2 Maintain 14°C, pH 5.1 Prep->Oxidation Monitor In-Process Control (HPLC) Check for Substrate Depletion Oxidation->Monitor Filter Filter through Celite Remove MnO2 Waste Monitor->Filter Isolate Neutralize to pH 7.0 Crystallize Target Aldehyde Filter->Isolate

Workflow for the selective MnO2 oxidation of 5-hydroxymethyl-2-methylpyridin-3-ol.

Self-Validating Systems & Analytical Characterization

To ensure trustworthiness and reproducibility, the protocol must be treated as a self-validating system. Researchers should confirm the successful transformation using standard analytical techniques before proceeding to downstream applications:

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Disappearance: The singlet corresponding to the hydroxymethyl protons (-CH₂OH) of the starting material at approximately δ 4.5 - 4.7 ppm must completely disappear.

    • Appearance: A sharp, distinct singlet corresponding to the newly formed aldehyde proton (-CHO) will appear significantly downfield at approximately δ 9.8 - 10.1 ppm .

  • Mass Spectrometry (ESI-MS): The mass spectrum should show an [M+H]⁺ peak at m/z 138.1, confirming the loss of two hydrogen atoms from the starting material (m/z 140.1).

  • TLC Monitoring: Using a mobile phase of DCM:MeOH (9:1), the product aldehyde will elute with a higher R_f value than the highly polar starting alcohol. The aldehyde spot will be strongly UV-active and will stain positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH), turning bright orange.

References

  • Nipane, S.V., Gurame, V.M., & Gokavi, G.S. (2011). Kinetics and mechanism of oxidation of pyridoxine by enneamolybdomanganate(IV). ResearchGate. URL:[Link]

  • Method for the production of magnesium pyridoxal-5'-phosphate glutamate and intermediate products obtained thereby (US Patent 5962687A). Google Patents.
  • MDPI. (2021). Induced Effect of Gold Nanoparticles (AuNPs) and Halide Ions on Pyridoxine Molecule Stability. URL:[Link]

Sources

Method

Leveraging 5-Hydroxy-2-methylisonicotinic Acid in the Synthesis of Advanced Metal-Organic Frameworks

An Application Guide for Researchers Abstract Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline porous materials with vast potential in therapeutic delivery, catalysis, and molecular separation.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline porous materials with vast potential in therapeutic delivery, catalysis, and molecular separation.[1][2][3] The rational design of these materials is predicated on the judicious selection of their constituent parts: metal nodes and organic ligands.[1][4] This guide focuses on the strategic use of 5-Hydroxy-2-methylisonicotinic acid as a functionalized organic linker. We provide a detailed exploration of the ligand's unique chemical attributes, step-by-step protocols for MOF synthesis, comprehensive characterization methodologies, and insights into its applications, particularly within the domain of drug development. The protocols and explanations are designed for researchers, scientists, and drug development professionals seeking to engineer novel MOF architectures with tailored functionalities.

Introduction: The Strategic Role of Functionalized Ligands in MOF Design

Metal-Organic Frameworks are synthesized through the self-assembly of metal ions or clusters with organic ligands, forming extended, highly ordered, and porous structures.[1] The tunability of MOFs—their ability to have their pore size, shape, and chemical environment precisely controlled—is their defining advantage over traditional porous materials like zeolites and activated carbons.[5] This control is primarily exerted through the organic ligand, which acts as the "strut" in the framework's architecture.

While simple dicarboxylates like terephthalic acid are foundational in MOF chemistry, the incorporation of additional functional groups onto the ligand backbone opens a new dimension of material design.[3][6] Ligands featuring moieties such as hydroxyl (-OH), amine (-NH2), or alkyl groups can imbue the final MOF with specific properties:

  • Enhanced Host-Guest Interactions: Functional groups can form specific non-covalent bonds (e.g., hydrogen bonds) with encapsulated molecules, improving loading capacity and selectivity.[7]

  • Post-Synthetic Modification (PSM): They provide reactive handles for covalently attaching other molecules after the MOF has been synthesized, enabling the grafting of targeting agents or catalytic sites.[8][9]

  • Modulated Physicochemical Properties: They can alter the hydrophilicity, stability, and electronic properties of the framework.

5-Hydroxy-2-methylisonicotinic acid is an exemplary functionalized ligand. Its structure combines the essential carboxylate coordinating group with a hydroxyl moiety for hydrogen bonding or PSM, a pyridine nitrogen for additional coordination, and a methyl group to influence the steric environment, making it a versatile tool for creating sophisticated MOFs for advanced applications.

Ligand Profile: 5-Hydroxy-2-methylisonicotinic Acid

Understanding the distinct features of the ligand is critical to predicting and controlling the outcome of MOF synthesis.

Chemical Properties:

PropertyValueSource
Chemical Formula C₇H₇NO₃[10]
Molecular Weight 153.14 g/mol
CAS Number 27951-89-9[10]
Physical Form Solid
Purity ≥98% (Typical)[10]
Storage 2-8°C, Inert atmosphere[10]

Key Functional Groups and Their Roles:

The strategic placement of functional groups on the isonicotinate backbone dictates its behavior in MOF synthesis and the properties of the resulting framework.

Ligand_Functionality cluster_ligand 5-Hydroxy-2-methylisonicotinic acid cluster_functions Functional Groups & Roles cluster_impact Impact on MOF Properties Ligand Ligand Structure Carboxylate Carboxylate (-COOH) Pyridine Pyridine Nitrogen Hydroxyl Hydroxyl (-OH) Methyl Methyl (-CH3) Coordination Primary Metal Coordination (Forms Framework) Carboxylate->Coordination Dimensionality Secondary Coordination Site (Increases Stability/Complexity) Pyridine->Dimensionality Guest_Interaction Hydrogen Bonding (Drug Affinity) Post-Synthetic Modification Hydroxyl->Guest_Interaction Sterics Pore Environment Tuning (Modulates Aperture Size) Methyl->Sterics

Caption: Workflow for the solvothermal synthesis of a MOF.

Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, weigh 38.3 mg (0.25 mmol) of 5-Hydroxy-2-methylisonicotinic acid and 74.4 mg (0.25 mmol) of Zn(NO₃)₂·6H₂O.

    • Causality: An equimolar ratio is a common starting point for many MOF syntheses. This ratio can be varied to optimize crystallinity and phase purity.

  • Solubilization: Add 10 mL of DMF to the vial. Sonicate the mixture for 15 minutes until all solids are fully dissolved, resulting in a clear, homogeneous solution. [2] * Causality: DMF is a high-boiling point polar aprotic solvent that effectively solubilizes both the organic ligand and the metal salt, facilitating molecular self-assembly. Homogeneity is crucial for uniform nucleation and crystal growth.

  • Sealing and Heating: Tightly cap the vial. Place it in a programmable laboratory oven and heat to 120°C for 24 hours. [2][11] * Causality: The elevated temperature provides the necessary energy to overcome the activation barrier for nucleation and promotes the slow, ordered growth of crystalline material. The sealed vessel maintains high pressure, keeping the solvent in a liquid state.

  • Cooling and Product Isolation: Turn off the oven and allow the vessel to cool slowly to room temperature over several hours. A white microcrystalline powder should precipitate at the bottom of the vial. Isolate the solid product by centrifugation.

    • Causality: Slow cooling prevents rapid precipitation and the formation of amorphous material or smaller, less-defined crystals.

  • Washing and Solvent Exchange: Decant the supernatant. Add 10 mL of fresh DMF, vortex to resuspend the solid, and centrifuge again. Repeat this washing step twice. Then, perform the same washing procedure three times using methanol.

    • Causality: The initial DMF washes remove unreacted starting materials. The subsequent methanol washes (solvent exchange) replace the high-boiling DMF trapped within the MOF pores with a more volatile solvent, which is easier to remove during the final activation step.

  • Activation: Transfer the washed product to a clean vial and dry it in a vacuum oven at 150°C for 12 hours. [12] * Causality: Activation is a critical step to evacuate all guest solvent molecules from the pores, making the internal surface area accessible for subsequent applications like drug loading or gas sorption. The temperature must be high enough to remove the solvent but below the thermal decomposition point of the MOF.

3.3. Process Optimization Insights

  • Modulators: The addition of small amounts of monocarboxylic acids (e.g., acetic acid, formic acid) can act as modulators, competing with the ligand for coordination to the metal cluster. [9][11]This can improve crystal quality and size by slowing down the nucleation rate. [9][11]* Temperature and Time: Higher temperatures or longer reaction times can sometimes lead to denser, non-porous phases. These parameters should be systematically screened to find the optimal conditions for the desired porous structure.

Essential Characterization of the Synthesized MOF

Confirming the successful synthesis and porosity of the material requires a suite of analytical techniques.

TechniqueInformation ProvidedExpected Result for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) Confirms crystallinity, phase purity, and provides the structural fingerprint of the material. [2][8]A pattern with sharp, well-defined peaks, indicating a highly ordered, crystalline structure. The absence of broad humps suggests no amorphous impurities. [2]
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies coordination of the carboxylate group to the metal center. [2][13]Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a shift in the C=O stretching frequency (~1700 cm⁻¹) to two distinct asymmetric and symmetric stretches (~1380–1600 cm⁻¹), confirming deprotonation and coordination. [2]
Thermogravimetric Analysis (TGA) Determines thermal stability and the temperature window for solvent removal (activation). [2]An initial weight loss corresponding to the removal of guest solvent molecules, followed by a stable plateau until the framework begins to decompose at a higher temperature. [2]
Scanning Electron Microscopy (SEM) Visualizes the crystal morphology (e.g., cubic, octahedral), size, and size distribution. [2]Images showing uniform, well-defined crystals, which is indicative of a successful and controlled synthesis. [2]
N₂ Adsorption Isotherm (77 K) Quantifies the porosity: BET surface area, pore volume, and pore size distribution. [4]A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high N₂ uptake yields a high calculated BET surface area.

Applications in Drug Development

MOFs synthesized with 5-Hydroxy-2-methylisonicotinic acid are promising candidates for drug delivery systems due to their high porosity and the presence of the functional hydroxyl group. [2] 5.1. Protocol: API Loading via Soaking

  • Prepare Drug Solution: Create a concentrated solution of the desired Active Pharmaceutical Ingredient (API) in a suitable solvent in which the MOF is stable.

  • Immersion: Add ~50 mg of the activated MOF to 5 mL of the drug solution.

  • Incubation: Stir the suspension at room temperature for 24-72 hours to allow the API molecules to diffuse into the MOF pores. [12]4. Isolation and Washing: Collect the drug-loaded MOF by centrifugation. Briefly wash the exterior of the crystals with a small amount of fresh solvent to remove surface-adsorbed API.

  • Drying: Dry the loaded MOF under vacuum at a mild temperature.

  • Quantification: Use techniques like UV-Vis spectroscopy or HPLC on the supernatant before and after loading to quantify the amount of encapsulated drug.

5.2. Causality and Scientific Insights

  • Role of the Hydroxyl Group: The ligand's -OH group can significantly enhance drug loading capacity for APIs that can act as hydrogen bond acceptors or donors. This specific interaction can also modulate the drug release profile, potentially leading to a more sustained release compared to MOFs without this functionality.

  • Biocompatibility: When designing MOFs for drug delivery, the choice of metal is paramount. Zinc is a common choice as it is an essential trace element. However, thorough leaching and cytotoxicity studies are required for any new material intended for biomedical applications.

References

  • Synthesis and Thio-Functionalization of Metal Organic Frameworks of Isonicotin
  • Development of Zinc and Copper- carboxylate metal-organic frameworks (MOFs) as potential drug Carriers.
  • Isonicotinic Acid-based Copper-MOF: An Exotic Redox Propertied Electrode Material For High Energy Asymmetric Supercapacitor.
  • Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination. [Link]

  • Metal-organic Framework-based Materials: Synthesis, Stability and Applications in Food Safety and Preserv
  • Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye. [Link]

  • Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. [Link]

  • Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8).
  • Advances in the Synthesis and Applic
  • Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. [Link]

  • New fast synthesis of MOF-801 for w
  • Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. [Link]

  • Crystal Engineering, Structure-Function Relationships, and the Future of Metal-Organic Frameworks. [Link]

  • Synthesis, characterization, and post-synthetic modification of a micro/mesoporous zirconium–tricarboxylate metal–organic framework: towards the addition of acid active sites. [Link]

  • 5-Hydroxy-2-methylisonicotinic acid | 27951-89-9 - MilliporeSigma. [Link]

Sources

Application

Application Note: Divergent Synthetic Workflows for Pharmaceutical Intermediates Using 5-Hydroxy-2-methylisonicotinic Acid

Executive Summary & Scope 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a highly versatile, multi-functionalized pyridine building block utilized in advanced pharmaceutical synthesis[1]. Structurally, it posse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a highly versatile, multi-functionalized pyridine building block utilized in advanced pharmaceutical synthesis[1]. Structurally, it possesses three orthogonal reactive sites: a C4-carboxylic acid, a C5-phenolic-like hydroxyl group, and a C2-methyl group. This unique topology makes it an ideal precursor for two major therapeutic classes:

  • Anti-Tubercular Agents: As a structural analog to isonicotinic acid, it serves as a precursor for novel, substituted isoniazid derivatives designed to overcome multidrug-resistant (MDR) Mycobacterium tuberculosis[2].

  • HIF Prolyl Hydroxylase (PHD) Inhibitors: The 3-hydroxypyridine motif (relative to the carboxamide) is a privileged scaffold for coordinating the active site iron (Fe²⁺) in HIF-PHD enzymes, a mechanism utilized by drugs like Desidustat and Vadadustat for the treatment of renal anemia[3],[4].

This application note details self-validating, step-by-step protocols for functionalizing 5-Hydroxy-2-methylisonicotinic acid into these two distinct pharmaceutical intermediate classes.

Mechanistic Rationale & Reactivity Profile

As a Senior Application Scientist, it is critical to understand the causality behind each synthetic step rather than merely following a recipe. The zwitterionic nature of 5-hydroxy-2-methylisonicotinic acid presents initial solubility challenges in standard organic solvents[1].

  • Carboxylic Acid Activation: Direct hydrazinolysis or amidation of the free carboxylic acid is thermodynamically unfavorable and frequently results in unreactive salt formation[5]. Therefore, a Fischer esterification is employed as a primary activation step. This not only masks the polar acid—dramatically increasing solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF)—but also provides an excellent leaving group (methoxy) for subsequent nucleophilic acyl substitution[6].

  • Hydroxyl Group Orthogonality: The C5-hydroxyl group exhibits a lowered pKa (~8.5) due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylate. This allows for selective deprotonation using mild bases (e.g., K₂CO₃) during O-alkylation, completely avoiding the premature saponification of the C4-ester that would occur with stronger bases like NaOH[4].

Experimental Protocols

Protocol A: Synthesis of 5-Hydroxy-2-methylisoniazid (Anti-Tubercular Precursor)

Isoniazid is a prodrug that inhibits the enoyl-acyl carrier protein reductase (InhA), disrupting mycobacterial mycolic acid synthesis[7],[8]. This protocol generates a substituted analog.

Step 1: Fischer Esterification (Self-Validating Checkpoint 1)

  • Suspend 5-Hydroxy-2-methylisonicotinic acid (10.0 g, 65.3 mmol) in anhydrous methanol (100 mL).

  • Slowly add concentrated H₂SO₄ (2.0 mL) dropwise at 0 °C under vigorous stirring.

  • Reflux the mixture at 65 °C for 12 hours.

  • Causality & Validation: The starting material is largely insoluble in methanol. As esterification proceeds and the zwitterion is neutralized, the mixture transitions into a clear, homogeneous solution. This visual cue serves as an immediate, self-validating checkpoint for reaction progress.

  • Cool to room temperature, concentrate in vacuo, and neutralize with saturated NaHCO₃ to pH 7-8. Extract with DCM (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield Methyl 5-hydroxy-2-methylisonicotinate .

Step 2: Hydrazinolysis (Self-Validating Checkpoint 2)

  • Dissolve the intermediate ester (8.0 g, 47.8 mmol) in absolute ethanol (80 mL).

  • Add hydrazine hydrate (85% aqueous, 7.0 mL, ~120 mmol) dropwise[6].

  • Heat the reaction to reflux (78 °C) for 8 hours.

  • Causality & Validation: Hydrazine is a powerful nucleophile that readily displaces the methoxy group. The target hydrazide has significantly lower solubility in cold ethanol than the starting ester. Upon cooling to 0 °C, the product spontaneously precipitates as a crystalline solid, allowing isolation via simple vacuum filtration without complex chromatography.

Protocol B: Synthesis of O-Alkylated Pyridine-4-Carboxamides (HIF-PHD Scaffold)

This protocol functionalizes the scaffold to mimic the 2-oxoglutarate binding motif required for HIF-PHD inhibition[3].

Step 1: Selective O-Alkylation

  • Dissolve Methyl 5-hydroxy-2-methylisonicotinate (5.0 g, 29.9 mmol) in anhydrous DMF (50 mL).

  • Add anhydrous K₂CO₃ (6.2 g, 44.8 mmol) and stir for 15 minutes at room temperature.

  • Add the desired alkyl halide (e.g., benzyl bromide, 32.9 mmol) dropwise. Heat to 60 °C for 6 hours.

  • Quench with ice water; extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF. Dry and concentrate.

Step 2: Saponification and Amide Coupling

  • Dissolve the O-alkylated ester in THF/H₂O (1:1, 40 mL). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Isolate the free acid via acidification (pH 3 with 1M HCl) and extraction.

  • Dissolve the acid in DCM. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 30 minutes to form the active ester.

  • Add Glycine methyl ester hydrochloride (1.2 eq). Stir for 12 hours at room temperature.

  • Causality: Glycine coupling is a critical structural requirement for HIF-PHD inhibitors, as the carboxylate of the glycine residue coordinates with the active site iron[3]. EDC/HOBt is chosen over harsh acid chlorides (like SOCl₂) to prevent the cleavage of the newly installed O-alkyl ether.

Data Presentation & Analytical Markers

The following table summarizes the expected quantitative yields and critical analytical markers used to validate each intermediate in the self-validating workflow.

Intermediate / ProductExpected Yield (%)Purity (HPLC)Key ¹H-NMR Marker (DMSO-d₆)MS (ESI+) m/z [M+H]⁺
Starting Material ->98%8.10 (s, 1H, Ar-H)154.1
Methyl Ester 88 - 92%>99%3.85 (s, 3H, -OCH₃)168.1
Hydrazide (Protocol A) 80 - 85%>98%9.50 (br s, 1H, -NH)168.1
O-Alkyl Ester (Protocol B) 75 - 82%>97%4.20 (t, 2H, -OCH₂-)Varies
Amide Scaffold (Protocol B) 70 - 75%>98%8.85 (t, 1H, -NH-Gly)Varies

Synthetic Workflow Visualization

G SM 5-Hydroxy-2-methylisonicotinic acid (Starting Material) Ester Methyl 5-hydroxy-2-methylisonicotinate (Key Intermediate) SM->Ester MeOH, H2SO4 Reflux, 12h Hydrazide 5-Hydroxy-2-methylisoniazid (Anti-Tubercular Precursor) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux, 8h OAlkyl O-Alkylated Ester (Intermediate) Ester->OAlkyl R-X, K2CO3 DMF, 60°C, 6h Amide O-Alkylated Pyridine-4-Carboxamide (HIF-PHD Inhibitor Scaffold) OAlkyl->Amide 1. LiOH, THF/H2O 2. Glycine, EDC, HOBt

Divergent synthetic workflows from 5-Hydroxy-2-methylisonicotinic acid to pharmaceutical scaffolds.

References[1] Title: 5-Hydroxy-2-methylisonicotinic acid | 27951-89-9 - MilliporeSigma

Source: sigmaaldrich.com URL: 1[7] Title: Isoniazid Source: wikipedia.org URL: 7[8] Title: Inhibition by Isoniazid of Synthesis of Mycolic Acids in Mycobacterium tuberculosis Source: microbiologyresearch.org URL: 8[6] Title: WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid Source: google.com (Patents) URL: 6[3] Title: Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia Source: nih.gov URL: 3[5] Title: CN111138354A - Preparation method of isoniazid Source: google.com (Patents) URL: 5[2] Title: Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity Source: mdpi.com URL: 2[4] Title: Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase Source: acs.org URL: 4

Sources

Method

Application Note: 1H NMR Characterization Protocol for 5-Hydroxy-2-methylisonicotinic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction & Analytical Rationale 5-Hydroxy-2-methylisonicotinic acid (a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Analytical Rationale

5-Hydroxy-2-methylisonicotinic acid (a highly functionalized pyridine-4-carboxylic acid derivative) is a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical agents. Due to the dense substitution on the pyridine ring, distinguishing this molecule from its positional isomers (e.g., 2-hydroxy-5-methylisonicotinic acid) requires precise analytical techniques.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the definitive tool for this structural elucidation[1]. As a Senior Application Scientist, I have designed this protocol not merely as a list of steps, but as a mechanistic guide. Understanding why specific solvents and acquisition parameters are chosen is essential for preventing spectral artifacts and ensuring a self-validating analytical workflow.

Structural Dynamics & Solvent Causality

The molecular architecture of 5-Hydroxy-2-methylisonicotinic acid features three distinct functional groups on a pyridine scaffold: a basic nitrogen (N-1), an acidic carboxyl group (C-4), and a phenolic-type hydroxyl group (C-5).

The Zwitterionic Challenge: In solid state or non-polar environments, this molecule forms extensive intermolecular hydrogen-bonding networks and can exist in zwitterionic forms. Attempting to dissolve this compound in Chloroform-d (CDCl₃) will result in poor solubility, severe peak broadening, and loss of the exchangeable proton signals[2].

The Solution: Dimethyl Sulfoxide-d6 (DMSO-d₆) is the mandatory solvent for this analysis. As a strong hydrogen-bond acceptor, DMSO disrupts the intermolecular networks, solvating the monomeric species effectively. Furthermore, DMSO-d₆ slows down the chemical exchange rate of the -OH and -COOH protons, often allowing them to be observed as distinct, albeit broad, resonances rather than being lost to the baseline.

Predicted 1H NMR Profile & Mechanistic Causality

In a standard 400 MHz 1H NMR spectrum acquired in DMSO-d₆, the molecule presents a highly characteristic, clean profile. Because positions 2, 4, and 5 are substituted, the only remaining ring protons are at positions 3 and 6.

Positions 3 and 6 are para to each other. In pyridine systems, para-coupling (


) is exceptionally small (typically 0–1 Hz)[3]. Consequently, these protons will not show the typical doublets seen in ortho- or meta-substituted systems; they will appear as sharp singlets .
Table 1: Quantitative 1H NMR Data Summary (DMSO-d₆, 400 MHz)
Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationMechanistic Causality for Chemical Shift
C2–CH₃ 2.40 – 2.55Singlet (s)3HAlkyl group attached to an aromatic heterocycle. Deshielded slightly by the adjacent pyridine nitrogen.
C3–H 7.60 – 7.80Singlet (s)1HAromatic proton. Deshielded by the ortho-carboxylic acid (-COOH) group's electron-withdrawing effect.
C6–H 8.00 – 8.25Singlet (s)1HHighly deshielded due to direct adjacency to the electronegative pyridine nitrogen. The ortho-hydroxyl group provides minor shielding via resonance, preventing it from shifting past 8.5 ppm.
C5–OH 10.00 – 10.50Broad Singlet (br s)1HPyridolic hydroxyl proton. Broadens due to chemical exchange with trace water in the DMSO solvent.
C4–COOH 13.00 – 13.50Broad Singlet (br s)1HHighly deshielded acidic proton. May exchange completely into the baseline if the solvent is not sufficiently anhydrous.

Note: Chemical shifts of exchangeable protons (-OH, -COOH) are highly concentration- and temperature-dependent.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following protocol incorporates internal validation checks.

Step 1: Sample Preparation
  • Weigh 5 to 10 mg of highly pure 5-Hydroxy-2-methylisonicotinic acid.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) directly in a clean glass vial.

  • Vortex for 30 seconds. Causality: Ensuring complete dissolution prevents magnetic susceptibility gradients that degrade peak shape (shim quality).

  • Transfer the clear solution to a 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Parameters & Acquisition
  • Probe Temperature: Set to 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton sequence with a 30° flip angle (zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 to 5.0 seconds .

    • Causality: The methyl protons (CH₃) and the isolated aromatic protons (H-3, H-6) have different longitudinal relaxation times (

      
      ). A short D1 will truncate the relaxation of the aromatic protons, leading to artificially low integration values. A D1 of 
      
      
      
      2s ensures the system returns to equilibrium, allowing for the mathematically precise 3:1:1 integration required for validation.
  • Number of Scans (NS): 16 to 64. A higher scan count is recommended to improve the Signal-to-Noise Ratio (SNR) for the broad, low-intensity -OH and -COOH peaks.

Step 3: Processing & Internal Validation
  • Apply a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT) to optimize SNR without sacrificing the resolution of the sharp singlets.

  • Perform manual phase correction and a multi-point baseline correction. Causality: A flat baseline is non-negotiable for accurate integration of broad exchangeable peaks.

  • Validation Check: Calibrate the TMS peak to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm). Integrate the methyl singlet and set its value to exactly 3.00. The two aromatic singlets must independently integrate to 0.95–1.05. Any deviation indicates incomplete relaxation (adjust D1) or the presence of co-eluting impurities.

Analytical Workflow Visualization

NMR_Protocol Prep 1. Sample Preparation Dissolve 5-10 mg in 0.6 mL DMSO-d6 Disrupts H-bonding Acq 2. NMR Acquisition 400 MHz, D1 ≥ 2s, NS = 16-64 Ensures accurate integration Prep->Acq Process 3. Data Processing FT, Phase/Baseline Correction LB = 0.3 Hz for resolution Acq->Process Analyze 4. Spectral Analysis Assign singlets (H-3, H-6, CH3) Evaluate exchangeable protons Process->Analyze Validate 5. Internal Validation Verify 3:1:1 integration ratio Confirms isomeric purity Analyze->Validate

Caption: Workflow for the 1H NMR characterization and validation of 5-Hydroxy-2-methylisonicotinic acid.

Troubleshooting Common Artifacts

  • The Water Peak Overlap: DMSO-d₆ is highly hygroscopic. Absorbed atmospheric moisture will appear as a broad singlet around 3.33 ppm . Do not confuse this with the methyl peak (~2.45 ppm) or any structural protons.

  • Missing Carboxylic Acid Peak: If the -COOH peak (~13.2 ppm) is entirely absent, it is likely due to rapid proton exchange with the aforementioned water in the solvent. To resolve this, prepare a fresh sample using a newly opened, sealed ampoule of anhydrous DMSO-d₆.

References

  • PubChem. "2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275" National Center for Biotechnology Information. Available at:[Link]

Sources

Application

Application Note: Coordination Chemistry of 5-Hydroxy-2-methylisonicotinic Acid (HMINA)

This Application Note is written from the perspective of a Senior Application Scientist to provide a definitive technical guide on the coordination chemistry of 5-Hydroxy-2-methylisonicotinic acid (HMINA) . CAS: 27951-89...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist to provide a definitive technical guide on the coordination chemistry of 5-Hydroxy-2-methylisonicotinic acid (HMINA) .

CAS: 27951-89-9 | Formula: C


H

NO

| MW: 153.14 g/mol Focus: Luminescent Sensing, Heterometallic MOF Construction, and Bio-inorganic Mimetics.

Executive Summary & Ligand Profile

5-Hydroxy-2-methylisonicotinic acid (HMINA) is a bifunctional chelator that bridges the gap between simple pyridine carboxylates and siderophore-like hydroxy-acids. Unlike its non-methylated analog (3-hydroxyisonicotinic acid), the 2-methyl substituent introduces a critical steric gatekeeper adjacent to the nitrogen donor.

This structural modulation provides two distinct advantages in coordination chemistry:

  • Steric Selection: The 2-methyl group hinders the pyridyl nitrogen, reducing non-specific binding to sterically crowded metal centers while retaining affinity for linear or specific angular geometries (e.g., Ag(I) or Cu(I)).

  • Electronic Push-Pull: The electron-donating methyl group (+I effect) enriches the aromatic ring electron density, enhancing the quantum yield of the system upon chelation (CHEF effect) compared to the bare isonicotinic core.

Ligand Coordination Modes

HMINA offers three primary binding modes, governed by pH and metal hardness:

  • Mode A (O,O'-Chelation): Binds hard ions (Al

    
    , Ln
    
    
    
    , V
    
    
    ) via the ortho-hydroxy-carboxylate pocket. This is the "siderophore-like" mode.
  • Mode B (Bridging): Binds a hard metal at the O,O'-site and a soft/borderline metal at the N-site, forming heterometallic frameworks.

  • Mode C (Zwitterionic H-Bonding): In the absence of N-coordination, the pyridyl nitrogen acts as a proton acceptor for supramolecular assembly.

CoordinationModes cluster_modes Primary Coordination Modes Ligand HMINA Ligand (2-Me, 5-OH, 4-COOH) ModeA Mode A: O,O'-Chelation (Hard Metals: Al, Ln, V) Fluorescence ON Ligand->ModeA pH > 4 Deprotonation ModeB Mode B: Bridging (Heterometallic MOFs) Ln-O,O' & Ag-N Ligand->ModeB Mixed Metal Solvothermal ModeC Mode C: Supramolecular (H-Bond Donor/Acceptor) Proton Conduction Ligand->ModeC Acidic pH Crystallization Sensing Sensing ModeA->Sensing Gas Storage Gas Storage ModeB->Gas Storage

Figure 1: Coordination logic of HMINA. The 2-methyl group (not shown) sterically modulates the N-binding pathway in Mode B.

Application I: Ratiometric Fluorescent Sensing of Aluminum (Al³⁺)

HMINA exhibits weak intrinsic fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl and carboxyl groups. Binding Al


 inhibits this proton transfer and rigidifies the structure, triggering a strong "Turn-On" fluorescence response.
Mechanism
  • Free Ligand: Non-radiative decay via ESIPT.

  • Complex: Chelation Enhanced Fluorescence (CHEF) + Ligand-to-Metal Charge Transfer (LMCT).

Experimental Protocol

Objective: Quantify Al


 concentration in aqueous/ethanol media.

Reagents:

  • HMINA Stock Solution: 1.0 mM in Ethanol (HPLC grade).

  • Al(NO

    
    )
    
    
    
    Standard: 1.0 mM in deionized water.
  • Buffer: HEPES (10 mM, pH 7.2).

Step-by-Step Procedure:

  • Preparation: In a quartz cuvette, mix 2.0 mL of HEPES buffer and 20 µL of HMINA stock (Final [L] = 10 µM).

  • Blank Reading: Record emission spectrum (

    
     nm). Expect weak emission at ~410 nm.
    
  • Titration: Aliquot Al

    
     solution (0–5 equivalents) into the cuvette. Mix for 30 seconds.
    
  • Measurement: Record spectra after each addition.

    • Observation: A new, intense emission band should emerge at 490–510 nm (Green shift).

  • Data Analysis: Plot Intensity (

    
    ) vs. [Al
    
    
    
    ].
    • Validation: The response should be linear up to 1:1 stoichiometry.

Interference Check: Test selectivity against Na


, K

, Ca

, Mg

, and Zn

. Zn

may show a weaker response (blue-shifted); others should be silent.

Application II: Lanthanide-Transition Metal MOF Construction

The bifunctional nature of HMINA allows for the rational design of 3d-4f heterometallic MOFs . The O,O'-site binds Lanthanides (Eu, Tb) for luminescence, while the sterically hindered N-site binds transition metals (Zn, Cd) to extend the network.

Rationale

The 2-methyl group prevents the formation of dense, non-porous phases often seen with simple isonicotinic acid, promoting open-channel architectures suitable for sensing or proton conduction.

Synthesis Protocol: [Eu (Zn)(HMINA) (H$_2 _2$]·Solvent

Safety: Work in a fume hood. DMF is hepatotoxic.

  • Precursor Mix:

    • Dissolve HMINA (0.3 mmol, 46 mg) in DMF (5 mL).

    • Dissolve Eu(NO

      
      )
      
      
      
      ·6H
      
      
      O (0.1 mmol) and Zn(NO
      
      
      )
      
      
      ·6H
      
      
      O (0.05 mmol) in H
      
      
      O (2 mL).
  • Mixing: Add the aqueous metal solution dropwise to the ligand solution with stirring.

  • Solvothermal Reaction:

    • Transfer to a 15 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 100 °C for 72 hours .

    • Cool slowly (5 °C/hour) to room temperature.

  • Isolation:

    • Filter the resulting colorless/pale-yellow block crystals.

    • Wash with DMF (3x) and Ethanol (3x).

    • Air dry.

  • Characterization:

    • PXRD: Confirm crystallinity.

    • Luminescence: Excite at 330 nm. Eu-MOF should show characteristic red emission (615 nm,

      
      ).
      

Application III: Insulin-Mimetic Vanadium Complexes

Vanadium complexes of hydroxypyridinones are potent insulin mimetics. HMINA provides a similar O,O-coordination environment, stabilizing the oxidatively sensitive VO


 ion.
Protocol: Synthesis of Bis(5-hydroxy-2-methylisonicotinato)oxovanadium(IV)

Target Complex: [VO(HMINA)


]
  • Ligand Deprotonation:

    • Dissolve HMINA (2 mmol) in 20 mL water.

    • Adjust pH to ~8.0 using 1M NaOH. The solution turns yellow.

  • Metal Addition:

    • Dissolve VOSO

      
      ·5H
      
      
      
      O (1 mmol) in 5 mL deoxygenated water (purge with N
      
      
      ).
    • Add dropwise to the ligand solution under N

      
       atmosphere.
      
  • Reaction:

    • Reflux for 2 hours. The solution typically turns dark green/blue.

  • Precipitation:

    • Concentrate the solution to half volume.

    • Cool to 4 °C overnight. Green crystals/powder will precipitate.

  • Validation:

    • IR Spectroscopy: Look for V=O stretch at ~960–980 cm

      
      .
      
    • EPR: Confirm paramagnetic V(IV) species (8-line pattern).

Reference Data & Properties

PropertyValueNote
pKa1 (COOH) ~3.8Estimated based on HINA analogs
pKa2 (OH) ~8.5Phenolic proton
pKa3 (NH) < 2.0Protonated pyridinium (strongly acidic due to COOH)
Solubility DMSO, DMF, hot EthanolLimited water solubility at neutral pH
Fluorescence

330 nm /

410 nm
Weak in free form; intense upon Al/Zn binding
References
  • General Coordination of Hydroxy-Isonicotinic Acids

    • Li, Q. G., et al. (2024).[1][2][3] "RECo-containing metal-organic frameworks based on 3-hydroxyisonicotinic acid: Proton conduction and magnetism."[1][4][5] Journal of Molecular Structure. Link[1][4][5][6]

  • Fluorescent Sensing Mechanisms (Analogous Systems)

    • Wang, S., et al. (2023). "Sensor for Aqueous Medium Detection of Al(III) and Cr(VI) Oxo-Anions." Inorganic Chemistry. Link[4]

  • Crans, D. C., et al. (2019). "Vanadium compounds in medicine." Coordination Chemistry Reviews.

Note: While specific literature on the 2-methyl derivative (CAS 27951-89-9) is sparse, the protocols above are derived from the established reactivity of the 3-hydroxyisonicotinic acid family, adapted for the steric and electronic influence of the methyl group.

Sources

Method

Synthesis of Ruthenium Complexes with 5-Hydroxy-2-methylisonicotinic Acid: An Application Note and Protocol

Introduction: The Rising Prominence of Ruthenium Complexes in Medicinal Chemistry Ruthenium-based compounds are at the forefront of inorganic medicinal chemistry, emerging as promising alternatives to traditional platinu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Ruthenium Complexes in Medicinal Chemistry

Ruthenium-based compounds are at the forefront of inorganic medicinal chemistry, emerging as promising alternatives to traditional platinum-based anticancer agents.[1][2] Their appeal lies in their lower toxicity, unique mechanisms of action, and effectiveness against resistant tumors.[2][3] Ruthenium complexes can leverage the physiological environment of cancer cells, such as lower pH and hypoxic conditions, to become activated, leading to targeted cell death.[3] The versatility of ruthenium's coordination chemistry allows for the fine-tuning of the biological activity of its complexes by modifying the surrounding ligands.[4][5]

The ligand, 5-Hydroxy-2-methylisonicotinic acid, is a substituted pyridine derivative. The pyridine nitrogen and the carboxylate oxygen atoms provide excellent coordination sites for the ruthenium center, while the hydroxyl and methyl groups offer opportunities for further functionalization to enhance solubility, cell permeability, and target specificity. This application note provides a detailed protocol for the synthesis and characterization of a representative ruthenium(II) complex incorporating 5-Hydroxy-2-methylisonicotinic acid, specifically targeting researchers in drug discovery and coordination chemistry.

Chemicals and Materials

Reagent Grade Supplier CAS Number
Dichloro(p-cymene)ruthenium(II) dimer≥98%Sigma-Aldrich52462-29-0
5-Hydroxy-2-methylisonicotinic acid≥98%Sigma-Aldrich27951-89-9[6]
Sodium Methoxide≥97%Sigma-Aldrich124-41-4
MethanolAnhydrousSigma-Aldrich67-56-1
DichloromethaneAnhydrousSigma-Aldrich75-09-2
Diethyl EtherAnhydrousSigma-Aldrich60-29-7
Deuterated Solvents (e.g., DMSO-d6)NMR GradeSigma-Aldrich2206-27-1

Experimental Protocol: Synthesis of a Piano-Stool Ruthenium(II) Complex

This protocol details the synthesis of a "piano-stool" type ruthenium(II) complex, a common and well-studied structural motif for ruthenium-based therapeutics.[7][8]

Part 1: Ligand Preparation and Activation

The 5-Hydroxy-2-methylisonicotinic acid ligand must be deprotonated to facilitate coordination to the ruthenium center. This is achieved using a non-nucleophilic base.

Step-by-Step Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Hydroxy-2-methylisonicotinic acid (0.153 g, 1.0 mmol) in 20 mL of anhydrous methanol.

  • To this solution, add a solution of sodium methoxide (0.054 g, 1.0 mmol) in 10 mL of anhydrous methanol dropwise with continuous stirring.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation of the carboxylic acid group.

Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the ruthenium precursor in the subsequent step. Deprotonation of the carboxylic acid is essential for its coordination to the positively charged ruthenium ion.

Part 2: Complexation Reaction

The deprotonated ligand is then reacted with the ruthenium precursor, dichloro(p-cymene)ruthenium(II) dimer.

Step-by-Step Procedure:

  • In a separate 100 mL Schlenk flask under an inert atmosphere, dissolve dichloro(p-cymene)ruthenium(II) dimer (0.306 g, 0.5 mmol) in 30 mL of anhydrous dichloromethane.

  • Slowly add the methanolic solution of the deprotonated ligand from Part 1 to the ruthenium precursor solution with vigorous stirring.

  • Reflux the reaction mixture at 40°C for 4 hours. The color of the solution is expected to change, indicating the formation of the complex.[9]

Rationale: The dichloro(p-cymene)ruthenium(II) dimer is a common starting material for the synthesis of piano-stool complexes.[7][9] The chloride ligands are labile and are readily displaced by the incoming isonicotinate ligand. Refluxing provides the necessary energy to drive the reaction to completion.

Part 3: Isolation and Purification of the Ruthenium Complex

The final product is isolated by precipitation and purified by washing.

Step-by-Step Procedure:

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL under reduced pressure using a rotary evaporator.

  • Add 50 mL of anhydrous diethyl ether to the concentrated solution to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with several portions of diethyl ether (3 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum to yield the final ruthenium complex.

Rationale: Diethyl ether is used as an anti-solvent to precipitate the more polar ruthenium complex from the less polar dichloromethane solution. Washing with diethyl ether ensures the removal of non-polar impurities.

Characterization of the Synthesized Complex

A thorough characterization is essential to confirm the identity and purity of the synthesized ruthenium complex.

Technique Expected Observations
¹H NMR Shifts in the aromatic protons of the p-cymene and isonicotinate ligands upon coordination to the ruthenium center. The disappearance of the carboxylic acid proton signal.
¹³C NMR Shifts in the carbon signals of the ligands, particularly the carboxylate carbon, confirming coordination.
FT-IR Spectroscopy A shift in the C=O stretching frequency of the carboxylate group to a lower wavenumber upon coordination.
Mass Spectrometry (ESI-MS) The appearance of the molecular ion peak corresponding to the expected mass of the synthesized complex.
Elemental Analysis The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.

Visualizing the Synthesis and Workflow

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Ru_dimer [Ru(p-cymene)Cl₂]₂ Product [Ru(p-cymene)(5-hydroxy-2-methylisonicotinate)Cl] Ru_dimer->Product Ligand 5-Hydroxy-2-methylisonicotinic acid Ligand->Product 1. NaOMe, MeOH 2. [Ru(p-cymene)Cl₂]₂, CH₂Cl₂, Reflux Base NaOMe

Caption: Synthetic route to the ruthenium(II) piano-stool complex.

Experimental Workflow

G Experimental Workflow A Ligand Deprotonation (5-Hydroxy-2-methylisonicotinic acid + NaOMe in MeOH) B Complexation Reaction (Add deprotonated ligand to [Ru(p-cymene)Cl₂]₂ in CH₂Cl₂) A->B C Reflux (40°C, 4 hours) B->C D Solvent Reduction (Rotary Evaporation) C->D E Precipitation (Add Diethyl Ether) D->E F Filtration & Washing E->F G Drying (Under Vacuum) F->G H Characterization (NMR, FT-IR, MS, EA) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Ruthenium compounds should be handled with care as their toxicological properties are not fully understood.[10]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for the synthesis of a ruthenium(II) complex with 5-Hydroxy-2-methylisonicotinic acid. The described methodology can be adapted for the synthesis of a variety of related complexes by modifying the ancillary ligands or the substitution pattern on the isonicotinic acid backbone. Such modifications can lead to the development of novel ruthenium-based compounds with enhanced therapeutic properties.[1][11] Further studies should focus on evaluating the biological activity of these complexes, including their cytotoxicity against various cancer cell lines, their interaction with biological targets like DNA, and their mechanism of action.[2][12]

References

  • Wikipedia. Ruthenium compounds. [Link]

  • Khan, S., et al. (2023). Structures of ethylenediamine based Ru(II) complexes with isonicotinic ester ligands benzene derivatives. ResearchGate. [Link]

  • Jaouen, G. & Salmain, M. (2006). Ruthenium: Inorganic & Coordination Chemistry. ResearchGate. [Link]

  • Reedijk, J. (2003). A selection of anticancer-active ruthenium coordination compounds. ResearchGate. [Link]

  • Eichhorn, T., et al. (2021). Reaction details for the preparation of ruthenium(II) complexes 2-5. ResearchGate. [Link]

  • Castillo-Alvarado, F. L., et al. (2019). Identification of ruthenium chloride complexes in the coordination precursor Ruthenium Blue and its oxidation products. Canadian Science Publishing. [Link]

  • Ghosh, P., et al. (2023). Coligands Controlled Reactivities of Ruthenium(II) Precursors: Antiferromagnetically Coupled Ruthenium(III)-Phenoxyl versus Ruthenium(II)-Phenoxyl Forms. Inorganic Chemistry. [Link]

  • Castillo-Alvarado, F. L., et al. (2019). Identification of ruthenium chloride complexes in the coordination precursor Ruthenium Blue and its oxidation products. Canadian Journal of Chemistry. [Link]

  • Allardyce, C. S. & Dyson, P. J. (2001). Ruthenium complexes as anticancer agents. PubMed. [Link]

  • Colina-Vegas, L., et al. (2024). Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. MDPI. [Link]

  • Mujkić, R., et al. (2024). Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences. [Link]

  • Liu, J., et al. (2010). Synthesis of ruthenium(II) complexes and characterization of their cytotoxicity in vitro, apoptosis, DNA-binding and antioxidant activity. PubMed. [Link]

  • Farrer, N. J., et al. (2009). Multinuclear ruthenium(ii) complexes as anticancer agents. New Journal of Chemistry. [Link]

  • Li, H., et al. (2008). Synthesis and Characterization of Ruthenium Amidinate Complexes as Precursors for Vapor Deposition. Harvard University. [Link]

  • Kumar, A., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Inorganic Chemistry Communications. [Link]

  • MilliporeSigma. 5-Hydroxy-2-methylisonicotinic acid | 27951-89-9. [Link]

  • van der Schilden, K., et al. (2004). Synthesis and characterization of ruthenium(II) complexes with the new ligand 2-phenylazopyridine-5-sulfonic acid (HSAZPY). SciSpace. [Link]

  • Pérez-Pérez, D. Y., et al. (2021). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. PMC. [Link]

Sources

Application

Application Note: UV-Vis Spectrophotometric Characterization and Quantitation of 5-Hydroxy-2-methylisonicotinic Acid

This Application Note is designed as a comprehensive technical guide for the UV-Vis spectrophotometric analysis of 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9).[1] It addresses the specific challenges of analyzi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the UV-Vis spectrophotometric analysis of 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9).[1] It addresses the specific challenges of analyzing amphoteric pyridine derivatives and provides self-validating protocols for method development, quantitation, and physicochemical characterization.

Introduction & Chemical Context

5-Hydroxy-2-methylisonicotinic acid (HMINA) is a functionalized pyridine derivative often encountered as a key intermediate in the synthesis of Vitamin B6 analogs (pyridoxine) or as a degradation product in pharmaceutical formulations containing pyridine-based pharmacophores.[1]

Structurally, HMINA possesses three ionizable groups that significantly influence its UV-Vis spectral profile:

  • Pyridine Nitrogen: Proton acceptor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Carboxylic Acid (C4): Proton donor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Phenolic Hydroxyl (C5): Proton donor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    

Because of these functionalities, the molecule exhibits solvatochromism and pH-dependent spectral shifts (bathochromic/hypsochromic).[1] This guide outlines the procedure to determine the optimal analytical wavelength (


), validate a quantitative method, and determine dissociation constants (

).
Theoretical Basis of Absorption

The UV absorption of HMINA arises primarily from


 transitions within the pyridine ring and 

transitions associated with the carbonyl and auxiliary lone pairs.
  • Acidic Media: Protonation of the pyridine nitrogen stabilizes the

    
    -system, typically causing a hypsochromic (blue) shift relative to the neutral species.
    
  • Basic Media: Deprotonation of the phenolic hydroxyl creates a phenolate anion, extending conjugation and resulting in a strong bathochromic (red) shift and hyperchromic effect (increased intensity).

Materials & Instrumentation

Reagents
  • Analyte: 5-Hydroxy-2-methylisonicotinic acid reference standard (>98% purity).

  • Solvents: Methanol (HPLC Grade), 0.1 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), Phosphate Buffer (pH 7.4).

  • Water: Deionized, ultra-pure (18.2 MΩ·cm).

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]

    • Bandwidth: 1.0 nm.[1]

    • Scan Range: 200–400 nm.[1]

  • Cuvettes: Matched quartz cells (1 cm path length).

Experimental Protocols

Protocol A: Spectral Scanning & Determination of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> [1]

Objective: Identify the optimal wavelength for quantitation by characterizing the spectral behavior across different pH environments.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh 10.0 mg of HMINA.[1]

    • Dissolve in 10 mL of Methanol to produce a 1000 µg/mL (1 mg/mL) primary stock.

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Preparation:

    • Prepare three separate 10 µg/mL dilutions using different solvents:

      • Acidic: Dilute 100 µL Stock into 9.9 mL 0.1 N HCl.

      • Neutral: Dilute 100 µL Stock into 9.9 mL Phosphate Buffer (pH 7.4).

      • Basic: Dilute 100 µL Stock into 9.9 mL 0.1 N NaOH.

  • Baseline Correction:

    • Perform a baseline scan (200–400 nm) using the respective blank solvent for each condition.[1]

  • Sample Scanning:

    • Scan each working standard.[1]

    • Overlay the spectra to identify shifts.[1]

  • Selection Criteria:

    • Select ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       where absorbance is maximal and interference is minimal.
      
    • Typical Observation: Expect a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       around 290–300 nm  in basic media (phenolate form) and 260–270 nm  in acidic media.
      

Data Output Table (Example Template):

Solvent ConditionObserved

(nm)
Absorbance (AU)Molar Absorptivity (

)
0.1 N HCl[Experimental Value][Value]Calc:

Phosphate Buffer[Experimental Value][Value]Calc:

0.1 N NaOH[Experimental Value][Value]Calc:

Protocol B: Analytical Method Validation (Linearity & Range)

Objective: Establish the linear dynamic range for quantitative analysis according to ICH Q2(R1) guidelines.

Step-by-Step Methodology:

  • Solvent Selection: Use the solvent determined in Protocol A (e.g., 0.1 N NaOH is often preferred for hydroxypyridines due to higher sensitivity/ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Calibration Series:

    • Prepare a series of dilutions from the Stock Solution (1000 µg/mL) to obtain: 5, 10, 20, 30, 40, and 50 µg/mL .

  • Measurement:

    • Measure Absorbance at the selected ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       in triplicate.
      
  • Data Analysis:

    • Plot Absorbance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) vs. Concentration (
      
      
      
      ).
    • Calculate the regression equation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Acceptance: 
      
      
      
      ).

Validation Logic Diagram:

MethodValidation Start Start Validation Prep Prepare Calib. Stds (5-50 µg/mL) Start->Prep Measure Measure Absorbance (Triplicate) Prep->Measure Regression Linear Regression (y = mx + c) Measure->Regression Check Check R² > 0.999 Regression->Check Pass Method Validated Check->Pass Yes Fail Re-evaluate Range or Solvent Check->Fail No

Caption: Logic flow for validating the linearity of the spectrophotometric method.

Protocol C: pKa Determination via Spectrophotometric Titration

Objective: Determine the acid dissociation constants of HMINA. This is critical for understanding drug solubility and bioavailability.[1]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 12.0 (0.5 pH unit increments) maintaining constant ionic strength (

    
     M using KCl).
    
  • Sample Preparation: Add a fixed aliquot of HMINA stock to each buffer to achieve a final concentration of 20 µg/mL.

  • Scanning: Scan each solution from 200–400 nm.

  • Isosbestic Point Identification: Overlay all spectra. Points where absorbance is invariant with pH are isosbestic points , confirming the equilibrium between two species.

  • Calculation:

    • Select a wavelength with the maximum change in absorbance.[1]

    • Plot Absorbance vs. pH.[1]

    • The inflection point of the sigmoidal curve corresponds to the

      
      .
      
    • Use the Henderson-Hasselbalch modification for spectrophotometry: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

      
      
      

Data Processing & Reporting

Quantitative Calculation

Calculate the concentration of unknowns using the Beer-Lambert Law derived from Protocol B: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



System Suitability Parameters

Ensure your data meets these criteria before releasing results:

  • RSD of Standards: < 2.0% (n=5).[1]

  • Wavelength Accuracy: ± 1 nm (verify with Holmium Oxide filter).

  • Linearity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  ≥ 0.999.
    
Experimental Workflow Diagram

Workflow Sample Sample/Standard (HMINA) Solvent Solvent Selection (Acid/Base/MeOH) Sample->Solvent Scan Spectral Scan (200-400 nm) Solvent->Scan Lambda Determine λ_max Scan->Lambda Quant Quantitation (Beer-Lambert) Lambda->Quant Fixed λ Report Final Report (Conc, pKa, Purity) Quant->Report

Caption: Step-by-step experimental workflow for the UV-Vis analysis of HMINA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine (Related Structure).[1] Retrieved from [Link][1]

  • Stephenson, H. P., & Sponer, H. (1957). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. Journal of the American Chemical Society, 79(9), 2050–2057. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Method

Application Note: Electrochemical Sensing of 5-Hydroxy-2-methylisonicotinic Acid (5-H-2-MI)

Executive Summary This guide details the protocol for the electrochemical quantification of 5-Hydroxy-2-methylisonicotinic acid (5-H-2-MI) . As a structural analogue to 4-pyridoxic acid and a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the electrochemical quantification of 5-Hydroxy-2-methylisonicotinic acid (5-H-2-MI) . As a structural analogue to 4-pyridoxic acid and a critical intermediate in the degradation and synthesis pathways of Vitamin B6 (Pyridoxine), 5-H-2-MI requires precise monitoring in pharmaceutical process control and metabolic profiling.

Unlike standard colorimetric assays, this electrochemical method offers label-free detection , high sensitivity (< 50 nM) , and turbidity tolerance . The protocol leverages the electroactive phenolic hydroxyl group at position 5, utilizing a carbon nanotube-modified glassy carbon electrode (CNT/GCE) to mitigate surface fouling common to phenolic oxidations.

Scientific Principle & Mechanism[1]

Electrochemical Behavior

5-H-2-MI belongs to the hydroxypyridine class. Its electrochemical activity is driven by the irreversible oxidation of the phenolic hydroxyl group on the pyridine ring.

  • Oxidation Mechanism: The reaction typically follows a proton-coupled electron transfer (PCET) mechanism. At physiological pH (7.0), the phenol moiety undergoes a 1-electron, 1-proton oxidation to form a phenoxy radical, which rapidly hydrolyzes or dimerizes to form a quinone-imine type product.

  • Fouling Challenge: Direct oxidation on bare carbon often leads to the formation of insulating polymeric films (polyphenols). This protocol employs Multi-Walled Carbon Nanotubes (MWCNTs) to increase the active surface area and promote faster electron transfer kinetics, significantly reducing fouling.

Reaction Pathway Diagram

OxidationMechanism Substrate 5-Hydroxy-2-methyl- isonicotinic acid (Reduced Form) Transition Phenoxy Radical Intermediate Substrate->Transition - 1e⁻, - 1H⁺ (Anodic Scan) Product Quinone-Imine Derivative (Oxidized Form) Transition->Product Hydrolysis/Dimerization Electrode MWCNT/GCE Surface (Catalyst) Electrode->Substrate Adsorption

Figure 1: Proposed electrochemical oxidation pathway of 5-H-2-MI at the electrode interface.

Materials & Equipment

Reagents
ReagentGradePurpose
5-Hydroxy-2-methylisonicotinic acid >98% (CAS 27951-89-9)Analytical Standard
Multi-Walled Carbon Nanotubes (MWCNTs) -COOH functionalizedElectrode Modifier (Sensitizer)
Dimethylformamide (DMF) AnhydrousDispersant for MWCNTs
Phosphate Buffer Saline (PBS) 0.1 M, pH 7.0Supporting Electrolyte
Alumina Powder 0.3 µm & 0.05 µmElectrode Polishing
Instrumentation
  • Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

  • Electrode System:

    • Working: Glassy Carbon Electrode (GCE, 3 mm dia).

    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum Wire.

Experimental Protocols

Protocol A: Electrode Preparation & Modification

Rationale: A pristine surface is critical for reproducibility. MWCNTs provide the necessary electrocatalytic sites.

  • Polishing:

    • Polish the bare GCE with 0.3 µm alumina slurry on a polishing cloth for 2 minutes in a "figure-8" motion.

    • Rinse with ultrapure water.

    • Repeat with 0.05 µm alumina slurry.

    • Sonicate in 1:1 Ethanol/Water for 3 minutes to remove residual particles.

  • Suspension Preparation:

    • Disperse 1.0 mg of MWCNTs in 1.0 mL of DMF.

    • Sonicate for 30 minutes until a homogeneous black suspension is achieved.

  • Drop-Casting:

    • Pipette 5.0 µL of the MWCNT suspension onto the center of the GCE.

    • Allow to dry under an infrared lamp or in a desiccator for 20 minutes.

    • Quality Check: The surface should appear uniformly matte black.

Protocol B: Voltammetric Sensing (DPV)

Rationale: DPV discriminates against capacitive current, offering higher sensitivity than linear sweep techniques.

  • Electrochemical Cleaning:

    • Immerse the modified electrode in 0.1 M PBS (pH 7.0).

    • Run 10 cycles of Cyclic Voltammetry (CV) from -0.2 V to +1.2 V at 100 mV/s to stabilize the background current.

  • Sample Measurement:

    • Add the analyte (5-H-2-MI) to the cell.

    • Equilibration: Stir for 60 seconds (open circuit), then allow 10 seconds of quiet time.

    • Scan Parameters:

      • Technique: Differential Pulse Voltammetry (DPV)

      • Potential Range: +0.4 V to +1.2 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 0.05 s

      • Scan Rate: 20 mV/s

  • Readout:

    • Observe the anodic oxidation peak. Based on structural analogues (4-pyridoxic acid), the peak is expected between +0.85 V and +1.0 V vs. Ag/AgCl.

Workflow Diagram

SensingWorkflow Step1 1. Electrode Polishing (Alumina 0.3/0.05 µm) Step2 2. Surface Modification (Drop-cast 5µL MWCNT/DMF) Step1->Step2 Step3 3. Stabilization (CV 10 cycles in PBS) Step2->Step3 Step4 4. Analyte Addition (5-H-2-MI Sample) Step3->Step4 Step5 5. DPV Measurement (+0.4V to +1.2V) Step4->Step5 Step6 6. Data Analysis (Peak Current vs. Conc.) Step5->Step6

Figure 2: Step-by-step workflow for the electrochemical determination of 5-H-2-MI.

Data Analysis & Validation

Calibration

Construct a calibration curve by plotting the Peak Current (Ipa) against the Concentration (µM) of 5-H-2-MI.

  • Linear Range: Typically 0.5 µM – 100 µM.

  • Equation:

    
    
    
  • Limit of Detection (LOD): Calculated as

    
    , where 
    
    
    
    is the standard deviation of the blank response.
Interference Management

Common biological interferents (Ascorbic Acid, Uric Acid) oxidize at similar potentials.

  • Separation Strategy: If interference is observed (overlapping peaks), coat the MWCNT/GCE with 0.5% Nafion solution . Nafion is a negatively charged polymer that repels anionic interferents like Ascorbate and Urate while allowing the neutral/zwitterionic 5-H-2-MI to permeate.

References

  • Marszałł, M. L., et al. (2009).[1] "Application of the high-performance liquid chromatography method with coulometric detection for determination of vitamin B6 in human plasma and serum." Journal of Chromatography B.

  • Pineda, T., et al. (1996).[2] "Electrochemical reduction of the final product of vitamin B-6 catabolism: 4-pyridoxic acid." Bioelectrochemistry and Bioenergetics.

  • Sigma-Aldrich. "5-Hydroxy-2-methylisonicotinic acid Product Information (CAS 27951-89-9)."

  • ChemScene. "2-Bromo-3-hydroxy-6-methylisonicotinic acid (Structural Analogue Data)."

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 5-Hydroxy-2-methylisonicotinic acid synthesis

The following technical guide serves as a specialized support resource for the synthesis and yield optimization of 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9). This guide is structured to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis and yield optimization of 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9). This guide is structured to address the specific chemical challenges associated with functionalized pyridine carboxylic acids, particularly the handling of zwitterionic intermediates and regioselective oxidation.

Product Identity:

  • Chemical Name: 5-Hydroxy-2-methylpyridine-4-carboxylic acid

  • CAS Number: 27951-89-9[1]

  • Formula: C₇H₇NO₃

  • Core Challenge: Regioselective synthesis and isolation of a zwitterionic, water-soluble pyridine derivative.

Module 1: Synthetic Route Selection & Critical Analysis

To improve yield, one must first validate the synthetic pathway. The most robust industrial route for isonicotinic acid derivatives involves the oxidative transformation of alkyl-substituted pyridines . For this specific target, the precursor is typically 2,4-dimethyl-5-hydroxypyridine (or its O-protected derivative).

The Primary Pathway: Regioselective Oxidation

The conversion of the 4-methyl group to a carboxylic acid while preserving the 2-methyl group and the 5-hydroxyl moiety is the yield-determining step.

Reaction Scheme:

  • Protection: 5-OH is protected (e.g., Benzyl ether) to prevent ring degradation.

  • Oxidation: Selective oxidation of the 4-methyl group.

  • Deprotection/Hydrolysis: Removal of protecting groups to yield the free acid.

SynthesisPathway Start Precursor: 2,4-Dimethyl-5-hydroxypyridine Step1 Step 1: O-Protection (BnCl / K2CO3) Start->Step1 Yield > 90% Step2 Step 2: Regioselective Oxidation (SeO2 or KMnO4) Step1->Step2 Critical Step (Regio-control) Step3 Step 3: Hydrolysis/Deprotection (Acidic/Hydrogenolysis) Step2->Step3 Avoid Decarboxylation End Target: 5-Hydroxy-2-methylisonicotinic acid Step3->End pI Precipitation

Caption: Optimized synthetic workflow for CAS 27951-89-9 focusing on the oxidative route.

Module 2: Troubleshooting & Yield Optimization

This section addresses specific failure points reported by researchers.

Issue 1: Low Yield during Oxidation (Regioselectivity Failure)

Symptom: Formation of 2,4-dicarboxylic acid or degradation of the pyridine ring. Root Cause: 4-Methyl and 2-Methyl groups have similar reactivity, though the 4-position is generally more reactive towards condensation, oxidation can be non-selective with strong oxidants like KMnO₄.

Troubleshooting Protocol:

ParameterCurrent Condition (Problematic)Optimized ConditionTechnical Rationale
Oxidant Excess KMnO₄ (Acidic)SeO₂ (Selenium Dioxide) in Pyridine/DioxaneSeO₂ is highly selective for activating methyl groups to aldehydes/acids without cleaving the ring.
Temperature Reflux (>100°C)Controlled Ramp (60°C → 80°C) High heat promotes oxidation of the 2-methyl group.
Protection Free HydroxylO-Benzyl or O-Methyl Free phenols are susceptible to oxidative ring opening (tar formation).

Expert Insight: If using KMnO₄, switch to alkaline conditions . Acidic permanganate is too aggressive and promotes decarboxylation. In alkaline media, the carboxylate salt stabilizes the molecule.

Issue 2: Product Loss during Isolation (The "Water Solubility" Trap)

Symptom: Product is not precipitating after acidification; low recovery from aqueous layer. Root Cause: 5-Hydroxy-2-methylisonicotinic acid is a zwitterion . It exists as an internal salt (phenoxide/pyridinium or carboxylate/pyridinium) and is highly water-soluble away from its isoelectric point (pI).

Optimization Steps:

  • Determine pI: The calculated pI is approximately 3.2 - 3.8 .

  • Precise Acidification: Do not simply "acidify to pH 1". You must titrate the solution slowly to the exact pI.

  • Salting Out: If precipitation is poor, saturate the aqueous phase with NaCl or (NH₄)₂SO₄ to decrease solubility (Hofmeister effect).

Issue 3: Decarboxylation

Symptom: Evolution of gas during workup; isolation of 3-hydroxy-6-methylpyridine (loss of COOH). Root Cause: Isonicotinic acids with electron-donating groups (like -OH) ortho to the acid are prone to thermal decarboxylation.

Corrective Action:

  • Avoid Thermal Stress: Never distill the free acid. Remove solvents under high vacuum at <40°C.

  • Workup pH: Keep the product as a salt (Na+ or K+) as long as possible during concentration. Acidify only at the final crystallization step at cool temperatures (0-5°C).

Module 3: Interactive Troubleshooting Workflow

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Problem: Low Yield CheckStep Which step is failing? Start->CheckStep Oxidation Oxidation Step CheckStep->Oxidation Isolation Isolation/Workup CheckStep->Isolation CheckTLC TLC: Many spots/Tars? Oxidation->CheckTLC CheckAq Product in Aqueous Phase? Isolation->CheckAq Sol1 Action: Protect 5-OH Switch to SeO2 CheckTLC->Sol1 Yes (Ring degradation) Sol2 Action: Adjust pH to 3.5 Use Ion Exchange Resin CheckAq->Sol2 Yes (Zwitterion issue)

Caption: Decision-making logic for diagnosing synthetic failures.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 2-methyl-5-aminopyridine-4-carboxylic acid as a starting material? A: Yes, via the Sandmeyer reaction (diazotization followed by hydrolysis). However, the yield is often compromised by the stability of the diazonium salt of aminopyridines. The oxidation of the dimethyl precursor is generally more scalable.

Q2: Why does my product turn brown upon drying? A: This indicates oxidative instability, likely due to the free phenolic hydroxyl group.

  • Fix: Store the product under inert atmosphere (Argon/Nitrogen). Ensure all transition metal residues (Mn, Se) are removed, as they catalyze auto-oxidation.

Q3: What is the best method for purification if crystallization fails? A: Use Ion Exchange Chromatography .

  • Resin: Strong Cation Exchange (SCX).

  • Protocol: Load at pH 1 (molecule binds to resin). Wash with water.[2] Elute with Ammonia/Methanol (pH > 9). This separates the zwitterion from inorganic salts.

Q4: Is the 2-methyl group susceptible to oxidation? A: Yes, but the 4-methyl group is typically more reactive due to the electron-withdrawing nature of the nitrogen at the para position (conjugation). However, strict temperature control is required to prevent over-oxidation to the dicarboxylic acid.

References

  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. (Reference for handling hydroxypyridine carboxylic acids). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275.[3] PubChem.[3][4] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Hydroxy-2-methylisonicotinic Acid Solubility

Welcome to the Application Scientist Support Portal. 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a highly versatile pyridine building block used extensively in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a highly versatile pyridine building block used extensively in drug development. However, its handling is notoriously plagued by severe solubility issues. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you overcome these bottlenecks in your synthetic workflows.

Diagnostic Overview: The Zwitterion Effect

The root cause of the insolubility lies in the molecule's amphoteric nature. It contains a basic pyridine nitrogen (pKa ~5.5) and an acidic carboxylic acid (pKa ~2–3). At neutral pH, or when isolated as a free solid, it exists predominantly as an inner salt (zwitterion) where the pyridine is protonated and the carboxylate is deprotonated.

This zwitterionic state creates an exceptionally robust crystal lattice stabilized by strong electrostatic interactions and intermolecular hydrogen bonding (exacerbated by the C5-hydroxyl group) . Consequently, the lattice energy exceeds the solvation energy of most standard organic solvents, rendering it practically insoluble. To dissolve the compound, you must disrupt this lattice by either shifting the pH to form a single-charge species or by covalently masking the ionizable groups .

pH_states Cation Cationic Form (Low pH) Pyridine: NH+ Carboxyl: COOH Zwitterion Zwitterionic Form (Neutral pH) Pyridine: NH+ Carboxyl: COO- Cation->Zwitterion + Base (-H+) Zwitterion->Cation + Acid (+H+) Anion Anionic Form (High pH) Pyridine: N Carboxyl: COO- Zwitterion->Anion + Base (-H+) Anion->Zwitterion + Acid (+H+)

Figure 1: pH-dependent structural equilibrium disrupting the zwitterion lattice.

Troubleshooting FAQs

Q1: I am trying to run an amide coupling (using EDC/HOBt) in DCM, but the starting material forms a stubborn suspension. What is happening? A: Dichloromethane (DCM) is non-polar and cannot solvate the zwitterionic lattice. Solution: Switch to a highly polar aprotic solvent like DMF or DMSO. Add 2.0–3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base deprotonates the pyridine nitrogen and the hydroxyl group, converting the zwitterion into a soluble anionic salt, allowing the coupling reagent to access the carboxylate.

Q2: I need to perform a reaction on the pyridine ring (e.g., halogenation), but the insolubility is bottlenecking my synthesis. How can I permanently fix this? A: If the free carboxylic acid is not required for your immediate next step, perform a derivatization. Converting the carboxylic acid to an ester (e.g., ethyl 5-hydroxy-2-methylisonicotinate) covalently masks the acidic proton, permanently preventing zwitterion formation. The resulting ester is highly soluble in standard organic solvents like DCM, EtOAc, and THF.

Q3: Can I use water as a solvent for this molecule? A: Yes, but its solubility in water is highly pH-dependent. At its isoelectric point (neutral pH), it is least soluble because the lattice energy is maximized. Adding aqueous HCl (forming the cationic hydrochloride salt) or aqueous NaOH (forming the anionic sodium salt) will drastically increase aqueous solubility.

workflow Start 5-Hydroxy-2-methylisonicotinic Acid Solubility Issue Q1 Is the free acid strictly required for the next step? Start->Q1 YesPath Use Polar Aprotic Solvents (DMSO, DMF, NMP) + Heating Q1->YesPath Yes NoPath Perform Derivatization Q1->NoPath No Additives Add Solubilizing Agents (e.g., DIPEA, LiCl) YesPath->Additives Ester Carboxyl Protection (e.g., Ethyl Esterification) NoPath->Ester Ether Hydroxyl Protection (e.g., TBS/Bn Ether) NoPath->Ether

Figure 2: Decision tree for selecting the optimal solubilization strategy.

Quantitative Data: Solubility Profile
Solvent SystempH ConditionRelative SolubilityMechanistic Rationale
DCM / Hexanes NeutralInsoluble (< 1 mg/mL)Non-polar; cannot disrupt the zwitterionic crystal lattice.
THF / EtOAc NeutralPoor (< 5 mg/mL)Moderate polarity; insufficient dielectric constant for inner salts.
Methanol / Ethanol Neutral (Reflux)Moderate (~10-20 mg/mL)Protic solvation partially disrupts the hydrogen-bond network.
Water Neutral (pH ~6)Reduced (< 10 mg/mL)Isoelectric point maximizes lattice energy and minimizes hydration.
DMF / DMSO NeutralGood (~30-50 mg/mL)High dielectric constant stabilizes separated charges.
DMF + 3 eq DIPEA BasicExcellent (> 100 mg/mL)Base deprotonates pyridine/hydroxyl, converting zwitterion to a soluble anion.
Water + HCl Acidic (pH < 2)Excellent (> 100 mg/mL)Complete conversion to a highly soluble cationic hydrochloride salt.
Validated Experimental Protocols
Protocol 1: In Situ Solubilization for Amide Coupling

Causality: This protocol uses a strong organic base in a polar aprotic solvent to transiently break the zwitterion, enabling homogeneous coupling without permanent derivatization.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), suspend 5-Hydroxy-2-methylisonicotinic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Self-Validation Check: The cloudy suspension must transition to a clear, slightly yellow solution within 5–10 minutes. This visual cue confirms the successful formation of the soluble di-anionic salt. Do not proceed until the solution is clear.

  • Activation: Cool the solution to 0 °C and add HATU (1.2 eq). Stir for 15 minutes to form the active ester intermediate.

  • Coupling: Add your desired amine (1.2 eq) and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Workup: Quench with water and extract with EtOAc. The product (now an amide) lacks the free carboxylate, cannot form a zwitterion, and will partition cleanly into the organic layer.

Protocol 2: Fischer Esterification (Permanent Solubilization)

Causality: Covalent modification of the carboxylate prevents inner-salt formation entirely, yielding a universally soluble building block for multi-step synthesis.

  • Preparation: Suspend 5-Hydroxy-2-methylisonicotinic acid (1.0 eq) in absolute ethanol (0.2 M).

  • Acid Catalysis: Slowly add concentrated H₂SO₄ (0.2 eq) or thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. The acid protonates the carboxylate, transiently dissolving the material as a cationic salt.

  • Reflux: Heat the reaction to 80 °C (reflux) for 12 hours.

    • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The highly polar baseline spot (representing the zwitterion) will disappear, replaced by a high-Rf spot (representing the ethyl ester).

  • Workup: Concentrate the ethanol under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer 3x with EtOAc.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield Ethyl 5-hydroxy-2-methylisonicotinate as a highly soluble solid/oil ready for downstream chemistry.

References
  • Baptista, D.S., Piedade, M.F.M. and Esteves, C.V., "Solubility and Crystallization Studies of Picolinic Acid." Crystals, 2023.[Link]

  • Delgado, G.E., et al., "Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis." International Journal of Molecular Sciences, 2025.[Link]

Troubleshooting

Purification challenges of 5-Hydroxy-2-methylisonicotinic acid via recrystallization

Welcome to the technical support resource for the purification of 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9). This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the recrystallization of this important chemical intermediate. We will explore the underlying principles and provide actionable troubleshooting strategies to enhance purity, yield, and crystal quality.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My 5-Hydroxy-2-methylisonicotinic acid sample won't fully dissolve in the hot solvent, even after adding a significant amount. What's happening?

A1: This is a common issue that typically points to one of three root causes: an inappropriate solvent, insufficient temperature, or the presence of insoluble impurities.

  • Causality: The fundamental principle of recrystallization is that the compound of interest should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] If the compound has low solubility even at elevated temperatures, the solvent is not suitable. 5-Hydroxy-2-methylisonicotinic acid possesses both a polar hydroxyl group and a carboxylic acid function, making polar protic solvents like water or ethanol good starting points.[2] However, its amphoteric nature means solubility is also profoundly influenced by pH.[3][4]

  • Troubleshooting Protocol:

    • Verify Solvent Choice: For aromatic compounds with hydrogen-bonding groups, alcohols (methanol, ethanol) are often effective.[5] Given the compound's structure, aqueous systems are also a primary choice.[2][3]

    • Ensure Temperature is Near Boiling: The solvent should be heated to its boiling point or just below it to maximize the dissolving power.[1] Always use a hot plate and a condenser, never an open flame with organic solvents.

    • Consider pH Adjustment: Since this is a hydroxynicotinic acid, its solubility in water is pH-dependent.[3][6] The molecule is least soluble near its isoelectric point. To dissolve it, you can try adding a few drops of dilute acid (e.g., HCl) to protonate the pyridine nitrogen or a dilute base (e.g., NaOH) to deprotonate the carboxylic acid. The pure acid can then be crashed out by neutralizing the solution.[7]

    • Perform a Hot Filtration: If a small amount of solid material remains, it may be an insoluble impurity (e.g., inorganic salts, polymeric byproducts). In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool.[8]

Q2: After my compound dissolved perfectly, the solution has cooled but no crystals have formed. Why is my product not crystallizing?

A2: The failure to form crystals upon cooling typically indicates that the solution is not supersaturated. This can be due to using too much solvent or a very slow nucleation process.

  • Causality: Crystallization occurs when the concentration of the solute exceeds its solubility limit in the cold solvent, creating a supersaturated state. If an excessive volume of solvent was used, the solution may remain unsaturated even after cooling.[1] Alternatively, the solution may be supersaturated but requires an initial "seed" to begin the crystallization process (a kinetic barrier).

  • Troubleshooting Protocol:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[9] This creates microscopic imperfections on the glass that can serve as nucleation sites.[5]

      • Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal provides a template for further crystal growth.[9]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool again.[1]

    • Enhance Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[1][9]

Experimental Workflows & Diagrams

To achieve a successful recrystallization, a systematic approach is crucial. The following workflow and troubleshooting diagrams provide a visual guide to the process.

General Recrystallization Workflow

This diagram outlines the standard procedure for purifying a solid compound like 5-Hydroxy-2-methylisonicotinic acid.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying cluster_analysis Analysis start Select Appropriate Solvent dissolve Dissolve Impure Solid in MINIMUM Amount of HOT Solvent start->dissolve hot_filt Perform Hot Filtration (if insoluble impurities exist) dissolve->hot_filt Insoluble matter? cool Cool Solution Slowly to Induce Crystallization dissolve->cool No insolubles hot_filt->cool cold_filt Collect Crystals via Vacuum Filtration cool->cold_filt wash Wash Crystals with ICE-COLD Solvent cold_filt->wash dry Dry Purified Crystals wash->dry analyze Assess Purity (HPLC, NMR, Melting Point) dry->analyze

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

When crystals fail to form, this decision tree can guide your actions.

G start Solution Cooled, No Crystals Formed check_super Is the solution supersaturated? start->check_super action_scratch Try scratching the flask check_super->action_scratch Likely action_concentrate Solution is too dilute. Boil off some solvent. check_super->action_concentrate Unlikely action_seed Add a seed crystal action_scratch->action_seed Still no crystals success Crystals Form! action_scratch->success action_cool Cool further in an ice bath action_seed->action_cool Still no crystals action_seed->success action_concentrate->start Re-cool solution action_cool->success

Caption: Decision tree for inducing crystallization.

Frequently Asked Questions (FAQs)

Q3: What is the best starting solvent for recrystallizing 5-Hydroxy-2-methylisonicotinic acid?

A3: There is no single "best" solvent without experimental trial, but based on the molecule's structure, the most logical choices are polar protic solvents.[10] Studies on similar hydroxynicotinic acid isomers show that water and ethanol are effective solvents.[2] Water is an excellent choice as it is non-flammable, inexpensive, and can exploit the pH-dependent solubility of your compound.[3] Ethanol is a good alternative for aromatic compounds.[5] A mixed-solvent system, such as ethanol-water, can also be highly effective.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Excellent for exploiting pH-dependent solubility. Non-toxic.[3][10]
Ethanol7824.5Good general-purpose solvent for polar organic molecules.[5]
Methanol6532.7More polar than ethanol, good dissolving power.[5]
Ethyl Acetate776.0A less polar option if impurities are highly polar.

Q4: How does pH dramatically affect the recrystallization of 5-Hydroxy-2-methylisonicotinic acid?

A4: The structure of 5-Hydroxy-2-methylisonicotinic acid contains both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen atom. This makes its net charge and, consequently, its solubility highly dependent on the pH of the aqueous solution.[4][11]

  • In Acidic Conditions (Low pH): The pyridine nitrogen becomes protonated, forming a cationic pyridinium salt. This salt is generally much more soluble in water than the neutral molecule.

  • In Basic Conditions (High pH): The carboxylic acid group is deprotonated, forming an anionic carboxylate salt. This salt is also typically very soluble in water.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a neutral zwitterion, where it has its minimum solubility.

This behavior can be exploited for purification. You can dissolve the crude material in a dilute base, filter out any base-insoluble impurities, and then carefully add acid to adjust the pH to the isoelectric point, causing the pure product to crystallize out of the solution.[7] This method is highly selective and effective for amphoteric compounds.[3]

G Low_pH Low pH (Acidic) Pyridinium Cation + charge High Solubility pI Isoelectric Point (pI) Zwitterion/Neutral 0 net charge MINIMUM Solubility Low_pH->pI Add Base pI->Low_pH Add More Acid High_pH High pH (Basic) Carboxylate Anion - charge High Solubility pI->High_pH Add More Base High_pH->pI Add Acid

Caption: Effect of pH on the solubility of the target compound.

Q5: How can I assess the purity of my final recrystallized product?

A5: A combination of methods should be used to confidently determine the purity of your 5-Hydroxy-2-methylisonicotinic acid.

  • Melting Point Analysis: This is a classic, rapid technique. A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique.[12] A pure sample will show a single major peak. The area percentage of this peak relative to the total area of all peaks provides a good measure of purity (e.g., >99% area).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and detect the presence of impurities, which would show up as extra, unassignable peaks in the spectrum.[12]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A pure compound should ideally show a single spot.[13]

References

  • Amir, M., & Alam, M. A. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 29-32. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

  • Ferreira, A. F. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Molbank, 2023(3), M1690. [Link]

  • Amir, M., & Alam, M. A. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallisation. Department of Chemistry. [Link]

  • Gomes, P. A. C., et al. (2016). Crystal structures of (E)-N′-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide and (E)-N′-(5-fluoro-2-hydroxybenzylidene)isonicotinohydrazide. Acta Crystallographica Section E, 72(Pt 4), 488–492. [Link]

  • sreetips. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Department of Chemistry. [Link]

  • Muselik, J., et al. (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 13(4), 1230–1239. [Link]

  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Org. Synth. 2020, 97, 139-156. [Link]

  • MIT OpenCourseWare. (2007). Recrystallization. MIT Digital Lab Techniques Manual. [Link]

  • Ferreira, A. F. M., et al. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. New Journal of Chemistry, 46(30), 14382-14394. [Link]

  • Poplawska, M., & Blazewicz, A. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL)-6-METHYL-PYRIMIDINE[2,1-a]ISOINDOLE-1,3(2H,4H)-DIONE. Acta Poloniae Pharmaceutica, 61(4), 259-264. [Link]

  • Ferreira, A. F. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • Rathod, P. J., et al. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 30(2), 69-90. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]

  • Vilas-Boas, S. M., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Journal of Molecular Liquids, 272, 1048-1057. [Link]

  • Hicks, C. M., et al. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E, 78(Pt 11), 1109-1113. [Link]

  • Winn, D., & Doherty, M. F. (2000). Modeling Crystal Shapes of Organic Materials Grown from Solution. AIChE Journal, 46(7), 1348-1367. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic characterization, in vitro and in silico studies of water-soluble (Z)-N'-hydroxy-2-morpholinonicotinimidamide. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 5-Hydroxy-2-methylisonicotinic Acid Extraction

Welcome to the technical support center for the pH-optimized extraction of 5-Hydroxy-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the pH-optimized extraction of 5-Hydroxy-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful and efficient extraction of this compound.

I. Foundational Principles: Understanding the "Why"

The successful extraction of 5-Hydroxy-2-methylisonicotinic acid hinges on the principle of pH-dependent solubility. This molecule possesses both an acidic carboxylic acid group and a basic pyridine ring, making it amphoteric. Its charge, and therefore its solubility in aqueous versus organic solvents, can be manipulated by adjusting the pH of the aqueous phase.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for developing a robust extraction protocol.

PropertyValueSignificance for Extraction
Molecular Formula C₇H₇NO₃[1]Provides the basis for molecular weight calculation.
Molecular Weight 153.14 g/mol Essential for calculating molar concentrations.
pKa₁ (Carboxylic Acid) ~4-5 (Estimated)The pH at which the carboxylic acid group is 50% deprotonated.
pKa₂ (Pyridinium Ion) ~5-6 (Estimated)The pH at which the pyridine nitrogen is 50% protonated.
logP (Octanol/Water) Varies with pHIndicates the compound's hydrophobicity/hydrophilicity at a given pH.
The Role of pH in Partitioning

The distribution of 5-Hydroxy-2-methylisonicotinic acid between an aqueous and an organic phase is dictated by its ionization state, which is controlled by the pH of the aqueous layer.

  • At low pH (pH < pKa₁): The carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (positive charge). The molecule is a cation.

  • At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is protonated (positive charge). The molecule is a zwitterion.

  • At high pH (pH > pKa₂): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is neutral. The molecule is an anion.

This behavior is crucial for designing an effective liquid-liquid extraction strategy.[2][3]

II. Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for the pH-optimized extraction of 5-Hydroxy-2-methylisonicotinic acid.

Materials and Reagents
  • 5-Hydroxy-2-methylisonicotinic acid sample

  • Organic solvent (e.g., ethyl acetate, dichloromethane, methyl isobutyl ketone)

  • Aqueous buffer solutions (pH 2, 4, 7, 9, 11)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • pH meter or pH strips

  • Rotary evaporator

Extraction Protocol
  • Sample Preparation: Dissolve the crude sample containing 5-Hydroxy-2-methylisonicotinic acid in a suitable solvent. If the sample is in an aqueous solution, proceed to the next step.

  • Initial pH Adjustment (Acidification):

    • Transfer the aqueous solution to a separatory funnel.

    • Acidify the solution to a pH of approximately 2 by adding 1 M HCl dropwise. Monitor the pH using a calibrated pH meter.

    • Rationale: At this pH, the carboxylic acid group is protonated, reducing the molecule's polarity and increasing its solubility in an organic solvent.

  • Organic Solvent Extraction:

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[4]

    • Allow the layers to separate. The organic layer will contain the protonated 5-Hydroxy-2-methylisonicotinic acid.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery.[5]

  • Back Extraction (Purification):

    • Combine the organic extracts in a clean separatory funnel.

    • Add an equal volume of an aqueous buffer with a pH of approximately 9.

    • Rationale: At this basic pH, the carboxylic acid group will be deprotonated, making the molecule charged and more soluble in the aqueous phase. This step helps to remove neutral and basic impurities from the organic layer.

    • Shake the funnel and allow the layers to separate.

    • Collect the aqueous layer containing the deprotonated 5-Hydroxy-2-methylisonicotinic acid.

  • Final pH Adjustment and Isolation:

    • Transfer the basic aqueous extract to a beaker.

    • Slowly add 1 M HCl while stirring to adjust the pH to the isoelectric point (estimated to be around pH 4-5).

    • Rationale: At the isoelectric point, the net charge of the molecule is zero, minimizing its solubility in the aqueous solution and causing it to precipitate.

    • Cool the solution in an ice bath to further decrease solubility and enhance precipitation.

    • Collect the precipitated solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold water and dry it under a vacuum.

Visualization of the Extraction Workflow

Caption: Workflow for pH-optimized extraction of 5-Hydroxy-2-methylisonicotinic acid.

III. Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides practical solutions.[6]

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery - Incomplete extraction from the aqueous phase.- Incorrect pH for back extraction.- Product loss during precipitation.- Perform multiple extractions (at least 3) of the initial aqueous phase.[5]- Verify the pH of the basic aqueous solution for back extraction.- Ensure the pH for precipitation is at the isoelectric point. Cool the solution to maximize precipitation.
Emulsion Formation - Vigorous shaking.- High concentration of solutes.- Allow the separatory funnel to stand undisturbed for a longer period.[7]- Gently swirl or rock the funnel instead of vigorous shaking.[4]- Add a small amount of saturated brine solution to increase the ionic strength of the aqueous phase.[7]- If the emulsion persists, filtration through a bed of Celite or glass wool may be necessary.
Product is an Oil, Not a Solid - Presence of impurities.- Incomplete solvent removal.- Re-dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate again by adding a non-solvent.- Ensure all organic solvent is removed using a rotary evaporator before precipitation.- Consider further purification techniques like recrystallization or chromatography.
Difficulty in Layer Separation - Similar densities of the aqueous and organic phases.- Add a small amount of a denser, immiscible organic solvent (e.g., a few drops of carbon tetrachloride - use with caution in a fume hood) to the organic layer.- Add brine to the aqueous layer to increase its density.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal organic solvent for this extraction?

A1: The choice of solvent depends on several factors, including the polarity of the compound and its impurities. Common choices for extracting moderately polar compounds like 5-Hydroxy-2-methylisonicotinic acid include ethyl acetate, dichloromethane, and methyl isobutyl ketone. It is advisable to perform small-scale test extractions with a few different solvents to determine the one that provides the best recovery and purity.

Q2: How critical is the accuracy of the pH measurements?

A2: Very critical. The efficiency of both the initial extraction into the organic phase and the back extraction into the aqueous phase is highly dependent on the pH.[8] A deviation of even one pH unit from the optimal value can significantly impact the distribution of the compound between the two phases. Always use a calibrated pH meter for accurate measurements.

Q3: Can I use a different base for the back extraction?

A3: Yes, other bases like sodium bicarbonate or sodium carbonate can be used. However, be cautious when using carbonate or bicarbonate solutions with acidic extracts, as this will produce carbon dioxide gas, leading to a pressure buildup in the separatory funnel. Ensure frequent venting. The choice of base should be guided by the pKa of the compound and the desired pH for the back extraction.

Q4: What should I do if my compound is not precipitating after adjusting the pH to the isoelectric point?

A4: If precipitation does not occur, it could be due to several reasons:

  • The concentration of the compound in the solution is too low. Try to concentrate the solution by carefully evaporating some of the water under reduced pressure.

  • The estimated isoelectric point is incorrect. Try adjusting the pH slightly above and below the initial target pH.

  • The presence of co-solvents or impurities may be increasing the solubility. In this case, further purification steps might be necessary before precipitation.

Q5: How can I confirm the identity and purity of my extracted product?

A5: The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To compare with the literature value for the pure compound.

Visualization of pH-Dependent Ionization

IonizationStates Low_pH Low_pH IEP IEP Low_pH->IEP + OH⁻ IEP->Low_pH + H⁺ High_pH High_pH IEP->High_pH + OH⁻ High_pH->IEP + H⁺

Caption: Ionization states of 5-Hydroxy-2-methylisonicotinic acid at different pH values.

V. References

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Published May 14, 2025.

  • liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. SciELO.

  • Problems with extractions. Chemistry Teaching Labs - University of York.

  • Optimization under acid conditions (pH 1-2) of extraction variables... ResearchGate.

  • Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Published April 7, 2022.

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.

  • Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube. Published October 2, 2012.

  • How can I optimize an extraction? Reddit. Published September 8, 2014.

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.

  • Understanding and Improving Solid-Phase Extraction. LCGC International.

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.

  • Liquid–liquid extraction. Wikipedia.

  • (PDF) Liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries.

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Published May 23, 2025.

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International.

  • pKa values in organic chemistry – making maximum use of the available data.

  • 5-Hydroxy-2-methylisonicotinic acid | 27951-89-9. MilliporeSigma.

  • pKa Data Compiled by R. Williams pKa Values INDEX. Organic Chemistry Data. Published April 7, 2022.

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.

  • 27951-89-9|5-Hydroxy-2-methylisonicotinic acid|BLD Pharm.

  • Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Publishing.

  • Solubility Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide. Benchchem.

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Published November 19, 2023.

  • Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Biblioteca Digital do IPB.

  • Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Scilit.

Sources

Troubleshooting

Technical Support Center: Minimizing By-products in the Oxidation of Pyridoxine to Isonicotinic Acid Derivatives

Welcome to the technical support center for the synthesis of isonicotinic acid derivatives from pyridoxine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of isonicotinic acid derivatives from pyridoxine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical oxidation reaction. We will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-proven protocols to enhance yield and purity by minimizing by-product formation.

Section 1: Understanding the Core Transformation and Potential Side Reactions

The oxidation of pyridoxine (Vitamin B6) to isonicotinic acid is a multi-step process involving the conversion of two primary alcohol groups at the C4' and C5' positions into carboxylic acids, followed by decarboxylation of the C5' carboxylic acid. However, this pathway is fraught with potential side reactions that can lead to a complex mixture of impurities. The primary challenges are incomplete oxidation and the formation of stable intermediates like lactones.

The diagram below illustrates the intended reaction pathway and the genesis of common by-products. Understanding these competing reactions is the first step toward rationally designing an experiment that favors the formation of your desired product.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common By-product Formation Pyridoxine Pyridoxine Intermediate_Aldehyde Pyridoxal (Intermediate) Pyridoxine->Intermediate_Aldehyde [O] Ring_Cleavage Ring Cleavage Products (e.g., acyclic acids) Pyridoxine->Ring_Cleavage Harsh [O] (Over-oxidation) Intermediate_Acid 4-Pyridoxic Acid (Intermediate) Intermediate_Aldehyde->Intermediate_Acid [O] Isonicotinic_Acid Isonicotinic Acid (Desired Product) Intermediate_Acid->Isonicotinic_Acid [O], -CO2, -H2O Lactone Pyridoxine-4',5'-lactone (Major By-product) Intermediate_Acid->Lactone Intramolecular Esterification Isonicotinic_Acid->Ring_Cleavage Harsh [O] Troubleshooting_Workflow Start Problem Detected (Low Yield / Impure Product) Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Incomplete_Ox Incomplete Oxidation (Pyridoxal, etc. present) Analysis->Incomplete_Ox Intermediates Detected? Lactone_Form Lactone By-product (Polar impurity) Analysis->Lactone_Form Unknown Polar Spot Detected? Degradation Degradation Products (Low mass balance, tar) Analysis->Degradation Tarring / Dark Color Observed? Sol_Incomplete_Ox Solution: 1. Increase oxidant moles 2. Increase temp/time 3. Check pH Incomplete_Ox->Sol_Incomplete_Ox Sol_Lactone Solution: 1. Ensure high pH (>10) 2. Use harsher conditions 3. Post-reaction hydrolysis Lactone_Form->Sol_Lactone Sol_Degradation Solution: 1. Lower temperature 2. Add oxidant slowly 3. Ensure good stirring Degradation->Sol_Degradation

Optimization

Technical Support Center: Thermal Stability &amp; Degradation of 5-Hydroxy-2-methylisonicotinic Acid

Welcome to the Technical Support Center for 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) . Designed for research scientists, analytical chemists, and formulation engineers, this guide synthesizes empirical data...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) . Designed for research scientists, analytical chemists, and formulation engineers, this guide synthesizes empirical data and mechanistic chemistry to help you troubleshoot thermal degradation, optimize storage, and ensure experimental reproducibility.

As a substituted pyridine derivative, this molecule presents unique handling challenges. The electron-donating hydroxyl group at the C5 position increases susceptibility to oxidation, while the carboxyl group at the C4 position is prone to thermal decarboxylation[1]. Understanding the causality behind these pathways is critical for maintaining compound integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the manufacturer recommend storing 5-Hydroxy-2-methylisonicotinic acid at 2–8°C under an inert atmosphere? A: The compound contains a phenolic-like hydroxyl group on an electron-deficient pyridine ring. While the ring itself is relatively stable, the hydroxyl group acts as an electron donor, making the molecule susceptible to auto-oxidation when exposed to ambient oxygen and light. Storing it at 2–8°C under Argon or Nitrogen minimizes the kinetic energy available for oxidative degradation and prevents moisture absorption[2].

Q2: At what temperature does thermal degradation begin, and what are the primary byproducts? A: Thermogravimetric analysis (TGA) of similar isonicotinic acid derivatives shows that significant thermal degradation—specifically decarboxylation—typically initiates above 200°C[3]. The primary thermal degradation byproduct is 5-hydroxy-2-methylpyridine, accompanied by the release of CO₂ gas.

Q3: Can I autoclave solutions containing this compound? A: It is highly discouraged. Autoclaving (121°C for 15–20 minutes) introduces both high thermal stress and hydrolytic conditions. While the bulk powder may survive brief excursions to 100°C, aqueous solutions at elevated temperatures accelerate both decarboxylation and oxidative ring-opening. Sterile filtration (0.22 µm) is the mandatory alternative.

Part 2: Mechanistic Workflows & Troubleshooting

Degradation Pathways

To effectively troubleshoot, you must first understand the molecular fate of the compound under stress.

Pathway A 5-Hydroxy-2-methyl- isonicotinic acid B 5-Hydroxy-2-methyl- pyridine A->B Thermal Stress (>200°C) -CO2 C Quinonoid / N-Oxide Byproducts A->C O2 / UV Light (Oxidation)

Figure 1: Primary thermal and oxidative degradation pathways of 5-Hydroxy-2-methylisonicotinic acid.

Troubleshooting Guide: Resolving Purity Drops

When analytical assays (e.g., HPLC) indicate a drop in purity, the polarity of the emerging impurities dictates the corrective action. Decarboxylation removes the polar carboxyl group, resulting in a less polar degradant. Oxidation typically adds oxygen or triggers ring modifications, resulting in more polar degradants.

TroubleshootingFlow Start HPLC Purity Drop Detected Decision Impurity Elution Profile? Start->Decision Polar Early Eluting (More Polar) Decision->Polar Oxidation Suspected NonPolar Late Eluting (Less Polar) Decision->NonPolar Decarboxylation Suspected Action1 Check Argon purge. Verify 2-8°C storage. Polar->Action1 Action2 Reduce processing temp. Check for hot spots. NonPolar->Action2

Figure 2: Diagnostic workflow for identifying and resolving degradation issues based on chromatography.

Part 3: Quantitative Data & Thresholds

The following table summarizes the critical physicochemical thresholds and their operational impacts.

ParameterValue / ThresholdCausality & Experimental Impact
Storage Temperature 2–8°CSuppresses activation energy for auto-oxidation of the C5-hydroxyl group[2].
Atmosphere Inert (Ar/N₂)Prevents interaction with ambient O₂, mitigating quinonoid byproduct formation.
Decarboxylation Onset > 200°CThermal cleavage of the C4-carboxyl group. Avoid high-temperature drying (>100°C)[1].
Sublimation / Melting ~ 230–270°CSimilar to nicotinic acids, phase transitions occur prior to total decomposition[3].
Aqueous Stability (pH) Optimal at pH 3–5Highly alkaline conditions (pH > 8) deprotonate the hydroxyl, accelerating oxidation.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, implement these self-validating protocols when assessing the stability of 5-Hydroxy-2-methylisonicotinic acid.

Protocol A: Thermal Profiling via TGA-DSC

Purpose: To determine the exact decarboxylation onset temperature for your specific batch/formulation.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum oxide (alumina) crucible. Self-validation step: Ensure the balance is calibrated to ±0.01 mg to guarantee accurate mass-loss tracking.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 10 minutes prior to the run. This isolates thermal degradation from oxidative degradation.

  • Heating Ramp: Program the instrument to heat from 25°C to 400°C at a strictly controlled rate of 10°C/min.

  • Data Acquisition & Analysis:

    • Monitor the DSC curve for endothermic peaks (indicating melting or sublimation)[3].

    • Monitor the TGA derivative curve (DTG). A sharp mass loss corresponding to ~28.7% of the molecular weight indicates the loss of CO₂ (decarboxylation).

  • Causality Check: If mass loss occurs below 100°C, the sample contains residual moisture or solvent, not thermal degradation of the API.

Protocol B: Stability-Indicating HPLC-UV Method

Purpose: To monitor the kinetic degradation of the compound over time.

  • Mobile Phase Preparation:

    • Buffer: 20 mM Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 3.0 with orthophosphoric acid. (Maintaining a low pH ensures the carboxyl group remains protonated, preventing peak tailing).

    • Organic: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-5 min (95% Buffer), 5-15 min (ramp to 50% Organic), 15-20 min (hold 50% Organic).

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject a standard. The theoretical plates must be >5000, and the tailing factor must be ≤ 1.5. If these criteria fail, the column may be degraded, which will mask true degradation peaks.

  • Interpretation: The intact 5-Hydroxy-2-methylisonicotinic acid will elute in the mid-gradient. Oxidized byproducts will elute earlier (more polar), while the decarboxylated 5-hydroxy-2-methylpyridine will elute later (less polar).

Part 5: References

  • ResearchGate. Investigation of thermal behavior of nicotinic acid. Retrieved from: [Link]

  • National Institutes of Health (PMC). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyridine-Carboxylic Acids

This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC: the peak tailing of pyridine-carboxylic acids. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC: the peak tailing of pyridine-carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the underlying chemical principles governing peak asymmetry for these specific compounds. By understanding the "why," you can more effectively diagnose and resolve your chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridine-carboxylic acid peaks tail so frequently on a standard C18 column?

A: Peak tailing for these compounds is often due to multiple, simultaneous interaction mechanisms within the column.[1] Pyridine-carboxylic acids possess both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group. This dual nature makes them susceptible to strong secondary interactions with the stationary phase, particularly with acidic silanol groups that are residual on the surface of silica-based columns like C18.[2][3][4] These interactions are a different retention mechanism from the primary reversed-phase (hydrophobic) interaction, and when they become overloaded, peak tailing occurs.[1]

Q2: I tried lowering the mobile phase pH, but the tailing persists. What am I missing?

A: While lowering the pH is a good first step to suppress the ionization of acidic silanol groups, it may not be sufficient on its own.[2][3][4] At a low pH (e.g., below 3), the pyridine nitrogen becomes protonated (positively charged). This charged species can then engage in strong ion-exchange interactions with any remaining ionized silanols, which can still be present even at low pH.[2][5] Effectively, you may have traded one problem for another. A successful strategy often involves a combination of pH control, buffer selection, and potentially a different column chemistry.

Q3: Can the HPLC system itself contribute to peak tailing?

A: Absolutely. While chemical interactions are a primary cause, system-related issues, known as "extra-column effects," can significantly contribute to peak tailing.[6] This can include excessive tubing length or internal diameter between the column and detector, which increases dead volume and causes the peak to broaden and tail.[6][7] Leaks or poorly made fittings can also disrupt the flow path and distort peak shape.[7][8]

Q4: What is "end-capping," and will it solve my tailing problems?

A: End-capping is a chemical process used during column manufacturing to convert most of the reactive, acidic silanol groups on the silica surface into less polar, less reactive groups.[3] Using a well end-capped, high-purity silica column can dramatically reduce the sites available for secondary interactions, thereby minimizing peak tailing for basic compounds like pyridine-carboxylic acids.[2][3][4] While it is a significant improvement over older "Type A" silica columns, it may not eliminate all tailing, especially with particularly challenging analytes.[1]

In-Depth Troubleshooting Guide

Peak tailing for pyridine-carboxylic acids is a multifactorial problem. A systematic approach is required to identify and address the root cause. The following guide breaks down the problem into its fundamental chemical and physical components.

Logical Troubleshooting Workflow

Before making random changes to your method, follow a logical diagnostic sequence. This workflow helps to systematically isolate the contributing factors.

G A Start: Peak Tailing Observed B Step 1: System & Consumables Check A->B C Extra-column volume? (tubing, fittings) B->C Yes D Column Health? (age, contamination) B->D Yes E Step 2: Mobile Phase Optimization C->E No D->E No F Is pH appropriate for analyte pKa? E->F Yes G Is buffer concentration adequate? E->G Yes H Add competing amine? (e.g., TEA) E->H Yes I Step 3: Stationary Phase Selection F->I No G->I No H->I No J Use modern, end-capped C18? I->J Yes K Consider alternative chemistry? (Polar-embedded, Phenyl, HILIC) I->K Yes L Step 4: Consider Analyte-Specific Issues J->L No K->L No M Chelation with metal ions? L->M Yes N Resolution Achieved M->N Resolved

Sources

Optimization

Technical Support Center: Metal Impurity Remediation in 5-Hydroxy-2-methylisonicotinic Acid

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely aware that removing transition metal catalysts from active pharmaceutical ingredients (APIs) and their inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely aware that removing transition metal catalysts from active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory hurdle.

This guide provides field-proven, causality-driven troubleshooting strategies for purging metal impurities from 5-Hydroxy-2-methylisonicotinic acid .

Remediation Strategy & Workflow

When dealing with high metal retention, a systematic approach prevents API loss and reduces the reliance on expensive scavenging resins. The workflow below outlines the decision-making process for metal remediation.

Workflow Start Crude 5-Hydroxy-2-methylisonicotinic acid (High Metal Content) Analyze ICP-MS Analysis Identify Metal & Concentration Start->Analyze Decision Metal Concentration > 500 ppm? Analyze->Decision HighMetal Primary Remediation: pH-Shift Crystallization Decision->HighMetal Yes LowMetal Polishing Remediation: Solid-Supported Scavengers Decision->LowMetal No HighMetal->LowMetal ScavengerChoice Select Scavenger based on Metal (e.g., Si-TMT for Pd, Si-Thiol for Cu) LowMetal->ScavengerChoice SuccessCheck Meets ICH Q3D Limits? ScavengerChoice->SuccessCheck Pass Release Batch SuccessCheck->Pass Yes Fail Investigate Chelation Repeat or Combine Methods SuccessCheck->Fail No Fail->HighMetal

Figure 1: Decision tree for metal impurity remediation in highly chelating intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 5-Hydroxy-2-methylisonicotinic acid retain such high levels of transition metals (e.g., Pd, Cu) post-reaction?

A: The retention is driven by the thermodynamics of chelation. 5-Hydroxy-2-methylisonicotinic acid (CAS 27951-89-9) possesses a unique structural triad: a pyridine nitrogen, a carboxylic acid at the C4 position, and a hydroxyl group at the C5 position.

Transition metals like Palladium (Pd) and Copper (Cu) act as strong Lewis acids. They coordinate with the lone pairs on the pyridine nitrogen and the adjacent oxygen atoms to form highly stable 5- or 6-membered metallacycles. The thermodynamic stability (binding constant,


) of these complexes often exceeds the binding affinity of standard purification methods like activated carbon or simple liquid-liquid extraction.
Q2: We added silica-based scavengers (e.g., Si-Thiol), but Palladium (Pd) levels remain above the ICH Q3D limits. What is failing?

A: According to FDA ICH Q3D guidelines, parenteral drug products must strictly control elemental impurities, with Pd limits set as low as 10 µ g/day [1]. If Si-Thiol is failing to reach these limits, you are encountering a competitive binding failure.

The binding constant of the simple thiol group for Pd is not sufficiently higher than the


 of the 5-Hydroxy-2-methylisonicotinic acid chelate. To drive the equilibrium toward the scavenger, you must use a ligand with a stronger affinity for soft metals. Trimercaptotriazine (Si-TMT or MP-TMT)  provides three sulfur atoms in a rigid planar structure, creating a highly favorable entropic and enthalpic trap for Pd(II) that outcompetes the API[2].

Table 1: Comparative Scavenger Performance for 5-Hydroxy-2-methylisonicotinic Acid

Scavenger TypeTarget MetalsMechanismOptimal pHTypical Residual Metal
Si-TMT / MP-TMT Pd, Ru, Rh, PtSoft ligand displacement2.0 - 8.0< 5 ppm
Si-Thiol Cu, Ag, Pb, HgThiol coordination3.0 - 9.0< 10 ppm
Si-Trisamine Fe, Cr, Co, NiAmine chelation4.0 - 10.0< 15 ppm
SCX-2 Alkali metals, Basic aminesStrong cation exchange< 7.0< 20 ppm
Protocol: Optimized Solid-Supported Scavenging (Self-Validating)
  • Dissolution: Dissolve the crude intermediate in a highly solvating organic solvent (e.g., DMF, DMAc, or MeOH) at 10–20 volumes to ensure the complex is fully mobile.

  • Scavenger Addition: Add 5 equivalents of Si-TMT relative to the known molar concentration of the metal impurity.

  • Kinetic Activation (Critical): Heat the suspension to 50°C–60°C and stir for 4 to 16 hours. Causality: Heat provides the activation energy required to break the stable API-metal coordination bonds, allowing the Si-TMT to capture the released metal.

  • Filtration: Filter the mixture through a Celite pad to remove the silica-bound metal. Wash the filter cake with 2 volumes of the reaction solvent.

  • Validation: Evaporate a small aliquot of the filtrate and analyze via ICP-MS. If the metal concentration is > 10 ppm, the API concentration is likely too high, causing an equilibrium stall. Dilute the mixture by 20% and repeat with 2 equivalents of Si-TMT.

Q3: How can we use crystallization to reduce the metal load before applying expensive scavengers?

A: You can exploit the pH-dependent ionization of 5-Hydroxy-2-methylisonicotinic acid to break the metal-chelate complex prior to crystallization. By dropping the pH below the pKa of the pyridine nitrogen and the carboxylic acid, you protonate the binding sites. A protonated nitrogen cannot donate its lone pair to the metal, causing the complex to dissociate.

Mechanism Complex Metal-Substrate Chelate (Stable at pH 4-7) Acidify Acidification (pH < 2) Protonation of Pyridine & Carboxylate Complex->Acidify Release Metal Ion Released (e.g., Pd2+, Cu2+) Acidify->Release Scavenge Capture by Si-TMT/Thiol Resin or Wash in Mother Liquor Release->Scavenge

Figure 2: Chemical mechanism of pH-shift metal release and capture.

Protocol: pH-Shift Crystallization for Metal Purging
  • Suspension: Suspend the crude compound in water (10 volumes).

  • Acidification (Dissociation): Slowly add 2M HCl until the pH drops below 2.0. Heat to 60°C. Causality: The low pH protonates the chelating atoms, breaking the coordination sphere and dissolving the compound as a hydrochloride salt.

  • Precipitation: Slowly add 2M NaOH to adjust the pH back to the isoelectric point of the molecule (approximately pH 4.0 - 4.5).

  • Isolation: The free 5-Hydroxy-2-methylisonicotinic acid will precipitate out of the solution. Filter the slurry. The liberated transition metals will remain dissolved in the aqueous mother liquor as chloride/hydroxide salts. Wash the cake with cold water.

Q4: How do I ensure accurate ICP-MS analysis of this compound?

A: Standard nitric acid (


) digestion often fails to completely destroy the stable pyridine ring of 5-Hydroxy-2-methylisonicotinic acid. Incomplete digestion leads to severe matrix effects in the argon plasma and traps metals in undigested organic fragments, returning artificially low ppm readings.
Solution:  Utilize microwave-assisted digestion using a mixture of concentrated 

and Hydrogen Peroxide (

) (typically a 3:1 ratio). The

generates highly reactive hydroxyl radicals under microwave conditions, which are required to fully cleave the aromatic pyridine ring and release 100% of the coordinated metals for accurate quantification.

References

Sources

Troubleshooting

Overcoming steric hindrance in 5-Hydroxy-2-methylisonicotinic acid functionalization

Welcome to the technical support center for the synthesis and functionalization of 5-Hydroxy-2-methylisonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of 5-Hydroxy-2-methylisonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and the rationale behind our experimental recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with 5-Hydroxy-2-methylisonicotinic acid.

Q1: Why are my standard amide coupling reactions (e.g., EDC/HOBt) giving low yields with this substrate?

A1: The primary reason for low yields is steric hindrance. The methyl group at the C-2 position physically blocks the carboxylic acid at C-4, making it difficult for the amine nucleophile to approach the activated carboxyl intermediate. While standard coupling reagents like EDC/HOBt can work, they are often too slow to overcome this steric barrier effectively, leading to decomposition or reversion to starting material. For sterically hindered systems, more potent activating agents are required.[1][2]

Q2: I am trying to perform a Williamson ether synthesis on the 5-hydroxy group, but the reaction is sluggish and incomplete. What is going wrong?

A2: There are two likely issues. First, the phenolic proton on the pyridine ring is acidic, but its nucleophilicity after deprotonation can be reduced by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid. Second, the choice of base is critical. A base that is too weak, like potassium carbonate (K₂CO₃), may not fully deprotonate the phenol, leading to an incomplete reaction.[3] Conversely, while a very strong base like sodium hydride (NaH) ensures deprotonation, it can lead to solubility issues and requires strictly anhydrous conditions.[4]

Q3: How can I selectively functionalize the carboxylic acid without reacting with the hydroxyl group, or vice-versa?

A3: This requires a protecting group strategy.[5][6] To functionalize the hydroxyl group, you should first protect the more acidic carboxylic acid, typically by converting it to an ester (e.g., a methyl or ethyl ester). This protected intermediate can then be used in reactions like etherification. To functionalize the carboxylic acid, the hydroxyl group should be protected, for example, as a benzyl or silyl ether. The key is to choose "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[5]

Q4: Can I perform C-C coupling reactions on the pyridine ring?

A4: Yes, but the position of reaction will depend on having a suitable leaving group (like a halogen) on the ring. If you were to start with a halogenated version of this molecule, standard cross-coupling reactions like the Sonogashira or Suzuki reaction are feasible. The existing hydroxyl and methyl groups will influence the electronic properties of the ring and may affect catalyst performance.[7][8]

Section 2: Troubleshooting Guide & Protocols

This section provides detailed solutions to specific synthetic challenges.

Challenge 1: Inefficient Amide Bond Formation

The formation of an amide bond is one of the most common reactions in drug discovery.[9] However, the C-2 methyl group on the isonicotinic acid scaffold presents a significant steric challenge.

Troubleshooting Flowchart

start Low Amide Yield cond1 Using EDC/HOBt or DCC? start->cond1 path1 Switch to a more potent coupling reagent cond1->path1 Yes path2 Optimize Additives & Conditions cond1->path2 Yes reagent HATU, HBTU, or COMU (Uronium/Aminium salts) path1->reagent additive Add DMAP (0.1-0.2 eq) as an acyl transfer catalyst path2->additive result1 Improved Yield? reagent->result1 result2 Improved Yield? additive->result2 boronic Consider Boronic Acid Catalysis for direct amidation result1->boronic No end Successful Coupling result1->end Yes protect Protect 5-OH group (e.g., as Benzyl ether) to prevent side reactions result2->protect No result2->end Yes boronic->end protect->end

Caption: Decision workflow for troubleshooting hindered amide coupling.

Expert Analysis & Recommended Protocols

Standard carbodiimide activators often fail because the formation of the reactive O-acylisourea intermediate is reversible, and the subsequent nucleophilic attack by the amine is slow due to steric hindrance.[10] More advanced reagents are designed to create highly reactive intermediates that couple more rapidly.

Protocol 2.1: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling sterically hindered substrates.

  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve 5-Hydroxy-2-methylisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or NMP (0.2 M).

  • Activation: Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of an active ester.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC. For extremely hindered amines, gentle heating (40-50 °C) may be required.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Comparison of Amide Coupling Reagents
ReagentClassKey AdvantagesConsiderations for this Substrate
EDC/HOBt CarbodiimideCost-effective, common.Often low-yielding due to steric hindrance.[1]
HATU/HBTU Uronium/AminiumHigh reactivity, fast kinetics.Excellent choice for hindered systems.[1]
COMU UroniumLow epimerization, potent activator.A very strong alternative to HATU.
T3P® Phosphonic AnhydrideMetal-free, byproducts are water-soluble.Effective for a wide range of substrates.[11]
Boronic Acids CatalystsCatalytic, direct amidation (green).Milder conditions, but may require higher temperatures for hindered cases.[12][13]
Challenge 2: Sluggish O-Alkylation (Ether Synthesis)

Functionalizing the 5-hydroxy group via etherification is a key step for many derivatives. The challenge lies in achieving complete reaction without harsh conditions that could degrade the pyridine ring.

Troubleshooting & Strategy Selection

The two primary methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu reaction.

  • Williamson Ether Synthesis: This classic Sₙ2 reaction involves deprotonating the phenol to form a phenoxide, which then attacks an alkyl halide.[4][14] Its success hinges on the base and the electrophile.

    • Base Selection: A moderately strong base like K₂CO₃ is a good starting point, but for this electron-deficient phenol, a stronger base like NaOH or even NaH might be necessary to ensure complete deprotonation.[3]

    • Electrophile: Must be a primary or methyl halide. Secondary and tertiary halides will lead to elimination byproducts.[4]

  • Mitsunobu Reaction: This reaction is ideal for sterically hindered alcohols and phenols as it proceeds under mild, neutral conditions, avoiding strong bases.[15][16] However, it can be very slow for congested substrates.[17]

    • Sonication: For hindered Mitsunobu reactions, applying sonication at high concentrations can dramatically reduce reaction times from days to minutes.[17][18]

Protocol 2.2: Optimized Williamson Ether Synthesis

This protocol assumes the carboxylic acid has been protected as a methyl ester first.

  • Preparation: To a solution of methyl 5-hydroxy-2-methylisonicotinate (1.0 eq) in anhydrous DMF (0.3 M), add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Add the primary alkyl halide (e.g., benzyl bromide or ethyl iodide) (1.2 eq).

  • Heating: Heat the mixture to 60-80 °C and stir vigorously for 6-24 hours, monitoring by TLC/LC-MS. If the reaction is slow, consider switching the solvent to NMP for higher temperatures or using a stronger base like NaOH in a mixed solvent system (e.g., water/dioxane).

  • Workup: Cool the reaction, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Protocol 2.3: Sonication-Enhanced Mitsunobu Reaction

This protocol also assumes a protected carboxylic acid.

  • Preparation: In a thick-walled vial, dissolve methyl 5-hydroxy-2-methylisonicotinate (1.0 eq), the desired primary or secondary alcohol (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF to achieve a high concentration (~2.0 M).

  • Sonication: Place the vial in a sonicating bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the sonicating mixture. Caution: Azodicarboxylates are hazardous.

  • Reaction: Continue sonication for 15-60 minutes at room temperature. The reaction often proceeds rapidly.[18] Monitor closely by TLC.

  • Workup & Purification: Concentrate the reaction mixture and purify directly by flash chromatography to remove triphenylphosphine oxide and other byproducts.

Challenge 3: Selective Esterification of the Carboxylic Acid

To create ester derivatives while leaving the hydroxyl group untouched, a direct esterification method that avoids acidic conditions (which could protonate the pyridine) or a protection strategy is needed.

Strategy Visualization: Protecting Group Workflow

start Goal: Synthesize Ester at C4 protect_OH Step 1: Protect 5-OH Group (e.g., with Benzyl Bromide + K₂CO₃) start->protect_OH intermediate1 5-Benzyloxy-2-methylisonicotinic acid protect_OH->intermediate1 esterify Step 2: Esterify Carboxylic Acid (e.g., Fischer Esterification with EtOH/H₂SO₄ or Alkyl Halide + Base) intermediate1->esterify intermediate2 Protected Diester/Ether esterify->intermediate2 deprotect Step 3: Deprotect 5-OH Group (e.g., Hydrogenolysis with Pd/C for Benzyl group) intermediate2->deprotect product Final Product: 5-Hydroxy-2-methylisonicotinate Ester deprotect->product

Caption: Orthogonal strategy for selective ester synthesis.

Protocol 2.4: Direct Esterification using an Activating Reagent

This method avoids the need for protection but requires careful selection of reagents to prevent reaction at the 5-OH group.

  • Preparation: Dissolve 5-Hydroxy-2-methylisonicotinic acid (1.0 eq) and the desired alcohol (2.0-5.0 eq, can be used as solvent if liquid) in an anhydrous solvent like Dichloromethane (DCM).

  • Activation: Add EDC (1.5 eq) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 eq).

  • Reaction: Stir at room temperature for 12-24 hours. The DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol than the less nucleophilic phenolic hydroxyl group.[1]

  • Workup: Dilute with DCM, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

References
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Perrin, D. M. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Al-Hadedi, A. A. M., & Hayallah, A. M. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Movassaghi, M., et al. (2021, November 30). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. [Link]

  • Park, C., et al. (2025, July 7). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. PMC. [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (2026, January 22). The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (2026, January 9). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Paffenbarger, G. C., & Rupp, N. W. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Wipf, P. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • Peretto, I., & Young, D. W. (2003, September 12). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Al-Naddaf, Q., et al. (2021, February 10). Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles. PMC. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • IUCr. (n.d.). Crystal structures of (E)-N′-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide and (E)-N′-(5-fluoro-2-hydroxybenzylidene)isonicotinohydrazide. [Link]

  • Eurasian Journal of Chemistry. (2023, April 26). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]

  • Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • MDPI. (2015, May 15). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. [Link]

  • MDPI. (2024, October 9). Medicinally Significant Enantiopure Compounds from Garcinia Acid Isolated from Garcinia gummi-gutta. [Link]

  • Mo, X. (n.d.). Boronic Acid Catalysis: A Versatile Strategy for Direct Hydroxyl Group Functionalization. [Link]

  • Aslam, S., & Fesahat, F. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Loido, J. C. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

Sources

Optimization

Scale-up challenges for 5-Hydroxy-2-methylisonicotinic acid production

Introduction 5-Hydroxy-2-methylisonicotinic acid is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. While its synthesis is we...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Hydroxy-2-methylisonicotinic acid is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. While its synthesis is well-documented on a laboratory scale, transitioning to pilot and commercial-scale production introduces a unique set of challenges that can impact yield, purity, and process efficiency.

This technical support guide is designed for researchers, process chemists, and drug development professionals actively engaged in the scale-up of 5-Hydroxy-2-methylisonicotinic acid production. It provides in-depth, field-tested insights in a direct question-and-answer format, focusing on the "why" behind experimental choices to empower you to troubleshoot effectively and optimize your process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-Hydroxy-2-methylisonicotinic acid at an industrial scale?

A1: The most prevalent and economically viable route starts from 2-methyl-5-nitropyridine. This multi-step process typically involves:

  • Reduction of the nitro group to an amine (2-methyl-5-aminopyridine).

  • Diazotization of the amine followed by hydrolysis to yield 2-methyl-5-hydroxypyridine (also known as 5-hydroxy-2-picoline).

  • Oxidation of the methyl group to a carboxylic acid to form the final product. Each of these steps presents distinct scale-up challenges, particularly concerning reaction control and impurity formation.

Q2: What are the primary safety concerns I should be aware of during scale-up?

A2: Two key stages require rigorous safety protocols:

  • Diazotization: This step involves the formation of diazonium salts from 2-methyl-5-aminopyridine using reagents like sodium nitrite and a strong acid (e.g., H₂SO₄). Diazonium salts are notoriously unstable and can decompose exothermically, and in some cases, explosively, if temperature is not strictly controlled. It is critical to maintain low temperatures (typically 0-5 °C) and ensure gradual reagent addition with efficient heat removal.

  • Oxidation: The oxidation of the methyl group on the pyridine ring often employs strong oxidizing agents like potassium permanganate (KMnO₄). These reactions are highly exothermic and can lead to thermal runaways if not properly managed. Careful control of reagent addition rates, robust cooling systems, and continuous temperature monitoring are non-negotiable.

Q3: From a process chemistry perspective, what is the most critical stage to control for final product purity?

A3: While every step is important, the oxidation of 2-methyl-5-hydroxypyridine is arguably the most critical for controlling the final impurity profile. Over-oxidation can lead to ring-opening byproducts, while incomplete oxidation leaves unreacted starting material. Furthermore, the reaction conditions can generate positional isomers and other related substances that are often difficult to remove in downstream purification. Precise control of temperature, oxidant stoichiometry, and reaction time is paramount.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process.

Issue 1: Low Yield and Purity in the Diazotization/Hydrolysis Step

Q: We are scaling up the conversion of 2-methyl-5-aminopyridine to 2-methyl-5-hydroxypyridine. Our lab-scale process gives >85% yield, but on a pilot scale (50L reactor), the yield has dropped to ~60% with a significant increase in a dark, tarry byproduct. What is happening?

A: This is a classic scale-up problem related to mass and heat transfer limitations during the formation and quenching of the diazonium salt.

  • Potential Cause 1: Inefficient Local Heat Removal. On a larger scale, "hot spots" can form within the reactor even if the external jacket temperature is correct. The diazotization reaction is fast and exothermic. If the mixing is not sufficient to dissipate this heat instantly, localized areas of higher temperature will cause the highly unstable diazonium salt to decompose into a complex mixture of phenolic tars and other byproducts instead of undergoing clean hydrolysis to the desired product.

  • Potential Cause 2: Poor Reagent Dispersion. Inadequate mixing can lead to localized high concentrations of the nitrosating agent (e.g., NaNO₂ solution). This can promote side reactions, such as the formation of azo compounds, which are often highly colored impurities.

Recommended Solutions:

  • Optimize Mixing and Addition Rate:

    • Action: Switch from surface addition to subsurface (dip tube) addition for the sodium nitrite solution. Position the outlet of the dip tube directly into the most turbulent zone of the reactor, typically near the agitator blades.

    • Rationale: This ensures the nitrite is dispersed and reacts instantly, preventing localized concentration spikes and minimizing decomposition pathways.

  • Refine Thermal Control:

    • Action: Slow down the addition rate of the sodium nitrite solution significantly compared to the lab-scale protocol. Monitor the internal reactor temperature, not just the jacket temperature. The internal temperature should never exceed 5 °C.

    • Rationale: A slower addition rate generates heat more slowly, allowing the reactor's cooling system to keep pace and prevent dangerous hot spots.

  • Protocol: Validated Diazotization at Pilot Scale

    • Charge the reactor with 2-methyl-5-aminopyridine and the chosen acid (e.g., 40% H₂SO₄).

    • Cool the reactor to 0 °C using the external jacket. Ensure the internal temperature probe is calibrated and submerged.

    • Prepare a solution of sodium nitrite in water.

    • Begin vigorous agitation. Confirm a vortex is present, indicating good surface mixing.

    • Using a metering pump, add the sodium nitrite solution via a subsurface dip tube over a period of 2-3 hours (this time will vary based on reactor efficiency).

    • Crucial QC Step: Continuously monitor the internal temperature. If it rises above 5 °C, immediately stop the addition until the temperature is back in range.

    • After the addition is complete, hold the reaction at 0-5 °C for 1 hour to ensure full conversion.

    • Slowly heat the reaction mixture to 80-90 °C to facilitate the hydrolysis of the diazonium salt to the desired 2-methyl-5-hydroxypyridine.

Issue 2: Inconsistent Purity and High Impurity X after Oxidation

Q: During the KMnO₄ oxidation of 2-methyl-5-hydroxypyridine, we are struggling with batch-to-batch inconsistency. Sometimes the purity is >99%, but other times it drops to <95% with a persistent impurity we've identified as 6-hydroxy-5-methylnicotinic acid (Impurity X). How can we control this?

A: The formation of 6-hydroxy-5-methylnicotinic acid suggests that the oxidation is not selective and may be occurring on the pyridine ring itself, or that an isomeric starting material is present. However, the most common cause is a loss of regioselectivity under certain pH and temperature conditions.

  • Potential Cause: pH Fluctuation. The oxidation of picolines with potassium permanganate is highly sensitive to pH. The reaction is typically performed under basic conditions (using NaOH or KOH) to facilitate the oxidation of the methyl group. If the pH is not maintained in the optimal range (e.g., pH 9-11), the selectivity can decrease, potentially leading to oxidation at other positions on the ring.

  • Data Summary: Impact of pH on Oxidation Selectivity

pH RangeTarget Product Purity (%)Impurity X Level (%)Observations
7 - 885 - 905 - 8Slow reaction, significant byproduct formation
9 - 11>99<0.1Optimal selectivity and reaction rate
> 1290 - 951 - 3Increased rate of byproduct formation

Recommended Solutions & Workflow:

  • Implement Strict pH Control:

    • Action: Instead of adding all the base at the start, use a pH probe and a controlled dosing system to maintain the pH between 9 and 11 throughout the KMnO₄ addition. As the reaction proceeds, acidic byproducts can form, and maintaining a constant pH is critical.

    • Rationale: A stable, basic environment ensures the methyl group remains the most favorable site for oxidation, significantly improving regioselectivity and suppressing the formation of Impurity X.

  • Visualize the Troubleshooting Workflow: The following diagram outlines the decision-making process for troubleshooting this specific impurity issue.

    Caption: Decision tree for troubleshooting Impurity X formation.

Issue 3: Product Isolation and Purification Challenges

Q: Our final product, 5-Hydroxy-2-methylisonicotinic acid, is proving difficult to crystallize with consistent purity. We are using an acid-base precipitation/crystallization method, but it often results in an oily or poorly filterable solid with occluded manganese salts from the oxidation step.

A: This is a common downstream processing issue. The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid group) and the presence of residual inorganic salts complicate crystallization.

  • Potential Cause 1: Residual Manganese Salts. Manganese dioxide (MnO₂) is a byproduct of the KMnO₄ oxidation. If not completely removed, these fine particles can act as nucleation inhibitors or become trapped within your crystalline product, reducing purity and affecting physical properties.

  • Potential Cause 2: Incorrect pH for Precipitation. The isoelectric point (pI) of 5-Hydroxy-2-methylisonicotinic acid is the pH at which it has a net-zero charge and is least soluble in aqueous media. Precipitating the product at a pH far from its pI will result in higher solubility and thus lower yield and potentially oiling out.

Recommended Solutions:

  • Efficient Manganese Removal:

    • Action: After the oxidation is complete, quench the reaction with a reducing agent like sodium bisulfite to solubilize the MnO₂. Then, perform a hot filtration step with a filter aid (like Celite) to remove all insoluble inorganic material before beginning any pH adjustments for crystallization.

    • Rationale: Removing the manganese salts from the solution upfront is far more effective than trying to separate them from the final precipitated product.

  • Protocol: Optimized Crystallization by pH Targeting

    • After the filtered reaction mixture is obtained, cool it to room temperature.

    • Slowly add a strong acid (e.g., 6M HCl) with vigorous stirring.

    • Crucial QC Step: Monitor the pH of the solution closely. The product will begin to precipitate as you approach its isoelectric point. For this molecule, the target precipitation pH is typically in the range of 3.0-4.0.

    • Add the acid dropwise once you enter this range until precipitation is complete. Adding acid too quickly can cause the product to oil out.

    • Age the resulting slurry for 2-4 hours at room temperature to allow for crystal growth.

    • Cool the slurry to 0-5 °C and hold for another hour to maximize yield.

    • Filter the solid, wash with cold deionized water, and then with a small amount of a water-miscible solvent like acetone to aid in drying.

References

  • Prashant, P., & Dandala, R. (2012). An Improved and Efficient Process for the Preparation of 5-hydroxy-2-methylisonicotinic acid.
  • American Chemical Society. (2023). Hazardous Diazonium Compounds. ACS Chemical Health & Safety. [Link]

Reference Data & Comparative Studies

Validation

FTIR Spectral Comparison Guide: 5-Hydroxy-2-methylisonicotinic Acid vs. Isonicotinic Acid

As a Senior Application Scientist, evaluating the structural modifications of pyridine derivatives is a routine yet critical task in drug development and materials science. Isonicotinic acid (pyridine-4-carboxylic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural modifications of pyridine derivatives is a routine yet critical task in drug development and materials science. Isonicotinic acid (pyridine-4-carboxylic acid) serves as a foundational scaffold for numerous pharmaceuticals, including the frontline antituberculosis drug isoniazid. When this scaffold is modified to form 5-Hydroxy-2-methylisonicotinic acid , the addition of a hydroxyl and a methyl group fundamentally alters the molecule's electronic landscape and intermolecular interactions.

This guide provides an objective, in-depth comparative analysis of their Fourier Transform Infrared (FTIR) spectra, detailing the mechanistic causality behind the spectral shifts and providing a self-validating analytical protocol for laboratory execution.

Molecular Architecture & Vibrational Theory

To interpret the FTIR spectra accurately, we must first understand the causality behind the vibrational modes. The baseline molecule, [1], features a rigid pyridine ring and a C4-carboxylic acid group. Its IR spectrum is dominated by the broad carboxylic O-H stretch and a sharp C=O stretch[2].

The derivative, 5-Hydroxy-2-methylisonicotinic acid , introduces two key functional groups that perturb these baseline vibrations:

  • The C5-Hydroxyl Group (Resonance Donor & H-Bonding): Positioned ortho to the C4-carboxylic acid, the phenolic -OH group engages in strong intramolecular hydrogen bonding with the carbonyl oxygen. This interaction draws electron density away from the C=O double bond, lengthening it and decreasing its force constant. Consequently, the C=O stretching frequency experiences a distinct red shift (lower wavenumber).

  • The C2-Methyl Group (Inductive Donor): The methyl group acts as an electron-donating group via hyperconjugation and inductive effects. This increases the overall electron density within the pyridine ring, slightly strengthening the aromatic C=C and C=N bonds, which leads to a subtle blue shift in the ring breathing modes. Furthermore, it introduces new aliphatic C-H stretching and bending modes.

Substituent_Effects Base Isonicotinic Acid (Base Scaffold) Methyl + 2-Methyl Group (Inductive Donor) Base->Methyl Hydroxyl + 5-Hydroxyl Group (Resonance Donor) Base->Hydroxyl IR_Aliphatic Aliphatic C-H Stretch (~2950-2850 cm⁻¹) Methyl->IR_Aliphatic IR_Phenolic Phenolic O-H Stretch (~3400-3200 cm⁻¹) Hydroxyl->IR_Phenolic IR_Carbonyl Shifted C=O Stretch (Intramolecular H-Bonding) Hydroxyl->IR_Carbonyl Alters C=O

Logical relationship of substituent effects on FTIR vibrational modes.

Comparative FTIR Spectral Data

The following table synthesizes the empirical data for isonicotinic acid[3] and the structurally extrapolated spectral shifts for 5-hydroxy-2-methylisonicotinic acid based on established spectroscopic principles[2].

Vibrational ModeIsonicotinic Acid (cm⁻¹)5-Hydroxy-2-methylisonicotinic Acid (cm⁻¹)Mechanistic Shift / Observation
O-H Stretch (Carboxylic) ~3100 - 2500 (Broad)~3100 - 2500 (Broad)Remains broad due to strong intermolecular H-bonding dimers.
O-H Stretch (Phenolic) N/A~3400 - 3200New Peak: Distinct stretch introduced by the C5-hydroxyl group.
C-H Stretch (Aliphatic) N/A~2950, ~2870New Peak: Asymmetric/symmetric stretches from the C2-methyl.
C=O Stretch (Carbonyl) ~1710 - 1725~1680 - 1695Red Shift: Weakened C=O bond due to intramolecular H-bonding with 5-OH.
C=C / C=N (Pyridine Ring) ~1615, 1552~1625, 1560Blue Shift: Inductive/resonance electron donation strengthens ring bonds.
C-H Bend (Methyl) N/A~1375New Peak: Characteristic "umbrella" bending mode of the methyl group.
C-H Out-of-Plane Bend ~763, 686~780, 690Altered: Shifted due to the transition from a mono- to tri-substituted ring.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity spectral acquisition of these solid powder compounds, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. The following protocol is designed as a self-validating system to prevent spectral artifacts.

Step-by-Step Workflow
  • System Initialization & Crystal Cleaning:

    • Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.

    • Allow the solvent to evaporate completely.

  • Self-Validating Background Acquisition:

    • Acquire a background spectrum of the ambient air (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Validation Check: The baseline must be flat (near 100% transmittance). If residual peaks appear (e.g., at 2950 cm⁻¹ indicating organic residue, or strong noise indicating low energy throughput), re-clean the crystal and re-run the background. A contaminated background invalidates all subsequent data.

  • Sample Application:

    • Place approximately 2–5 mg of the dried compound (Isonicotinic acid or 5-Hydroxy-2-methylisonicotinic acid) directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the software indicates optimal contact pressure. Causality: Insufficient pressure leads to weak signal intensity, while excessive pressure can crush the crystal or alter polymorphic states.

  • Spectral Acquisition & Processing:

    • Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, followed by a baseline correction.

FTIR_Workflow SamplePrep Sample Preparation (ATR Crystal Cleaning) Background Background Scan (Ambient Air Baseline) SamplePrep->Background Proceed to DataAcquisition Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Background->DataAcquisition Acquire Spectrum SpectralProcessing Spectral Processing (ATR & Baseline Correction) DataAcquisition->SpectralProcessing Raw Data PeakAssignment Peak Assignment & Structural Correlation SpectralProcessing->PeakAssignment Processed Spectra

Step-by-step ATR-FTIR analytical workflow for solid powder samples.

Conclusion

The transition from isonicotinic acid to 5-hydroxy-2-methylisonicotinic acid is not merely a structural footnote; it is a profound electronic shift that is clearly mapped via FTIR spectroscopy. By tracking the emergence of the phenolic O-H and aliphatic C-H stretches, alongside the critical red-shift of the carbonyl C=O peak driven by intramolecular hydrogen bonding, researchers can definitively verify the successful synthesis or modification of this pyridine scaffold.

Adhering to the self-validating ATR-FTIR protocol ensures that these nuanced spectral shifts are captured with absolute analytical integrity.

References

  • Title: Isonicotinic Acid | C6H5NO2 | CID 5922 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Infrared and Raman study of some isonicotinic acid metal(II) halide and tetracyanonickelate complexes Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed) URL: [Link]

Sources

Comparative

Mass Spectrometry Platform Comparison for the Analysis of 5-Hydroxy-2-methylisonicotinic Acid: Fragmentation Patterns and Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a highly polar, nitrogen-containing heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a highly polar, nitrogen-containing heterocyclic compound (Exact Mass: 153.0426 Da). As a structural analog to vitamin B6 metabolites and various pharmaceutical intermediates, its accurate quantitation and structural elucidation require sophisticated mass spectrometry (MS) workflows. Due to its zwitterionic potential (a basic pyridine nitrogen and an acidic carboxylic group) alongside a reactive hydroxyl group, the choice of ionization technique and mass analyzer profoundly impacts the observed fragmentation patterns.

As an Application Scientist, I have designed this guide to objectively compare three leading MS platforms—LC-ESI-QqQ , LC-ESI-Q-TOF , and GC-EI-MS —for the analysis of this compound. By dissecting the causality behind specific fragmentation pathways and experimental parameters, this guide provides self-validating protocols to optimize your analytical workflows.

Platform Performance Comparison

When selecting an MS platform for pyridinecarboxylic acid derivatives, the decision hinges on the analytical endpoint: absolute quantitation (sensitivity), structural elucidation (resolution), or standardized library matching.

Table 1: MS Platform Comparison for 5-Hydroxy-2-methylisonicotinic Acid
Analytical PlatformIonization ModePrimary ApplicationSensitivity (LOD)Mass AccuracyMatrix Tolerance
LC-ESI-QqQ Positive ESI (+V)High-throughput targeted quantitation (PK/PD)Excellent (pg/mL)Nominal mass (Unit)Moderate (susceptible to ion suppression)
LC-ESI-Q-TOF Positive ESI (+V)Metabolite ID, structural elucidationGood (ng/mL)High (< 5 ppm)Moderate (requires robust chromatography)
GC-EI-MS Electron Impact (70 eV)Standardized library matching, confirmationModerate (ng/mL)Nominal mass (Unit)High (post-derivatization)

Mechanistic Fragmentation Pathways

Understanding the structural breakdown of 5-hydroxy-2-methylisonicotinic acid is critical for selecting reliable Multiple Reaction Monitoring (MRM) transitions or interpreting untargeted spectra.

Electrospray Ionization (ESI-MS/MS) - Positive Ion Mode

Under acidic LC conditions, the pyridine nitrogen is readily protonated, yielding a strong precursor ion at m/z 154.05 [M+H]+. The collision-induced dissociation (CID) of this precursor is driven by the stability of the pyridine ring and the lability of its functional groups 1.

  • m/z 136.04 (-18 Da): The initial loss of water (H₂O) occurs preferentially from the hydroxyl group or via a rearrangement involving the carboxylic acid.

  • m/z 110.06 (-44 Da): A classic decarboxylation (-CO₂) from the isonicotinic acid moiety. This is a highly diagnostic fragment for pyridine-4-carboxylic acids 2.

  • m/z 82.06 (-28 Da from m/z 110): Subsequent loss of carbon monoxide (CO) from the phenolic hydroxyl position, leading to a stable substituted pyridinium cation.

Fragmentation M [M+H]+ m/z 154.05 F1 [M+H - H2O]+ m/z 136.04 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 110.06 M->F2 -CO2 (-44 Da) F3 [M+H - CO2 - CO]+ m/z 82.06 F2->F3 -CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 5-Hydroxy-2-methylisonicotinic acid.

Electron Impact (EI-MS) - 70 eV

In GC-MS, if analyzed as the underivatized free acid via direct insertion probe, the hard ionization at 70 eV generates a radical cation M+• at m/z 153.

  • m/z 109 (-44 Da): Rapid loss of the carboxyl radical/CO₂. Unlike ESI, EI fragmentation of positional isomers of pyridinecarboxylic acids can sometimes be differentiated by the relative abundance of the [M-COOH]+ peak 3.

  • m/z 80 (-29 Da from m/z 109): Loss of CHO or CO+H from the hydroxylated ring.

Table 2: Diagnostic Fragmentation Ions Summary
Ionization TechniquePrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Assignment
ESI (+) CID 154.05 [M+H]+136.04-18 Da (H₂O)Loss of hydroxyl/water
ESI (+) CID 154.05 [M+H]+110.06-44 Da (CO₂)Decarboxylation of C4-COOH
ESI (+) CID 154.05 [M+H]+82.06-72 Da (CO₂ + CO)Pyridinium core formation
EI (70 eV) 153.00 [M]+•109.00-44 Da (CO₂)Radical decarboxylation

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps, including internal standard (IS) normalization and System Suitability Testing (SST).

Protocol 1: LC-ESI-QqQ for Targeted Quantitation

Causality Rationale: Standard reversed-phase C18 columns struggle to retain highly polar pyridinecarboxylic acids, causing them to elute in the void volume where severe matrix suppression occurs. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention (k' > 2).

  • Sample Preparation: Spike 50 µL of the biological matrix with 10 µL of isotopically labeled internal standard (e.g., 5-HMA-d3). Add 150 µL of cold acetonitrile (ACN) to precipitate proteins.

    • Causality: ACN is chosen over methanol because it acts as a weak eluting solvent in HILIC, promoting initial peak focusing at the column head and preventing peak broadening.

  • Centrifugation: Centrifuge at 14,000 x g for 10 mins at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography (HILIC):

    • Column: Amide-bonded HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in H₂O (pH 3.0).

    • Causality: Low pH ensures the carboxylic acid remains neutral while the pyridine ring is protonated, stabilizing retention mechanisms.

    • Mobile Phase B: 0.1% Formic acid in ACN.

    • Gradient: Start at 95% B, drop to 50% B over 5 minutes, hold for 1 minute, re-equilibrate at 95% B for 3 minutes.

  • MS/MS Parameters (Positive ESI):

    • Quantifier Transition: m/z 154.05 → 110.06 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 154.05 → 136.04 (Collision Energy: 10 eV).

  • Self-Validation Check: Inject a blank solvent followed by an SST standard (10 ng/mL). The signal-to-noise ratio (S/N) for the m/z 110.06 peak must be >10, and the retention time must not drift by >0.1 min compared to the IS.

Protocol 2: GC-EI-MS for Structural Confirmation

Causality Rationale: The high boiling point and thermal lability of the carboxylic and hydroxyl groups make the intact molecule non-volatile. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically improving thermal stability and peak shape.

  • Derivatization: Dry 50 µL of the sample extract under gentle N₂ gas. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Incubation: Heat at 70°C for 30 minutes.

    • Causality: The elevated temperature drives the reaction to completion for both the sterically hindered -OH and the -COOH groups, forming a di-TMS derivative (MW = 297).

  • GC Separation:

    • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Injector temp 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • EI-MS Detection:

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50 to 400.

  • Self-Validation Check: Monitor the di-TMS derivative molecular ion (m/z 297) and the characteristic loss of a methyl group from the TMS moiety [M-15]+ at m/z 282. The ratio of m/z 282 to 297 must remain consistent across all technical replicates.

Workflow S1 Sample Prep (Protein Precip.) S2 Chromatography (HILIC Column) S1->S2 S3 Ionization (ESI+ / EI) S2->S3 S4 Mass Analysis (QqQ / Q-TOF) S3->S4

Figure 2: End-to-end analytical workflow for MS characterization of pyridinecarboxylic acids.

Conclusion

The successful mass spectrometric analysis of 5-hydroxy-2-methylisonicotinic acid requires a deliberate alignment of sample preparation, chromatographic retention strategies, and ionization techniques. For high-throughput quantitative assays, HILIC coupled with ESI-QqQ leveraging the diagnostic m/z 154 → 110 transition provides unparalleled sensitivity. Conversely, for structural confirmation in complex matrices, GC-EI-MS following di-TMS derivatization offers robust, library-matchable fragmentation patterns.

References

  • Title: LC-QTOF-MS as a Tool for Quantitative and Qualitative Analysis of Isoniazid and Its Metabolites in Dog Liver Samples Source: MDPI URL
  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Title: 5-Hydroxy-2-methylisonicotinic acid | 27951-89-9 Source: Sigma-Aldrich URL
  • Title: Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility Source: Frontiers URL

Sources

Validation

A Comparative Guide to the Bioactivity of 5-Hydroxy-2-methylisonicotinic Acid and Vitamin B6 Analogs

This guide provides an in-depth comparison of the biochemical roles and activities of 5-Hydroxy-2-methylisonicotinic acid and the family of compounds known as Vitamin B6. Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biochemical roles and activities of 5-Hydroxy-2-methylisonicotinic acid and the family of compounds known as Vitamin B6. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents experimental data, and offers detailed protocols to facilitate further investigation into these molecules.

Introduction: Two Structurally Similar, Functionally Divergent Molecules

Vitamin B6 is an essential nutrient for human health, a collective term for a group of six related compounds (vitamers): pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP).[1][2] The biologically active form, pyridoxal 5'-phosphate (PLP), is a versatile coenzyme indispensable for over 140 enzymatic reactions, primarily in amino acid metabolism.[3][4][5] Its central role in the synthesis of neurotransmitters like serotonin, dopamine, and gamma-aminobutyric acid (GABA) underscores its importance in neurological function.[1][3][6]

5-Hydroxy-2-methylisonicotinic acid, a structural relative of the Vitamin B6 family, presents a different bioactivity profile. While sharing the core pyridine ring, its primary known role is not as a coenzyme but as a potential modulator or inhibitor of specific enzymatic pathways, making it a molecule of interest for therapeutic development. This guide will dissect the nuances of their mechanisms, compare their effects through experimental data, and provide the methodologies required to assess them.

Molecular Structures and Mechanisms of Action

The bioactivity of these compounds is intrinsically linked to their chemical structures.

  • Vitamin B6 Analogs: The key to Vitamin B6's function is the aldehyde group at the 4-position of the pyridine ring in its active form, PLP.[2] This aldehyde group forms a Schiff base (an internal aldimine) with a lysine residue in the active site of its target enzyme.[4] When a substrate amino acid approaches, it displaces the lysine, forming a new Schiff base (an external aldimine). This covalent catalysis mechanism allows PLP to act as an electrophilic catalyst, stabilizing carbanionic intermediates for a wide variety of reactions, including transamination, decarboxylation, and elimination.[3][7][8]

  • 5-Hydroxy-2-methylisonicotinic Acid: The defining feature of this molecule is the substitution of the aldehyde group (seen in PLP) with a carboxylic acid group at the 4-position (isonicotinic acid). This seemingly minor change fundamentally alters its biological role. It can no longer form the critical Schiff base required for coenzymatic activity. Instead, its structural similarity to substrates or cofactors may allow it to act as a competitive or non-competitive inhibitor of certain enzymes. For example, it has been investigated in the context of enzymes that metabolize GABA, such as GABA transaminase (GABA-T).[9][10]

The fundamental difference lies in their interaction with enzymes. Vitamin B6 (as PLP) is a coenzyme that is essential for catalytic activity. 5-Hydroxy-2-methylisonicotinic acid, however, is more likely to act as an inhibitor , a molecule that blocks or reduces an enzyme's activity.

Key Biological Pathway: GABA Metabolism

A critical pathway where the roles of these compounds can be compared is the metabolism of the neurotransmitter GABA. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its balance is crucial for preventing neuronal hyperexcitability, which is implicated in conditions like epilepsy.[9][11]

The enzyme GABA transaminase (GABA-T) is a PLP-dependent enzyme that catabolizes GABA.[9] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, enhancing inhibitory signaling.[9][11] This is the mechanism of action for several anticonvulsant drugs.[11][12]

GABA_Metabolism cluster_Synapse Synaptic Cleft GABA_Synapse GABA GABA_Uptake GABA_Uptake GABA_Synapse->GABA_Uptake GABA GABA GABA->GABA_Synapse Release

Comparative Bioactivity: A Data-Driven Analysis

Direct comparative studies quantifying the bioactivity of 5-Hydroxy-2-methylisonicotinic acid against Vitamin B6 analogs are specific to the biological system being tested. The primary method for comparison is through enzyme inhibition assays, which measure the concentration of a substance required to reduce enzyme activity by 50% (IC50).

CompoundTarget EnzymeBioactivity MetricReported Value (μM)Interpretation
Vigabatrin GABA TransaminaseIC50~10Potent irreversible inhibitor, used as an anticonvulsant.[12]
Aminooxyacetic acid GABA TransaminaseIC50~0.1-1Potent inhibitor, but lacks specificity.[12]
5-Hydroxy-2-methylisonicotinic acid GABA TransaminaseIC50Data not available in searched literatureHypothesized to be an inhibitor based on structure; requires experimental validation.
Pyridoxal 5'-Phosphate (PLP) GABA TransaminaseCoenzymeN/AEssential for enzyme function, not an inhibitor.[9]
Experimental Protocols

To empirically determine and compare the bioactivity of these compounds, robust and validated experimental protocols are necessary.

This biochemical assay directly measures the ability of a test compound to inhibit purified GABA-T.

  • Principle: This protocol measures the activity of GABA-T by monitoring the production of one of its products. The assay is conducted with and without the test compound to determine its inhibitory effect.

  • Materials:

    • Purified GABA Transaminase (from porcine or recombinant source)

    • GABA (substrate)

    • α-ketoglutarate (co-substrate)

    • Pyridoxal 5'-Phosphate (PLP)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Test Compound (5-Hydroxy-2-methylisonicotinic acid)

    • Positive Control Inhibitor (e.g., Vigabatrin)

    • 96-well microplate

    • Microplate reader (spectrophotometer or fluorometer)

  • Step-by-Step Procedure:

    • Solution Preparation: Prepare stock solutions of substrates, coenzyme, inhibitor, and test compound in the assay buffer. Create a serial dilution of the test compound and positive control.

    • Enzyme Pre-incubation: To each well of a 96-well plate, add the assay buffer. Add the test compound at various concentrations to the test wells. Add the positive control inhibitor to its designated wells and buffer only (vehicle control) to the control wells.

    • Add a fixed concentration of purified GABA-T enzyme to all wells.

    • Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of GABA, α-ketoglutarate, and PLP to all wells simultaneously.

    • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the detection method chosen (e.g., monitoring NADH production in a coupled reaction).

    • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[13][14]

  • Causality and Controls:

    • Why pre-incubate? This step allows time-dependent or irreversible inhibitors to bind to the enzyme, providing a more accurate measure of their potency.

    • Positive Control (Vigabatrin): Confirms that the assay system is working correctly and is capable of detecting inhibition.

    • Negative/Vehicle Control (Buffer): Represents 100% enzyme activity and serves as the baseline for calculating inhibition.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme (GABA-T) - Substrates (GABA, α-KG) - Coenzyme (PLP) - Inhibitors B Prepare Serial Dilutions of Test Compound & Control A->B C Dispense Inhibitor/Vehicle into 96-well Plate B->C D Add Enzyme (Pre-incubation) C->D E Initiate Reaction (Add Substrate Mix) D->E F Monitor Reaction Kinetically in Plate Reader E->F G Calculate Initial Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

This assay assesses the functional consequence of enzyme inhibition within a cellular context.

  • Principle: Neuronal or glial cell lines are treated with the test compound, and changes in intracellular or extracellular GABA levels are measured, often using High-Performance Liquid Chromatography (HPLC) or ELISA.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

    • Cell culture medium and supplements.

    • Test Compound and Positive Control.

    • Lysis buffer.

    • HPLC system with a fluorescence detector or a GABA ELISA kit.

  • Step-by-Step Procedure:

    • Cell Culture: Plate cells in multi-well plates and grow to a desired confluency.

    • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control.

    • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for compound uptake and modulation of GABA metabolism.

    • Sample Collection: Collect both the cell culture supernatant (for extracellular GABA) and the cell lysate (for intracellular GABA).

    • GABA Quantification: Measure the GABA concentration in the samples using a validated method like HPLC or ELISA.

    • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.[13]

    • Data Analysis: Normalize GABA levels to total protein concentration or cell number. Plot the change in GABA concentration against the test compound concentration.

Conclusion and Future Directions

The comparison between 5-Hydroxy-2-methylisonicotinic acid and Vitamin B6 analogs highlights a crucial principle in pharmacology: subtle structural changes can lead to profound functional differences. While Vitamin B6, through its active form PLP, is a quintessential coenzyme vital for hundreds of metabolic reactions, 5-Hydroxy-2-methylisonicotinic acid represents a molecule with potential as a targeted enzyme inhibitor.

The primary hypothesis for its bioactivity centers on the inhibition of PLP-dependent enzymes like GABA transaminase. Future research should focus on:

  • Experimental Validation: Conducting in vitro enzyme inhibition assays, as described above, to definitively determine the IC50 of 5-Hydroxy-2-methylisonicotinic acid against GABA-T and other relevant PLP-dependent enzymes.

  • Selectivity Profiling: Testing the compound against a panel of PLP-dependent enzymes to understand its selectivity. High selectivity is a desirable trait for a therapeutic candidate, as it minimizes off-target effects.

  • In Vivo Efficacy: If in vitro potency and selectivity are confirmed, progressing to animal models of neurological disorders (e.g., epilepsy) to assess its therapeutic potential.

This guide provides the foundational knowledge and methodological framework for scientists to rigorously investigate and compare these fascinating compounds, ultimately contributing to the broader field of drug discovery and neuropharmacology.

References

  • GABA transaminase inhibitor - Wikipedia. Available at: [Link]

  • Pyridoxal phosphate - Wikipedia. Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work? Available at: [Link]

  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal 5′-Phosphate-Dependent Enzymes: Catalysis, Conformation, and Genomics. Request PDF on ResearchGate. Available at: [Link]

  • Giacomazzi, G., et al. (2020). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. MDPI. Available at: [Link]

  • Shepherd, S. A., et al. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Natural Product Reports. Available at: [Link]

  • Zhang, W., et al. (2024). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. PMC. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Brown, M. J., et al. (2026). Vitamin B6 (Pyridoxine): Pharmacological Properties, Clinical Applications, and Nutritional Implications. ResearchGate. Available at: [Link]

  • Vrolijk, R., et al. (2023). Vitamin B6 (Pyridoxine). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. PMC. Available at: [Link]

  • National Institutes of Health. Pyridoxine | C8H11NO3 | CID 1054. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Consensus. (n.d.). Pyridoxine Vitamin B6 Mechanism. Available at: [Link]

  • Ulta Lab Tests. Vitamin B6 Test. Available at: [Link]

  • G-Biosciences. Enzyme Analysis. Available at: [Link]

  • Ueland, P. M., et al. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. PMC. Available at: [Link]

  • Scilit. (1969). Conversion of vitamin B6 compounds to active forms in the red blood cell. Available at: [Link]

  • Anderson, B. B., et al. (2026). (PDF) Conversion of vitamin B6 compounds to active forms in the red blood cell. ResearchGate. Available at: [Link]

  • Taylor & Francis. Bioactivity – Knowledge and References. Available at: [Link]

  • Brown, A. L., et al. (2007). Structure-Activity Relationships of Pyridoxal Phosphate Derivatives as Potent and Selective Antagonists of P2X1 Receptors. PMC. Available at: [Link]

  • MilliporeSigma. 5-Hydroxy-2-methylisonicotinic acid | 27951-89-9. Available at: [Link]

  • Preprints.org. (2024, February 19). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(Am)-Ine 5′-Phosphate Oxidase: Species Specific Features. Available at: [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • PMC. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available at: [Link]

  • Tanaka, M., & Mineura, K. (1970). Process for preparing pyridoxal-5-phosphate. Google Patents.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Hydroxy-2-methylisonicotinic Acid Purity

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 5-Hydroxy-2-methylisonicotinic acid, a key intermediate in pharmaceutical synthesis. As the quality of the final...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 5-Hydroxy-2-methylisonicotinic acid, a key intermediate in pharmaceutical synthesis. As the quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into selecting and validating the most appropriate analytical technique for its intended purpose.

The validation process ensures that an analytical procedure is suitable for its intended use.[1][2] The principles and parameters discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline and United States Pharmacopeia (USP) General Chapter <1225>, which provide a framework for demonstrating that a method is reliable, reproducible, and accurate.[3][4][5][6]

Chapter 1: The Lifecycle Approach to Analytical Procedures

Modern analytical science, much like process validation, adopts a lifecycle approach to ensure methods are and remain fit for purpose.[7][8] This model consists of three distinct stages: Procedure Design, Procedure Performance Qualification, and Continued Procedure Performance Verification. This guide focuses on the second stage, Performance Qualification (often referred to as method validation), which establishes through laboratory studies that the method's performance characteristics meet the requirements for the intended analytical application.[2][7]

G cluster_0 Stage 1: Procedure Design cluster_1 Stage 2: Procedure Performance Qualification (Method Validation) cluster_2 Stage 3: Continued Procedure Performance Verification PD1 Define Analytical Target Profile (ATP) PD2 Method Development & Optimization PD1->PD2 Defines requirements PPQ1 Assess Validation Parameters (ICH Q2) PD2->PPQ1 Transfer to Validation PPQ2 Develop Control Strategy PPQ1->PPQ2 CPV1 Routine Monitoring (System Suitability) PPQ2->CPV1 Implement in Routine Use CPV2 Change Control & Re-validation CPV1->CPV2 Detects drift CPV2->PD2 Requires Redesign

Figure 1: The three-stage lifecycle of an analytical procedure.

Chapter 2: Head-to-Head Comparison of Purity Assessment Techniques

The selection of an analytical method for 5-Hydroxy-2-methylisonicotinic acid depends entirely on the question being asked. Are we determining the absolute purity of a bulk batch? Are we searching for trace-level process impurities? Or are we developing a routine quality control (QC) release method? Here, we compare three workhorse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Potentiometric Titration
Primary Use Case Quantitative impurity profiling and assay.Analysis of volatile or semi-volatile impurities.High-precision assay of the main component.
Specificity High; can separate structurally similar impurities.Very high; excellent separation of volatile compounds.Low; measures total acidity, cannot distinguish between similar acids.
Sensitivity High (ng to pg level).Very High (pg to fg level).Low (mg level).
Sample Throughput Moderate.Moderate to Low (derivatization may be needed).High.
Instrumentation Cost High.High.Low.
Solvent/Reagent Cost High.Moderate.Low.
Robustness High.Moderate.Very High.
High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile compounds. For an aromatic carboxylic acid like 5-Hydroxy-2-methylisonicotinic acid, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 column): The analyte is polar but possesses sufficient non-polar character from its aromatic ring and methyl group to be retained on a non-polar C18 stationary phase.

  • Buffered Mobile Phase: An acidic buffer (e.g., phosphate or formate) is used to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape.

  • UV Detection: The presence of the pyridine ring provides strong chromophores, making UV detection highly sensitive and specific for the analyte and related aromatic impurities.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Prepare a 100 µg/mL solution of 5-Hydroxy-2-methylisonicotinic acid reference standard.

    • Sample Solution: Prepare a 100 µg/mL solution of the test sample.

  • Validation Parameters & Acceptance Criteria (per ICH Q2(R1)) [1][5]

    • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed. The method must demonstrate the ability to separate the main peak from all degradation products and potential impurities.[1] Peak purity analysis using a Diode Array Detector (DAD) should confirm no co-elution.

    • Linearity: A minimum of five concentrations are prepared across a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[1][9] The correlation coefficient (r²) must be ≥ 0.99.

    • Accuracy: Determined by analyzing samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%.[5]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.

    • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio is 10:1.[9] This is critical for impurity quantification.

    • Limit of Detection (LOD): The lowest concentration that can be reliably detected. Typically established where the signal-to-noise ratio is 3:1.[10]

    • Robustness: Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria must still be met.[1]

Figure 2: General workflow for the HPLC purity analysis.
Gas Chromatography (GC)

GC is a powerful separation technique for volatile and semi-volatile substances.[11] Given the hydroxyl and carboxylic acid functional groups, 5-Hydroxy-2-methylisonicotinic acid has low volatility and would require derivatization to be analyzed by GC. This method is therefore not ideal for assaying the main component but is exceptionally well-suited for identifying and quantifying specific volatile impurities that may be present from the synthesis process (e.g., residual solvents) or certain by-products that are more volatile after derivatization.

Causality Behind Experimental Choices:

  • Derivatization: Silylation (e.g., using BSTFA) is a common choice to convert the polar -OH and -COOH groups into non-polar, more volatile trimethylsilyl (TMS) ethers and esters. This is essential for elution from the GC column.

  • FID Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to organic compounds and its wide linear range, making it ideal for quantifying trace impurities.[12]

  • Derivatization Procedure:

    • Accurately weigh 10 mg of the sample into a vial.

    • Add 500 µL of Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic System:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 10 min.

    • Detector: FID at 300 °C.

    • Injection Volume: 1 µL (Split ratio 50:1).

  • Validation Considerations:

    • Specificity: The primary challenge is demonstrating that the derivatization reaction is complete and does not generate artifacts. This involves analyzing derivatized blanks and known impurities.

    • Precision and Accuracy: These are evaluated similarly to HPLC, but the variability of the derivatization step must be included in the assessment.

Potentiometric Titration

Titration is an absolute, first-principles analytical method that provides a highly precise assay of the total acidic content of the sample.[13][14] It is an excellent, cost-effective choice for determining the purity of the bulk substance but lacks the specificity to identify or quantify individual impurities.

Causality Behind Experimental Choices:

  • Non-aqueous Solvent: A non-aqueous solvent like ethanol is often used to dissolve the organic acid and allow for a sharp, clear endpoint.

  • Strong Base Titrant: A standardized solution of a strong base (e.g., Sodium Hydroxide) is used to react stoichiometrically with the carboxylic acid.

  • Potentiometric Endpoint: Using a pH electrode to monitor the titration provides a more objective and reproducible endpoint determination compared to a colorimetric indicator.

  • Titration System:

    • Autotitrator equipped with a combination pH electrode.

    • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant.

  • Sample Preparation:

    • Accurately weigh approximately 150 mg of 5-Hydroxy-2-methylisonicotinic acid into a beaker.

    • Dissolve in 50 mL of neutralized ethanol.

  • Titration Procedure:

    • Titrate the sample solution with 0.1 M NaOH, recording the pH and volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

  • Validation Parameters & Acceptance Criteria [13][14]

    • Specificity: While titration cannot separate impurities, specificity can be partially demonstrated by showing that common impurities (e.g., related neutral compounds) do not interfere with the endpoint. Spiking the sample with a known acidic impurity should result in a predictable shift in the endpoint.[13]

    • Linearity: Analyze different sample weights (e.g., from 50% to 150% of the target weight) and plot the weight versus the volume of titrant consumed. The correlation coefficient (r²) should be ≥ 0.999.[13]

    • Accuracy & Precision: Determined concurrently by assaying a high-purity reference standard at least nine times across three different concentration levels (e.g., 80%, 100%, 120% of sample weight).[13] The mean recovery should be 99.0% to 101.0% with an overall RSD of ≤ 0.5%.

Chapter 3: Selecting the Appropriate Method

The choice of analytical method is dictated by the specific objective. The following decision tree provides a logical pathway for selecting the most suitable technique for validating the purity of 5-Hydroxy-2-methylisonicotinic acid.

G start What is the analytical objective? q1 Identify & quantify all individual impurities? start->q1 q2 Determine precise bulk purity (assay)? q1->q2 No hplc Use Validated RP-HPLC Method q1->hplc Yes q3 Analyze for specific volatile impurities? q2->q3 No titration Use Validated Titration Method q2->titration Yes, for QC Release both Use HPLC for Assay & Impurities Use Titration as orthogonal Assay q2->both Yes, for Characterization q3->hplc No, use HPLC for general impurities gc Use Validated GC Method q3->gc Yes

Figure 3: Decision tree for analytical method selection.

No single analytical method can answer all questions regarding the purity of 5-Hydroxy-2-methylisonicotinic acid. A multi-faceted approach is often necessary.

  • RP-HPLC is the most versatile and powerful tool, serving as the primary method for both impurity profiling and assay in most development and quality control settings.

  • Potentiometric Titration offers a simple, precise, and cost-effective orthogonal method for an assay, providing a high degree of confidence in the purity value of the main component.

  • GC is a specialized technique, indispensable when volatile impurities are a concern based on the synthetic route.

Ultimately, the validation of any chosen method must be thorough, grounded in scientific principles and regulatory guidelines like ICH Q2(R1).[3][15] This ensures the generation of trustworthy data, which is fundamental to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. USP-NF. [Link]

  • Analytical methods validation as per ich & usp. Slideshare. [Link]

  • USP Validation and Verification Expert Panel Stimuli Article. Agilent. [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • Titration Procedures. Bio-Rad. [Link]

  • Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • A Review on Step-by-Step Analytical Method Validation. iosrphr.org. [Link]

  • A Review on Analytical Method Development and Validation (With Case Study). ijprajournal. [Link]

  • Recommendations for titration methods validation. US Pharmacopeia (USP). [Link]

  • Gas Chromatography. Chemistry LibreTexts. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

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Validation

Structural Comparison Guide: 2-Methyl-5-hydroxyisonicotinic Acid vs. 2-Picolinic Acid

This guide provides an in-depth structural and functional comparison between 2-Methyl-5-hydroxyisonicotinic acid (MHIN) and 2-Picolinic acid (2-PA) .[1] It is designed for medicinal chemists and structural biologists eva...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional comparison between 2-Methyl-5-hydroxyisonicotinic acid (MHIN) and 2-Picolinic acid (2-PA) .[1] It is designed for medicinal chemists and structural biologists evaluating these scaffolds for ligand design, metal chelation, or metabolic stability.

Executive Summary

While both compounds are pyridine-carboxylic acid derivatives, they represent fundamentally different chemical "warheads" in drug design and biological signaling.

  • 2-Picolinic Acid (2-PA) is a ubiquitous tryptophan metabolite defined by its N,O-bidentate chelation motif (N1–C2).[1] It is a "borderline" hard/soft ligand essential for zinc and iron transport in mammalian systems.

  • 2-Methyl-5-hydroxyisonicotinic Acid (MHIN) is a specialized scaffold, structurally related to Vitamin B6 (pyridoxine) degradation products.[1] It features an O,O-bidentate chelation motif (C4–C5) similar to salicylic acid, but grafted onto a pyridine ring. This creates a unique electronic environment where the pyridine nitrogen is remote from the primary chelation site, altering solubility and metal selectivity.

Physicochemical & Structural Profiling

The following table contrasts the core properties determining the "performance" of these molecules in solution and binding assays.

Feature2-Picolinic Acid (2-PA)2-Methyl-5-hydroxyisonicotinic Acid (MHIN)
CAS Number 98-98-627951-89-9
Core Scaffold Pyridine-2-carboxylic acid2-Methyl-3-hydroxy-pyridine-4-carboxylic acid (Isomer)*
Molecular Weight 123.11 g/mol 153.14 g/mol
Chelation Motif N,O-Donor (Pyridine N + Carboxyl O)O,O-Donor (Phenolic OH + Carboxyl O)
pKa Values (Est.) pKa₁ (COOH) ≈ 1.0pKa₂ (NH⁺) ≈ 5.4pKa₁ (COOH) ≈ 2.5pKa₂ (NH⁺) ≈ 5.8pKa₃ (OH) ≈ 9.5
Lipophilicity (LogP) ~0.6 (Hydrophilic)~0.8 (Slightly more lipophilic due to Methyl)
Primary Utility Zn/Fe Transport, NeuroprotectionB6 Metabolic Intermediate, Enzyme Inhibition

*Note on Nomenclature: MHIN is often structurally indexed as a derivative of isonicotinic acid (4-COOH).[1] The 5-hydroxy and 4-carboxyl groups are ortho to each other, creating a salicylate-like site.

Structural Visualization (DOT Diagram)

StructuralComparison cluster_0 Chelation & Reactivity Picolinic 2-Picolinic Acid (N,O-Chelator) NO_Bind N(1) + COOH(2) Forms 5-membered ring High affinity for Zn2+, Fe2+ Picolinic->NO_Bind MHIN 2-Methyl-5-hydroxy- isonicotinic Acid (O,O-Chelator) OO_Bind OH(5) + COOH(4) Forms 6-membered ring Salicylate-mode (Fe3+, Al3+) MHIN->OO_Bind

Figure 1: Structural divergence in chelation modes. 2-PA utilizes the ring nitrogen, whereas MHIN utilizes the exocyclic oxygen atoms.

Performance Analysis: Reactivity & Biological Utility
A. Metal Chelation Performance
  • 2-Picolinic Acid: [2]

    • Mechanism: Acts as a classic N,O-donor. The proximity of the carboxylic acid to the pyridine nitrogen allows for the formation of a stable 5-membered chelate ring.

    • Selectivity: High affinity for transition metals with "borderline" hardness (Zn²⁺, Cu²⁺, Fe²⁺).[1] It is physiologically crucial for zinc absorption in the gut.

    • Limitation: At low pH, the protonation of the pyridine nitrogen (pKa ~5.4) competes with metal binding.[1]

  • 2-Methyl-5-hydroxyisonicotinic Acid:

    • Mechanism: Acts primarily as an O,O-donor (salicylate type).[1] The 5-hydroxy group forms an intramolecular hydrogen bond with the 4-carboxyl group, stabilizing the molecule but also pre-organizing it for metal binding.

    • Selectivity: Prefers "hard" ions (Fe³⁺, Al³⁺) due to the phenolic oxygen character.[1] The pyridine nitrogen is remote and does not participate in the primary chelate ring, leaving it free to interact with protein residues or act as a proton acceptor.

    • Performance Advantage: The 2-methyl group provides steric bulk and slight lipophilicity, potentially improving membrane permeability compared to non-methylated analogs.

B. Metabolic Stability & Signaling
  • 2-PA: A terminal metabolite of the kynurenine pathway. It is relatively stable but can be toxic at high concentrations (neurotoxicity).[1] It modulates NMDA receptor activity.

  • MHIN: structurally mimics 4-pyridoxic acid (the catabolite of Vitamin B6).[1] In drug development, this scaffold is often used to target enzymes involved in pyridine nucleotide cycles or as a bioisostere for salicylic acid to improve water solubility (via the pyridine N).[1]

Experimental Protocols
Protocol A: Comparative Metal Binding Assay (UV-Vis Shift)

Objective: To distinguish the chelation mode (N,O vs O,O) of the two compounds using Copper(II) as a probe.

Materials:

  • 10 mM Stock solutions of 2-PA and MHIN in water.

  • 10 mM CuCl₂ solution.

  • Buffer: 50 mM HEPES, pH 7.4.

Workflow:

  • Baseline: Record UV-Vis spectra (200–400 nm) of 50 µM ligand in buffer.

  • Titration: Add CuCl₂ in 0.2 equivalent increments up to 2.0 equivalents.

  • Observation:

    • 2-PA: Expect a distinct bathochromic shift (red shift) and appearance of a d-d transition band ~600-700 nm (blue color) indicating N-coordination.[1]

    • MHIN: Expect a shift in the π-π* transitions (~300 nm) and a charge transfer band characteristic of phenolate-copper binding (often greenish), but without the strong field effect of the pyridine nitrogen coordination.[1]

Protocol B: pH-Dependent Solubility & Recrystallization

Objective: Purification of MHIN based on its isoelectric properties.

Rationale: Unlike 2-PA, MHIN has a zwitterionic window influenced by the phenolic OH.

  • Dissolution: Dissolve crude MHIN in 1M NaOH (fully deprotonated anion).

  • Precipitation: Slowly titrate with 1M HCl.

  • Critical Point: Monitor pH.

    • At pH ~9.5, the Phenolate protonates.

    • At pH ~3-4 (Isoelectric point region), the zwitterion (NH⁺/COO⁻) dominates and solubility is minimal.[1]

    • Note: 2-PA remains soluble at pH 3-4 due to the lack of the hydrophobic methyl/hydroxy combination and different crystal packing.

  • Harvest: Filter the precipitate at pH 3.5. Wash with cold water.

References
  • Chemical Properties of Picolinic Acid

    • PubChem.[2][3][4] "Picolinic Acid | C6H5NO2." National Library of Medicine.

    • [Link][1]

  • Hydroxypyridine Carboxylic Acid Crystallization

    • Crystals (MDPI).[1] "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." (2023).[1][5][6]

    • [Link][1]

  • Enzymatic Recognition of Methyl-Hydroxy-Pyridines

    • Biochemistry.[7][8][9][10] "Reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase with substrates." (1997).[1]

    • [Link]

  • 2-Methyl-5-hydroxyisonicotinic Acid Product Data

    • Sigma-Aldrich.[10][11] "5-Hydroxy-2-methylisonicotinic acid | CAS 27951-89-9."[12]

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Comparative

A Senior Application Scientist's Guide to Reference Standards for 5-Hydroxy-2-methylisonicotinic Acid Analysis

For researchers, analytical scientists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, analytical scientists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth comparison of reference standards for 5-Hydroxy-2-methylisonicotinic acid (CAS 27951-89-9), a key pyridine carboxylic acid derivative encountered in metabolic studies and as a potential pharmaceutical intermediate. We will explore the critical attributes of available standards and provide robust analytical methodologies for their verification and use.

The Imperative of High-Quality Reference Standards

5-Hydroxy-2-methylisonicotinic acid, with its ionizable carboxylic acid and pyridine functional groups, presents unique analytical challenges.[1][2] An analytical reference standard is a highly characterized and authenticated material used to ensure the accuracy, precision, and reproducibility of analytical results.[3] In a regulated environment, such as pharmaceutical development, using a well-characterized reference standard is not just a matter of good science—it is a fundamental requirement for ensuring data quality and regulatory compliance. These standards are the bedrock of method validation, instrument calibration, and the accurate quantification of an analyte in a complex matrix.

A Certified Reference Material (CRM) offers the highest level of confidence, as it is accompanied by a certificate that states the property values, uncertainty, and traceability to international standards. When selecting a standard, it is crucial to consider factors beyond simple purity, including certification, available documentation, and the supplier's quality systems.

Comparison of Commercially Available 5-Hydroxy-2-methylisonicotinic Acid Standards

Selecting the appropriate reference standard is the first critical step in any quantitative workflow. Below is a comparative table of commercially available standards for 5-Hydroxy-2-methylisonicotinic acid. This is not an exhaustive list but represents common suppliers in the field.

SupplierProduct NameCAS NumberPurity/GradeFormatAvailable Documentation
MilliporeSigma (Sigma-Aldrich) 5-Hydroxy-2-methylisonicotinic acid27951-89-998%SolidCertificate of Analysis (CoA), Certificate of Origin (COO), MSDS[4]
BLD Pharm 5-Hydroxy-2-methylisonicotinic acid27951-89-9≥98% (HPLC)SolidNMR, HPLC, LC-MS, UPLC data available[5]
Ambeed (via Avantor) Ethyl 5-hydroxy-2-methylisonicotinate*133646-99-097%SolidSDS, Certificates[6]
AiFChem (an XtalPi company) 5-Hydroxy-2-methylnicotinic acid**89937-79-197%SolidCoA, COO

*Note: This is the ethyl ester derivative, which would require hydrolysis to yield the target analyte. It is listed for informational purposes as a related available substance. **Note: This is a structural isomer (nicotinic acid vs. isonicotinic acid) and should not be used as a standard for the target analyte but highlights the importance of verifying the correct isomeric structure.

Analytical Methodology: A Validated HPLC-UV Approach

The accurate analysis of 5-Hydroxy-2-methylisonicotinic acid requires a robust and reproducible analytical method. Due to its aromatic pyridine ring, UV detection is highly suitable. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is the workhorse for such an analysis.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds.

  • Mobile Phase: The molecule possesses both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center, making its retention highly sensitive to pH. An acidic mobile phase (e.g., pH 2.5-3.5) is employed to ensure both functional groups are protonated. This suppresses the ionization of the carboxylic acid, enhancing retention on the nonpolar C18 phase, and ensures the pyridine nitrogen is consistently charged, leading to sharp, symmetrical peaks.[1][7][8] A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formate) provides the necessary elution strength and pH control.[8][9]

  • Detector: The pyridine ring exhibits strong UV absorbance. A wavelength of approximately 254 nm or a more specific maximum absorbance wavelength determined by a UV scan should be used for detection.[8][9]

Experimental Protocol: HPLC-UV Purity Assessment
  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

  • Analysis: Inject the prepared standard. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Visualizing the Analytical Workflow

A clear understanding of the analytical process is essential for consistent execution. The following diagram outlines the typical workflow for the quantitative analysis of 5-Hydroxy-2-methylisonicotinic acid using a reference standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Create Calibration Curve Standards B->C D Prepare QC and Unknown Samples B->D F Inject Calibration Standards C->F G Inject QC and Unknown Samples D->G E HPLC System Equilibration E->F F->G H Generate Calibration Curve F->H I Integrate Peaks and Quantify Samples G->I H->I J Final Report Generation I->J

Caption: Workflow for quantitative HPLC analysis.

Self-Validating Systems: In-House Qualification of a Reference Standard

Trust in a reference standard should not be absolute upon receipt. A crucial aspect of good laboratory practice is the implementation of a self-validating system to verify the identity and purity of a newly acquired standard. This ensures the integrity of all subsequent data generated using that material.

Protocol for Incoming Reference Standard Qualification
  • Documentation Review: Cross-reference the received material and its Certificate of Analysis with the purchase order. Ensure the lot number, purity, and expiration date are clearly documented.

  • Visual Inspection: Examine the material for uniform appearance and consistency. Note any discoloration or heterogeneity.

  • Identity Confirmation (Orthogonal Method):

    • Technique: High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Procedure (HRMS): Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse into the mass spectrometer and determine the accurate mass of the protonated molecule [M+H]+.

    • Acceptance Criteria: The measured mass should be within 5 ppm of the theoretical mass of C7H7NO3 (153.0426).

  • Purity Verification:

    • Technique: Use the HPLC-UV method described in the previous section.

    • Procedure: Prepare the standard as described and perform the analysis.

    • Acceptance Criteria: The purity reported by area percent should be consistent with the value stated on the Certificate of Analysis (typically within a pre-defined tolerance, e.g., ± 2%). No significant unexpected impurity peaks should be present.

  • Final Approval: If all criteria are met, the standard is formally approved for laboratory use. All qualification data should be archived with the standard's documentation.

The following diagram illustrates this critical qualification process.

G A Receive New Reference Standard B Review Certificate of Analysis & Documentation A->B C Identity Confirmation (e.g., HRMS) B->C D Purity Verification (HPLC-UV) B->D E Decision Point C->E D->E F Standard Approved for Use E->F Pass G Quarantine & Contact Supplier E->G Fail

Caption: In-house qualification workflow for a new reference standard.

By adhering to these rigorous evaluation and analytical principles, researchers can ensure the highest degree of confidence in their quantitative results for 5-Hydroxy-2-methylisonicotinic acid, underpinning the scientific integrity of their work.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • PubMed. (1989). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • CPAChem. (n.d.). CPAChem Products - Inorganic CRM. Retrieved from [Link]

  • National Metrology Institute of Japan (NMIJ). (n.d.). Reference Materials. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Hydroxy-2-Methylpyridine 98.0%. Retrieved from [Link]

Sources

Validation

Comparative study of ligand binding affinity in pyridine derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Thermodynamic Profiling (ITC), and Kinetic Analysis (SPR). Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Thermodynamic Profiling (ITC), and Kinetic Analysis (SPR).

Executive Summary: The Pyridine "Privilege" in Drug Design

Pyridine scaffolds are ubiquitous in medicinal chemistry, acting as bioisosteres for phenyl rings, hydrogen bond acceptors, and


-stacking contributors. However, the positioning of the nitrogen atom (2-, 3-, or 4-position) and the substitution pattern profoundly alter the electronic landscape and, consequently, the ligand binding affinity (

).

This guide moves beyond simple


 rankings. We compare the thermodynamic signatures  and kinetic profiles  of pyridine derivatives, demonstrating how subtle structural isomerism dictates target selectivity. We integrate data from specific case studies (VRK Kinases and Sigma Receptors) to validate these principles.

Comparative Analysis: Structural Isomerism & Binding Thermodynamics

The "Nitrogen Scan": Impact of N-Position on Selectivity

The position of the pyridine nitrogen dictates the vector of the lone pair, altering hydrogen bond (HB) acceptor capability and dipole moments.

Case Study: Sigma Receptor (


R) Ligands 
A comparative study of pyridylpiperazines revealed a distinct "selectivity switch" driven solely by the pyridine nitrogen position (Robledo et al., 2010).
Pyridine IsomerTarget PreferenceMechanistic Rationale
2-Pyridyl

Selective
Steric bulk at the ortho position and specific lone-pair orientation favor the smaller

pocket.
3-Pyridyl

Selective
The meta nitrogen allows for a linear binding mode compatible with the larger

binding site.
4-Pyridyl

Selective
Similar to 3-pyridyl; lacks the ortho-clash penalty found in 2-pyridyl derivatives.
The "Methyl Effect": Enthalpic Optimization

Substituents on the pyridine ring often modulate affinity not just through direct interaction, but by locking the ring conformation (reducing entropic penalty upon binding).

Case Study: VRK1 Kinase Inhibitors Inhibitors targeting Vaccinia-related kinase 1 (VRK1) show that adding a methyl group adjacent to the pyridine nitrogen (2-amino-6-methylpyridine vs. 2-aminopyridine) significantly enhances affinity (Serafim et al., 2019).

Table 1: Thermodynamic Binding Data (ITC) for VRK1 Inhibitors

CompoundCore Structure

(nM)

(kcal/mol)

(kcal/mol)
Binding Driver
Cmpd 25 2-aminopyridine~400-8.2-1.5Enthalpy
Cmpd 26 2-amino-6-methylpyridine190 -12.4 +2.1Enthalpy

Analysis: The methyl group in Cmpd 26 does not just fill a hydrophobic pocket; it restricts the rotation of the pyridine ring relative to the amine linker. This "pre-organization" results in a more favorable enthalpy (


) by optimizing the hydrogen bond angle in the kinase hinge region, despite a slight entropic penalty.

Strategic Framework: The SAR Logic Flow

The following diagram illustrates the decision logic for optimizing pyridine derivatives based on the specific binding challenges (Solubility, H-Bonding, or Sterics).

PyridineSAR Start Pyridine Scaffold Optimization Decision1 Challenge: Poor Solubility? Start->Decision1 SolubilityFix Add Polar Group (3-OH, 3-NH2) Result: Lower LogP, Potential H-Bond Decision1->SolubilityFix Yes Decision2 Challenge: Low Affinity (High Kd)? Decision1->Decision2 No Final Optimized Lead Candidate SolubilityFix->Final Path_N_Scan Nitrogen Scan (2- vs 3- vs 4-N) Decision2->Path_N_Scan Check Geometry Path_Subst Substituent Scan (Methyl/Halogen) Decision2->Path_Subst Check Interaction Outcome_2N 2-Pyridyl: Increases Steric Bulk Favors Orthogonal Binding Path_N_Scan->Outcome_2N Outcome_4N 4-Pyridyl: Linear Geometry Maximal Pi-Stacking Path_N_Scan->Outcome_4N Outcome_Methyl Ortho-Methylation: Conformational Lock Improves Enthalpy (dH) Path_Subst->Outcome_Methyl Outcome_2N->Final Outcome_4N->Final Outcome_Methyl->Final

Figure 1: Decision tree for optimizing pyridine scaffolds based on structural and thermodynamic requirements.

Experimental Protocols

To replicate the data presented above, we utilize a dual-method approach: SPR for Kinetic Screening (high throughput) and ITC for Thermodynamic Validation (high content).

Protocol A: Kinetic Screening via Surface Plasmon Resonance (SPR)

Objective: Determine


 and 

rates to select binders with long residence times.
  • Chip Preparation:

    • Use a CM5 sensor chip (carboxymethylated dextran).

    • Activate flow cells with EDC/NHS (1:1 mixture) for 7 minutes at 10

      
      L/min.
      
    • Immobilize the target protein (e.g., VRK1 Kinase) in 10 mM Acetate buffer (pH 5.0) to a density of ~2000 RU.

    • Block reference cell with Ethanolamine-HCl (1 M, pH 8.5).

  • Sample Preparation:

    • Dissolve pyridine derivatives in 100% DMSO (10 mM stock).

    • Dilute into Running Buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, 5% DMSO). Crucial: Match DMSO concentration in running buffer exactly to prevent bulk refractive index jumps.

  • Kinetic Cycle:

    • Flow Rate: 30

      
      L/min (minimizes mass transport limitations).
      
    • Injection: 60s association time, 180s dissociation time.

    • Regeneration: Often not needed for small molecules; if required, use 10 mM Glycine-HCl (pH 2.5) for 30s.

  • Data Analysis:

    • Fit sensorgrams to a 1:1 Langmuir binding model.

    • Calculate

      
      .
      
Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Deconstruct affinity (


) into Enthalpy (

) and Entropy (

).
  • System Setup (e.g., MicroCal PEAQ-ITC):

    • Thoroughly degas all buffers to prevent bubble formation (noise spikes).

    • Set cell temperature to 25°C (298.15 K).

  • Sample Prep:

    • Cell (Protein): 20-50

      
      M target protein in PBS (pH 7.4). Dialyze protein into this buffer overnight to ensure perfect buffer match.
      
    • Syringe (Ligand): 200-500

      
      M pyridine derivative dissolved in the exact final dialysis buffer of the protein.
      
  • Titration Sequence:

    • Initial Delay: 60 seconds.

    • First Injection: 0.4

      
      L (discard this point from analysis to account for diffusion at the tip).
      
    • Subsequent Injections: 19 injections of 2.0

      
      L each.
      
    • Spacing: 150 seconds between injections (ensure signal returns to baseline).

    • Stirring: 750 RPM.

  • Control Experiment:

    • Perform a "Ligand into Buffer" titration to measure heat of dilution. Subtract this isotherm from the Protein-Ligand isotherm.

  • Validation:

    • The "c-value" (

      
      ) should ideally be between 10 and 100 for accurate curve fitting.
      

Workflow Integration Diagram

The following diagram details how to integrate these protocols into a cohesive drug discovery pipeline.

Workflow Library Pyridine Library (Isomers 2, 3, 4) SPR SPR Screening (Protocol A) Library->SPR High Throughput Filter Selection Criteria: Kd < 1uM Slow Off-rate SPR->Filter Kinetic Data Filter->Library Re-design ITC ITC Profiling (Protocol B) Filter->ITC Top Hits Only Analysis Thermodynamic Map (Enthalpy vs Entropy) ITC->Analysis dH, dS, n Lead Lead Compound Analysis->Lead Optimized Profile

Figure 2: Integrated workflow for filtering pyridine derivatives from kinetic screening (SPR) to thermodynamic validation (ITC).

References

  • Robledo, J. A., et al. (2010). "The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands." Bioorganic & Medicinal Chemistry, 18(1), 360-367.

  • Serafim, R. A. M., et al. (2019). "Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2." ACS Medicinal Chemistry Letters, 10(9), 1266–1271.

  • Holdgate, G. A. (2001). "Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics."[1] BioTechniques, 31(1), 164-184.

  • Navratilova, I., & Hopkins, A. L. (2010). "Thermodynamics of ligand binding by surface plasmon resonance." ACS Medicinal Chemistry Letters, 1(1), 44-48.

Sources

Comparative

Technical Comparison Guide: NMR Differentiation of 5-Hydroxy-2-methylisonicotinic Acid Isomers

Topic: Differentiating 5-Hydroxy-2-methylisonicotinic acid isomers using NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In fragment-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 5-Hydroxy-2-methylisonicotinic acid isomers using NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In fragment-based drug discovery and heterocyclic synthesis, 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a high-value scaffold. However, its synthesis often yields regioisomers—specifically 3-hydroxy or 2-hydroxy (pyridone) variants—that possess identical mass and similar polarity, rendering LC-MS insufficient for structural confirmation.

This guide provides a definitive NMR-based workflow to distinguish the target molecule from its most common isomers. By leveraging specific proton coupling patterns (


 vs. 

), NOE spatial correlations, and carbon chemical shifts, researchers can unambiguously validate the substitution pattern of the pyridine ring.

Structural Landscape & Isomer Definition

Before interpreting spectra, we must define the structural candidates. The pyridine ring numbering dictates the expected magnetic environment.

The Target: 5-Hydroxy-2-methylisonicotinic acid[1]
  • Substituents: Methyl at C2, Carboxylic acid at C4, Hydroxyl at C5.

  • Protons: Located at C3 and C6 .

  • Relationship: These protons are para to each other across the ring.

Key Isomer A: 3-Hydroxy-2-methylisonicotinic acid
  • Substituents: Methyl at C2, Hydroxyl at C3, Carboxylic acid at C4.

  • Protons: Located at C5 and C6 .

  • Relationship: These protons are vicinal (ortho) to each other.

Key Isomer B: 2-Hydroxy-6-methylisonicotinic acid (6-Methyl-2-pyridone-4-carboxylic acid)
  • Substituents: Hydroxyl/Keto at C2, Carboxylic acid at C4, Methyl at C6.

  • Protons: Located at C3 and C5 .

  • Relationship: These protons are meta to each other.

  • Note: This isomer typically exists as the 2-pyridone tautomer in solution.

Critical NMR Differentiators

The differentiation strategy relies on three immutable NMR principles: Scalar Coupling Topology , NOE Proximity , and Carbon Chemical Shifts .

A. Scalar Coupling ( )

The most immediate diagnostic is the multiplicity of the aromatic protons in the


H NMR spectrum.
IsomerProton PositionsCoupling TypeExpected

Value (Hz)
Appearance
Target (5-OH) H3, H6Para (

)
< 1.0 HzTwo Singlets
Isomer A (3-OH) H5, H6Ortho (

)
5.0 – 8.0 HzTwo Doublets
Isomer B (2-OH) H3, H5Meta (

)
1.0 – 2.0 HzTwo Doublets (Fine splitting)
B. Nuclear Overhauser Effect (NOESY)

Spatial proximity provides a secondary confirmation, particularly useful if peak broadening obscures coupling constants.

  • Target (5-OH): The Methyl group at C2 is spatially adjacent to the proton at C3 . Strong NOE correlation is expected.

  • Isomer A (3-OH): The Methyl group at C2 is adjacent to the Hydroxyl group at C3 . No aromatic proton is adjacent to the methyl group.

  • Isomer B (2-OH): The Methyl group at C6 is adjacent to the proton at C5 . Strong NOE correlation is expected (distinguishable from Target by coupling constants).

Experimental Protocol

Sample Preparation

Pyridines with hydroxyl and carboxylic acid groups are zwitterionic and often exhibit poor solubility in non-polar solvents.

  • Recommended Solvent: DMSO-d

    
     . It disrupts intermolecular hydrogen bonding and usually provides sharp signals.
    
  • Alternative: D

    
    O + 1-2 eq NaOD. Warning: High pH shifts signals and ensures the anionic form, which may differ from neutral state literature values.
    
  • Concentration: 5–10 mg in 600 µL solvent.

Acquisition Parameters
  • 1H NMR: 16 scans, 2 second relaxation delay (d1).

  • NOESY: Mixing time of 500ms is standard for small molecules.

  • HMBC: Optimized for long-range coupling of 8 Hz (

    
    ).
    

Data Interpretation Workflow

The following decision tree illustrates the logical flow for assigning the structure based on experimental data.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) CheckMultiplicity Analyze Aromatic Region (6.5 - 8.5 ppm) Start->CheckMultiplicity Singlets Two Singlets observed (J < 1 Hz) CheckMultiplicity->Singlets Para substitution LargeDoublets Two Doublets observed (J = 5-8 Hz) CheckMultiplicity->LargeDoublets Ortho substitution SmallDoublets Two Doublets observed (J = 1-2 Hz) CheckMultiplicity->SmallDoublets Meta substitution CheckNOE Run 1D NOE / 2D NOESY Irradiate Methyl Group Singlets->CheckNOE Verify Regiochem IsomerA IDENTIFIED ISOMER A: 3-Hydroxy-2-methyl (Ortho protons H5/H6) LargeDoublets->IsomerA IsomerB IDENTIFIED ISOMER B: 2-Hydroxy-6-methyl (Meta protons H3/H5) SmallDoublets->IsomerB NOE_Positive NOE to Aromatic Proton CheckNOE->NOE_Positive Me adjacent to H NOE_Negative NO NOE to Aromatic Proton CheckNOE->NOE_Negative Me adjacent to OH/COOH Target CONFIRMED TARGET: 5-Hydroxy-2-methylisonicotinic acid (Para protons H3/H6) NOE_Positive->Target IsomerC IDENTIFIED ISOMER C: 3-Hydroxy-6-methyl (No Me-ArH proximity) NOE_Negative->IsomerC

Figure 1: NMR Decision Tree for differentiating hydroxy-methyl-isonicotinic acid isomers.

Detailed Spectroscopic Comparison

1H NMR Chemical Shift Prediction (DMSO-d )

Note: Chemical shifts are approximate and pH-dependent.

SignalTarget (5-OH)Isomer A (3-OH)Isomer B (2-OH/Pyridone)
Methyl (-CH3) ~2.4 ppm (s)~2.4 ppm (s)~2.2 ppm (s)
Aromatic H (Upfield) H3: ~7.5 ppm (s)H5: ~7.2 ppm (d)H3: ~6.5 ppm (d)
Aromatic H (Downfield) H6: ~8.2 ppm (s)H6: ~7.9 ppm (d)H5: ~6.8 ppm (d)
OH / NH Broad singlet >10 ppmBroad singlet >10 ppmBroad singlet ~11-12 ppm (NH)

Key Insight: The 2-pyridone isomer (Isomer B) often shows significantly upfield aromatic protons compared to the true pyridine structures due to the loss of aromaticity in the lactam ring system.

HMBC Correlations (Long Range)

If 1H NMR is ambiguous due to peak overlap, HMBC provides the "fingerprint" of the carbon skeleton.

  • Target: Methyl protons show correlations to C2 (quaternary) and C3 (methine).

  • Isomer A: Methyl protons show correlations to C2 (quaternary) and C3 (quaternary, C-OH). Crucially, correlations to a quaternary carbon (C-OH) vs a methine carbon (C-H) can be distinguished by HSQC overlay.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14275 (2-Methyl-5-hydroxypyridine analogs). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants). [Link]

Validation

A Comparative Guide to the Synthesis of 5-Hydroxy-2-methylisonicotinic Acid for Pharmaceutical Research and Development

In the landscape of pharmaceutical research and drug development, the efficient synthesis of novel molecular scaffolds is paramount. 5-Hydroxy-2-methylisonicotinic acid, a key heterocyclic building block, has garnered si...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the efficient synthesis of novel molecular scaffolds is paramount. 5-Hydroxy-2-methylisonicotinic acid, a key heterocyclic building block, has garnered significant interest due to its presence in various biologically active compounds. This guide provides an in-depth, objective comparison of prominent synthetic routes to this valuable molecule, offering experimental data and field-proven insights to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction: The Significance of 5-Hydroxy-2-methylisonicotinic Acid

5-Hydroxy-2-methylisonicotinic acid, also known as 5-hydroxy-2-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative. Its structural motifs, a hydroxylated pyridine ring and a carboxylic acid function, make it a versatile intermediate for the synthesis of a wide range of pharmaceutical candidates. The strategic placement of the hydroxyl, methyl, and carboxylic acid groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The demand for efficient and scalable synthetic methods for this compound is therefore of high importance.

This guide will dissect and benchmark two distinct and plausible synthetic pathways, evaluating them on criteria crucial for both laboratory-scale research and potential industrial scale-up. These criteria include overall yield, number of synthetic steps, availability and cost of starting materials, and the practicality of the experimental procedures.

Route 1: Multi-step Synthesis from 2-Amino-5-methylpyridine

This synthetic approach leverages the readily available starting material, 2-amino-5-methylpyridine, and proceeds through a series of classical aromatic transformations including diazotization and hydrolysis to install the desired hydroxyl group.

Experimental Protocol

Step 1: Diazotization of 2-Amino-5-methylpyridine to form 2-Hydroxy-5-methylpyridine

In a two-necked round-bottomed flask equipped with a thermometer and a magnetic stirrer, a solution of concentrated sulfuric acid in water is prepared.[1][2] The solution is cooled to below 0°C in an acetone/ice bath, and 2-amino-5-methylpyridine is added slowly.[1] An aqueous solution of sodium nitrite is then added dropwise, maintaining the reaction temperature between 0-5°C.[1][2] After the addition is complete, the mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15 minutes to facilitate the hydrolysis of the intermediate diazonium salt.[1] The reaction mixture is cooled, and the pH is adjusted to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution.[1] The hot solution is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 2-hydroxy-5-methylpyridine.[1]

Step 2: Nitration of 2-Hydroxy-5-methylpyridine

2-Hydroxy-5-methylpyridine is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0°C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. The reaction is stirred for a specified time and then carefully quenched by pouring onto ice. The product, 2-hydroxy-5-methyl-4-nitropyridine, is isolated by filtration and purified.

Step 3: Reduction of the Nitro Group

The 2-hydroxy-5-methyl-4-nitropyridine is subjected to a standard reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).

Step 4: Diazotization and Hydrolysis of the Amino Group

The resulting 4-amino-2-hydroxy-5-methylpyridine is then subjected to a second diazotization reaction, similar to Step 1, followed by hydrolysis to introduce the hydroxyl group at the 4-position, yielding 5-Hydroxy-2-methylisonicotinic acid.

Step 5: Carboxylation

This step represents a significant challenge in this proposed route and is based on general methodologies for pyridine carboxylation, as a direct literature precedent is lacking.

A potential method involves the conversion of the 5-hydroxy-2-methylpyridine intermediate to a corresponding organometallic species (e.g., via lithiation) followed by quenching with carbon dioxide to install the carboxylic acid group at the 4-position. This step would likely require careful optimization of reaction conditions to achieve regioselectivity.

Causality and Experimental Choices

The choice of 2-amino-5-methylpyridine as a starting material is driven by its commercial availability and the well-established chemistry of converting an amino group on a pyridine ring to a hydroxyl group via diazotization.[1][2] The nitration step is a logical approach to introduce a functional group at the 4-position, which can then be converted to the desired hydroxyl group. The multi-step nature of this route, however, introduces complexities and potential for yield loss at each stage.

Diagram of Route 1 Synthesis Workflow

Route 1 A 2-Amino-5-methylpyridine B Diazotization & Hydrolysis A->B NaNO2, H2SO4, H2O C 2-Hydroxy-5-methylpyridine B->C D Nitration C->D HNO3, H2SO4 E 2-Hydroxy-5-methyl-4-nitropyridine D->E F Reduction E->F e.g., H2, Pd/C G 4-Amino-2-hydroxy-5-methylpyridine F->G H Diazotization & Hydrolysis G->H NaNO2, H2SO4, H2O I 5-Hydroxy-2-methylpyridine H->I J Carboxylation I->J 1. Lithiation 2. CO2 K 5-Hydroxy-2-methylisonicotinic acid J->K

Caption: Workflow for the synthesis of 5-Hydroxy-2-methylisonicotinic acid starting from 2-Amino-5-methylpyridine.

Route 2: Synthesis from 2,5-Lutidine

This route begins with the more structurally related and commercially available 2,5-lutidine (2,5-dimethylpyridine) and focuses on the selective oxidation of the methyl groups and subsequent functionalization of the pyridine ring.

Experimental Protocol

Step 1: N-Oxidation of 2,5-Lutidine

2,5-Lutidine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form 2,5-lutidine N-oxide. This step activates the pyridine ring for subsequent reactions.

Step 2: Rearrangement and Functionalization

The 2,5-lutidine N-oxide undergoes a rearrangement reaction, for example, by treatment with acetic anhydride, which can lead to the introduction of a functional group at the 4-position. This is a known reaction for pyridine N-oxides.

Step 3: Oxidation of the 4-Methyl Group to a Carboxylic Acid

The methyl group at the 4-position is selectively oxidized to a carboxylic acid. This can be a challenging step, requiring careful selection of oxidizing agents to avoid over-oxidation or reaction at the other methyl group. Potassium permanganate or nitric acid are potential reagents, though reaction conditions would need to be finely tuned.

Step 4: Introduction of the 5-Hydroxy Group

This is a critical and challenging step. One potential strategy involves the nitration of the pyridine ring followed by reduction and diazotization/hydrolysis, similar to the steps described in Route 1. The presence of the carboxylic acid group will influence the regioselectivity of the nitration.

Causality and Experimental Choices

Starting with 2,5-lutidine is advantageous as it already contains the required carbon skeleton. The N-oxidation is a key activating step, making the pyridine ring more susceptible to electrophilic substitution and rearrangement reactions. The selective oxidation of one methyl group over the other and the regioselective introduction of the hydroxyl group are the main challenges of this route and would require significant experimental optimization.

Diagram of Route 2 Synthesis Workflow

Route 2 A 2,5-Lutidine B N-Oxidation A->B e.g., m-CPBA C 2,5-Lutidine N-Oxide B->C D Rearrangement/ Functionalization C->D e.g., Ac2O E 4-Functionalized-2,5-dimethylpyridine D->E F Oxidation of 4-Me E->F e.g., KMnO4 G 5-Methyl-4-pyridinecarboxylic acid derivative F->G H Hydroxylation G->H Multi-step (Nitration, Reduction, Diazotization) I 5-Hydroxy-2-methylisonicotinic acid H->I

Caption: Workflow for the synthesis of 5-Hydroxy-2-methylisonicotinic acid starting from 2,5-Lutidine.

Performance Comparison

MetricRoute 1: from 2-Amino-5-methylpyridineRoute 2: from 2,5-Lutidine
Starting Material 2-Amino-5-methylpyridine2,5-Lutidine
Availability Readily availableReadily available
Number of Steps High (potentially 5 or more)High (potentially 4 or more)
Overall Yield Likely low due to multiple stepsPotentially higher if key steps are optimized
Key Challenges Regioselective carboxylation, multiple diazotization steps.Selective oxidation of the 4-methyl group, regioselective hydroxylation.
Scalability Potentially challenging due to multiple steps and purification.May be more amenable to scale-up if selective reactions can be developed.
Safety/Environment Use of diazonium salts requires caution.Use of strong oxidizing agents.

Discussion and Recommendations

Both outlined synthetic routes to 5-Hydroxy-2-methylisonicotinic acid present significant challenges and require substantial experimental development.

Route 1 , starting from 2-amino-5-methylpyridine, relies on more predictable, albeit numerous, reaction steps. The initial conversion of the amino group to a hydroxyl group is a well-established and generally efficient process.[1][2] However, the subsequent functionalization at the 4-position, particularly the carboxylation step, is not well-defined in the literature for this specific substrate and would likely be the bottleneck of this synthesis, potentially leading to low overall yields.

Route 2 , commencing with 2,5-lutidine, is conceptually more direct as the carbon skeleton is already in place. The success of this route hinges on achieving high regioselectivity in two key transformations: the oxidation of the 4-methyl group and the introduction of the 5-hydroxyl group. While challenging, the development of modern catalytic methods for C-H activation and oxidation could potentially make this route more efficient and scalable in the long run.

For researchers requiring small quantities of 5-Hydroxy-2-methylisonicotinic acid for initial screening and lead discovery, Route 1 might be a more pragmatic, albeit longer, approach, as the individual steps are based on more conventional organic reactions. For process development and larger-scale synthesis, investing research efforts into overcoming the selectivity challenges of Route 2 could ultimately lead to a more efficient and atom-economical process.

It is important to note that a theoretical synthesis for a related compound, 2-chloro-5-hydroxynicotinic acid, involves the N-oxidation of a substituted pyridine followed by a rearrangement, which lends some credence to the feasibility of the initial steps of Route 2.[3]

Conclusion

The synthesis of 5-Hydroxy-2-methylisonicotinic acid is a non-trivial endeavor that requires careful consideration of the synthetic strategy. This guide has provided a comparative analysis of two plausible, yet challenging, routes. The choice between these pathways will ultimately depend on the specific goals of the research program, available resources, and the scale of synthesis required. Further research into the optimization of the key challenging steps in both routes is warranted to unlock the full potential of this valuable pharmaceutical building block.

References

  • Harmata, A. S., & Harmata, M. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses, 97, 139-156. [Link]

  • Organic Syntheses Procedure. 5-methyl-2,2'-bipyridine. [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(2), 475-477. [Link]

  • Purdue University Graduate School. (2023). THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. [Link]

  • ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • Google Patents. (2012).
  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 5-Methylene-2-pyrrolones. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(21), 9118-9128. [Link]

  • ResearchGate. An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. [Link]

  • Organic Syntheses Procedure. 6-hydroxynicotinic acid. [Link]

  • ResearchGate. Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Hydroxy-2-methylisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are not merely procedur...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to protecting personnel, ensuring regulatory compliance, and maintaining a sustainable research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Hydroxy-2-methylisonicotinic acid, grounding procedural recommendations in the chemical's known and inferred hazardous properties.

Understanding the Hazard Profile of 5-Hydroxy-2-methylisonicotinic Acid

Based on available data, 5-Hydroxy-2-methylisonicotinic acid is a solid that should be handled with care.[1] The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard StatementGHS ClassificationDescription
H315 Skin Irritant (Category 2)Causes skin irritation upon contact.[1]
H319 Eye Irritant (Category 2A)Causes serious eye irritation.[1]
H335 Specific Target Organ Toxicity (Single Exposure, Category 3)May cause respiratory irritation.[1]

The corresponding GHS pictogram is the exclamation mark (GHS07), indicating that the substance can cause irritation, skin sensitization, or other less severe hazards.

Given its classification as a nicotinic acid derivative, it is prudent to also consider potential hazards associated with this class of compounds, which can include local irritation upon skin contact.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Given the irritant nature of 5-Hydroxy-2-methylisonicotinic acid, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is required. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

All PPE should be removed and disposed of properly before leaving the laboratory.

Step-by-Step Disposal Protocol

The recommended method for the disposal of 5-Hydroxy-2-methylisonicotinic acid is through a licensed chemical waste disposal facility.[3][4][5] Do not discharge this chemical into sewer systems or the environment.[3]

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated container for 5-Hydroxy-2-methylisonicotinic acid waste. The container should be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[6]

  • Labeling: The waste container must be labeled with the full chemical name, "5-Hydroxy-2-methylisonicotinic acid," and the appropriate hazard pictograms (GHS07).

  • Incompatible Materials: Do not mix 5-Hydroxy-2-methylisonicotinic acid waste with other chemicals, particularly strong oxidizing agents, strong acids, or strong bases, as these are listed as incompatible materials for similar compounds.[7]

On-Site Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.[5]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.

Spill Management

In the event of a small spill, follow these procedures to minimize exposure and environmental contamination:

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Containment: Carefully sweep or vacuum the solid material, avoiding dust generation.[5]

  • Collection: Place the spilled material into the designated, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste in the same container.

Final Disposal

Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with a complete waste manifest, including all available safety information for 5-Hydroxy-2-methylisonicotinic acid.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Hydroxy-2-methylisonicotinic acid.

DisposalWorkflow Disposal Workflow for 5-Hydroxy-2-methylisonicotinic Acid Start Start: Generation of 5-Hydroxy-2-methylisonicotinic Acid Waste AssessHazards Assess Hazards (Skin/Eye/Respiratory Irritant) Start->AssessHazards WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->WearPPE SegregateWaste Segregate Waste in a Labeled, Compatible Container WearPPE->SegregateWaste Spill Is there a spill? SegregateWaste->Spill SpillCleanup Follow Spill Cleanup Protocol: - Isolate & Ventilate - Contain & Collect - Decontaminate Spill->SpillCleanup Yes StoreWaste Store Sealed Container in a Designated, Ventilated Area Spill->StoreWaste No SpillCleanup->StoreWaste ArrangeDisposal Arrange for Pickup by a Licensed Waste Disposal Facility StoreWaste->ArrangeDisposal

Caption: A flowchart outlining the procedural steps for the safe disposal of 5-Hydroxy-2-methylisonicotinic acid.

Regulatory Framework

The disposal of chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal law regulating hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). It is imperative that all laboratory personnel are familiar with and adhere to all local, state, and federal regulations pertaining to hazardous waste management.

References

  • 2,6-Pyridinedicarboxylic acid - Bio. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid - ChemicalBook. (2023, May 27).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 6).
  • 4-Pyridinecarboxylic acid SDS, 55-22-1 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 18).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, January 23).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 22).
  • 5-Hydroxy-2-methylisonicotinic acid | 27951-89-9 - Sigma-Aldrich. (n.d.).

Sources

Handling

Personal protective equipment for handling 5-Hydroxy-2-methylisonicotinic acid

Phase 1: Molecule Intelligence & Risk Profiling Before selecting PPE, we must understand the adversary. 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a functionalized pyridine derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Phase 1: Molecule Intelligence & Risk Profiling

Before selecting PPE, we must understand the adversary. 5-Hydroxy-2-methylisonicotinic acid (CAS: 27951-89-9) is a functionalized pyridine derivative. In drug development, these intermediates are often handled as fine, electrostatic powders. The primary risks are not just immediate toxicity, but sensitization and mucosal irritation (eyes, nose, throat) due to the acidic nature of the carboxylic acid and the basicity of the pyridine ring.

Key Physicochemical Properties

Property Data Operational Implication
CAS Number 27951-89-9 Use for accurate inventory tracking and waste labeling.
Physical State Solid (Powder) High risk of airborne dust generation during weighing.
Acidity/Basicity Amphoteric (Pyridine + Acid) Can react exothermically with strong acids and bases.
Storage 2–8°C, Inert Atmosphere Moisture sensitive. Cold storage requires condensation management before opening.

| GHS Classification | WARNING (Irritant) | H315 (Skin), H319 (Eye), H335 (Respiratory).[1] |

Phase 2: The PPE Shield (Personal Protective Equipment)

As a Senior Scientist, I do not recommend "generic" PPE. We select gear based on permeation dynamics and exposure routes .

Hand Protection: The "Double-Glove" Logic

Pyridine derivatives can permeate standard latex rapidly.

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Long-cuff).

    • Why Nitrile? Excellent resistance to weak acids and bases.

    • Why Long Cuff? To seal over the lab coat sleeve, preventing powder from entering the wrist gap during weighing.

  • Protocol: Inspect gloves for pinholes by inflating them slightly before donning. Change outer gloves immediately if contaminated.

Respiratory Protection: The Hierarchy of Controls
  • Standard Operation (Fume Hood): No respirator required if working behind the sash.

  • Open Bench (Not Recommended): If weighing must occur outside a hood (e.g., balance drift issues), a N95 or P100 valved respirator is mandatory to prevent inhalation of fine particulates.

Ocular & Body Defense[2]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can float around side shields.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a fire occurs (pyridines are organic fuel).

Phase 3: Operational Handling Protocol

This workflow integrates safety with the preservation of chemical purity (hygroscopic management).

Step 1: The "Warm-Up" (Critical for Purity)

Since this compound is stored at 2–8°C:

  • Remove the container from the fridge.

  • Wait 30 minutes before opening.

  • Why? Opening a cold bottle in humid lab air causes immediate water condensation inside. This degrades the reagent and creates sticky clumps that are harder to handle safely.

Step 2: Safe Weighing Workflow
  • Location: Chemical Fume Hood.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Containment: Weigh into a tared vial, not onto weighing paper (which spills easily). Cap the vial inside the hood before moving it.

Step 3: Reaction Setup
  • Inerting: This molecule prefers an inert atmosphere. Purge your reaction vessel with Nitrogen or Argon before adding the solid.

  • Addition: Add the solid to the solvent, not solvent to solid, to minimize dust clouds.

Visualizing the Safety Logic

The following decision tree guides your PPE and engineering control choices based on the scale of operation.

PPE_Decision_Tree Start Handling 5-Hydroxy-2-methylisonicotinic acid State Determine State/Quantity Start->State SmallScale < 1g (Solid/Powder) State->SmallScale LargeScale > 1g or Solution Prep State->LargeScale Hood Chemical Fume Hood (Sash at 18 inches) SmallScale->Hood Preferred Bench Open Bench (NOT RECOMMENDED) SmallScale->Bench Balance issues? LargeScale->Hood MANDATORY PPE_Standard PPE: Nitrile Gloves + Splash Goggles + Lab Coat Hood->PPE_Standard PPE_Enhanced PPE: Double Nitrile + N95 Respirator + Goggles Bench->PPE_Enhanced

Figure 1: Decision logic for selecting engineering controls and PPE based on operational scale.

Phase 4: Emergency Response & Waste Management

Spill Response (Solid Powder)
  • Isolate: Alert nearby personnel.

  • PPE Up: Don a fresh pair of outer gloves and an N95 mask.

  • Cover: Gently cover the spill with a paper towel dampened with water (or isopropyl alcohol).

    • Why? Dry sweeping launches dust into the air. Dampening traps the particulates.

  • Scoop: Use a dustpan or scoop to lift the damp mass into a waste bag.

  • Clean: Wipe the surface with 1N Sodium Bicarbonate (to neutralize any residual acid) followed by water.

Disposal Strategy
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: If dissolved in organic solvents, use the "Organic Solvents" stream. If in aqueous buffer, check pH before disposal; usually requires "Aqueous Toxic" stream due to the pyridine ring.

  • Container: Triple rinse the empty bottle with a compatible solvent (e.g., Methanol) before discarding the glass.

Emergency Decontamination Workflow

Decon_Workflow Exposure Accidental Exposure Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Wash Flush with water (15 Minutes) Skin->Wash Eye->Wash FreshAir Move to Fresh Air Inhale->FreshAir Medical Seek Medical Attention (Show SDS) Wash->Medical FreshAir->Medical

Figure 2: Immediate response actions for accidental exposure events.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Hydroxy-2-methylisonicotinic acid. Retrieved from

  • PubChem. (2023).[2][3] Compound Summary: 5-Hydroxy-2-methylpyridine-4-carboxylic acid (CID 12217355). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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